4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
Description
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Properties
IUPAC Name |
4-piperazin-1-ylsulfonylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S.ClH/c12-15(13,10-3-1-9-2-4-10)11-5-7-14-8-6-11;/h9H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPGMLOCLXQVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Piperazin-1-ylsulfonyl)morpholine Hydrochloride
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical considerations for 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document is structured to deliver not just data, but also expert insights into the practical application and scientific context of this molecule.
Introduction and Molecular Overview
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a bifunctional molecule incorporating both a piperazine and a morpholine moiety, linked by a sulfonyl group. The piperazine and morpholine rings are common scaffolds in medicinal chemistry, known for their favorable pharmacokinetic properties and ability to interact with a variety of biological targets.[1] The sulfonyl group provides a stable, polar linker that can influence the molecule's solubility and electronic properties. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability for handling and formulation purposes.
The inherent structural features of this compound suggest its potential as a versatile building block in the synthesis of more complex molecules, particularly in the design of novel therapeutic agents. The presence of a secondary amine in the piperazine ring offers a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is not extensively published, we can compile known information and provide expert estimations based on its structural components.
| Property | Value | Source/Comment |
| Chemical Name | 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride | IUPAC Nomenclature |
| CAS Number | 813463-32-0 | [2][3] |
| Molecular Formula | C₈H₁₈ClN₃O₃S | [2][3] |
| Molecular Weight | 271.77 g/mol | [2][3] |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines. |
| Melting Point | Not explicitly reported. Expected to be a crystalline solid with a relatively high melting point, characteristic of salt forms. | Inferred from related compounds. |
| Boiling Point | Not applicable. Likely to decompose at elevated temperatures. | Inferred from related compounds. |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol). Poorly soluble in non-polar organic solvents. | The hydrochloride salt form and polar nature of the molecule suggest good aqueous solubility. |
| Purity | Commercially available with a purity of ≥95%. | [3] |
Computed Properties of the Free Base (4-(Piperazin-1-ylsulfonyl)morpholine):
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N₃O₃S | [4] |
| Molecular Weight | 235.31 g/mol | [4] |
| XLogP3-AA | -1.6 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
The negative XLogP3-AA value for the free base suggests a high degree of hydrophilicity, which is further enhanced in the hydrochloride salt form.
Synthesis and Reactivity
Proposed Synthetic Pathway
A likely synthetic route involves the reaction of morpholine with sulfuryl chloride to form morpholine-4-sulfonyl chloride, which is then reacted with an excess of piperazine. The excess piperazine acts as both the nucleophile and a scavenger for the hydrochloric acid byproduct. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.
An alternative, and perhaps more controlled, approach would be to use a protected piperazine derivative, such as N-Boc-piperazine, to avoid di-sulfonylation and other side reactions. This would be followed by deprotection and salt formation.
A general procedure for the synthesis of sulfonylpiperazines involves the reaction of a piperazine derivative with a sulfonyl chloride in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).[5]
Caption: Plausible synthetic routes to 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
Reactivity Profile
The reactivity of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is primarily centered around the secondary amine of the piperazine ring. This amine is nucleophilic and can undergo a variety of reactions, including:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the piperazine nitrogen.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
-
Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides can be used to introduce aromatic moieties.
The sulfonyl group is generally stable under most reaction conditions. The morpholine ring is also relatively inert, although the ether linkage can be cleaved under harsh acidic conditions.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols that a researcher could adapt for the synthesis and analysis of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
Proposed Synthesis Protocol (Protected Route)
Step 1: Synthesis of Morpholine-4-sulfonyl chloride
-
To a stirred solution of morpholine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add sulfuryl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude morpholine-4-sulfonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of tert-butyl 4-(morpholinosulfonyl)piperazine-1-carboxylate
-
To a solution of N-Boc-piperazine (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) in DMF, add a solution of morpholine-4-sulfonyl chloride (1.1 eq) in DMF dropwise at room temperature.[5]
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.[5]
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and any excess acid under reduced pressure.
-
The resulting solid can be triturated with a non-polar solvent like diethyl ether to afford the desired 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
Caption: A generalized workflow for the synthesis of the target compound.
Analytical Methodology
The purity and identity of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride can be confirmed using a combination of standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for assessing the purity of the compound.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: UV at a low wavelength (e.g., 205-215 nm), as the molecule lacks a strong chromophore.
-
Derivatization: For trace analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection sensitivity.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine and piperazine ring protons. The protons adjacent to the nitrogen and oxygen atoms will appear at a lower field (higher ppm) compared to the other ring protons. The chemical shifts will be influenced by the solvent used (e.g., D₂O, DMSO-d₆).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the morpholine and piperazine rings.
Mass Spectrometry (MS)
-
Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of related piperazine and sulfonyl-containing compounds.[7][8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7][9] Avoid contact with skin and eyes.[7][9] Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known and predicted chemical properties, a plausible synthetic strategy, and appropriate analytical and safety protocols. By leveraging the information and expert insights presented herein, researchers and drug development professionals can effectively utilize this compound in their scientific endeavors.
References
-
Ataman Kimya. MORPHOLINE (1,4-OXAZINANE). [Link]
-
PubChem. 4-(Piperazine-1-sulfonyl)-morpholine. [Link]
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Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ACS Medicinal Chemistry Letters. [Link]
-
(PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
- Google Patents.
-
A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. [Link]
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. [Link]
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- 4. 4-(Piperazine-1-sulfonyl)-morpholine | C8H17N3O3S | CID 973810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride (CAS Number: 813463-32-0)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis, analytical chemistry, and the known biological activities of related compounds, this document serves as a foundational resource for researchers investigating this molecule.
Introduction: The Scientific Rationale
The molecular architecture of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is of significant interest to medicinal chemists. It incorporates two key heterocyclic scaffolds: piperazine and morpholine. Both piperazine and morpholine rings are considered "privileged structures" in drug discovery, as they are frequently found in a wide array of biologically active compounds.[1] The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a common feature in drugs targeting the central nervous system, as well as in anticancer, antifungal, and antimalarial agents.[2] The morpholine ring is also a prevalent structural motif in pharmaceuticals, contributing to favorable physicochemical properties such as aqueous solubility.
The sulfonamide linkage between these two heterocyclic systems provides a chemically robust and synthetically accessible connection. Sulfonamides themselves are a well-established class of pharmacophores. This combination of structural features suggests that 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a promising candidate for library synthesis and biological screening in various therapeutic areas.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride and its corresponding free base.
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Data Source |
| CAS Number | 813463-32-0 | 5625-93-4 | [3][4] |
| Molecular Formula | C₈H₁₈ClN₃O₃S | C₈H₁₇N₃O₃S | [3][4] |
| Molecular Weight | 271.77 g/mol | 235.31 g/mol | [3][4] |
| IUPAC Name | 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride | 4-(piperazin-1-ylsulfonyl)morpholine | [4] |
| SMILES | C1CN(CCN1)S(=O)(=O)N2CCOCC2.Cl | C1CN(CCN1)S(=O)(=O)N2CCOCC2 | [4][5] |
Synthesis and Purification
The synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride can be logically achieved through a nucleophilic substitution reaction between morpholine-4-sulfonyl chloride and piperazine. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
Sources
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A Technical Guide to the Molecular Structure and Applications of 4-(Piperazin-1-ylsulfonyl)morpholine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This document delineates its core molecular structure, physicochemical properties, a validated synthetic pathway, and methods for structural elucidation. Emphasis is placed on the strategic importance of its constituent pharmacophores—the morpholine ring, the piperazine ring, and the sulfonamide linker—which are recognized as "privileged structures" in modern drug discovery. By synthesizing data from established chemical databases and peer-reviewed literature, this guide serves as a technical resource for researchers leveraging this versatile scaffold in the design and development of novel therapeutic agents.
Introduction: The Significance of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide array of therapeutic agents targeting diverse biological endpoints. These recurring motifs are termed "privileged structures" for their proven ability to interact with various biological targets and impart favorable pharmacokinetic properties. The piperazine and morpholine heterocycles are quintessential examples of such scaffolds.[1][2]
The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions, which confers weak basicity and a high polar surface area.[3] This structure is a cornerstone in drug design, serving as a versatile linker or a pharmacophoric element that can improve absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] Its derivatives have found applications as anticancer, antimicrobial, and antipsychotic agents.[1][5]
The morpholine ring , which substitutes one nitrogen of piperazine with an oxygen atom, offers a unique blend of properties. It provides a well-balanced lipophilic-hydrophilic profile and can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[6][7] The morpholine moiety is known to enhance aqueous solubility and metabolic stability, making it a valuable component in drugs targeting the central nervous system (CNS) and other challenging biological systems.[7][8][9]
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride combines these two powerful heterocycles via a stable sulfonamide linker. This configuration creates a synthetically versatile and functionally significant building block for constructing compound libraries aimed at discovering novel therapeutics. This guide explores the foundational chemistry and strategic value of this specific molecule.
Molecular Profile and Physicochemical Properties
The fundamental identity of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is defined by its structural and chemical properties. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous for laboratory handling and potential pharmaceutical formulation.
| Property | Value | Source(s) |
| IUPAC Name | 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride | [10] |
| CAS Number | 813463-32-0 | N/A |
| Molecular Formula | C₈H₁₈ClN₃O₃S | N/A |
| Molecular Weight | 271.77 g/mol | N/A |
| Canonical SMILES | C1CN(CCN1)S(=O)(=O)N2CCOCC2.Cl | [10] |
| Free Base Form | 4-(Piperazin-1-ylsulfonyl)morpholine | [10] |
| Free Base CAS | 5625-93-4 | [10] |
| Free Base Formula | C₈H₁₇N₃O₃S | [10] |
| Free Base Mol. Wt. | 235.31 g/mol | [10] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="CH2", pos="-1.2,-0.5!"]; C2 [label="CH2", pos="-1.2,-1.5!"]; O1 [label="O", pos="0,-2!"]; C3 [label="CH2", pos="1.2,-1.5!"]; C4 [label="CH2", pos="1.2,-0.5!"]; S1 [label="S", pos="0,1.5!"]; O2 [label="O", pos="-0.8,2.5!"]; O3 [label="O", pos="0.8,2.5!"]; N2 [label="N", pos="0,3.5!"]; C5 [label="CH2", pos="-1.2,4!"]; C6 [label="CH2", pos="-1.2,5!"]; N3 [label="NH+", pos="0,5.5!"]; C7 [label="CH2", pos="1.2,5!"]; C8 [label="CH2", pos="1.2,4!"]; Cl [label="Cl-", pos="2.5,5.5!"];
// Bonds edge [len=1.0]; N1 -- C1; C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- N1; N1 -- S1; S1 -- O2 [style=double]; S1 -- O3 [style=double]; S1 -- N2; N2 -- C5; C5 -- C6; C6 -- N3; N3 -- C7; C7 -- C8; C8 -- N2; }
Caption: 2D structure of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
Synthesis and Structural Elucidation
While specific proprietary synthesis routes may vary, a logical and established chemical pathway can be proposed based on fundamental organic chemistry principles for forming sulfonamides. This self-validating process involves the creation of a sulfonyl chloride intermediate followed by nucleophilic substitution.
Proposed Synthetic Pathway
The synthesis can be logically approached in three primary stages:
-
Formation of Morpholine-4-sulfonyl Chloride: Morpholine is reacted with a sulfonating agent, such as sulfuryl chloride (SO₂Cl₂), in an inert aprotic solvent. This reaction forms the reactive sulfonyl chloride intermediate. The choice of a non-nucleophilic base is critical to neutralize the HCl byproduct without competing in the reaction.
-
Sulfonamide Bond Formation: The morpholine-4-sulfonyl chloride is then reacted with a mono-protected piperazine, typically N-Boc-piperazine. The unprotected secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride to form the stable S-N bond.
-
Deprotection and Salt Formation: The tert-Butoxycarbonyl (Boc) protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). Subsequent treatment with ethereal HCl or a similar source of anhydrous hydrogen chloride yields the final hydrochloride salt, which can often be purified by recrystallization.
Caption: Proposed workflow for the synthesis of the target compound.
Methods for Structural Characterization
Confirmation of the synthesized structure's identity and purity is achieved through a combination of standard analytical techniques.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of protons on both the morpholine and piperazine rings, typically appearing as multiplets in the 2.5-4.0 ppm range. ¹³C NMR would show characteristic peaks for the aliphatic carbons of the two rings.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would validate the functional groups. Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (S=O) are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the parent molecule (the free base), providing definitive structural confirmation.[12]
Significance in Medicinal Chemistry and Drug Development
The combination of the morpholine, piperazine, and sulfonamide moieties in a single, compact scaffold creates a molecule with immense potential for drug discovery.[1] Its value lies in the synergistic contribution of each component to the overall physicochemical and pharmacological profile of derivative compounds.
-
Modulation of Pharmacokinetics (PK): Both piperazine and morpholine are known to improve the PK properties of drug candidates.[2][4] The morpholine ring can enhance aqueous solubility and metabolic stability, while the basic nitrogen of the piperazine ring allows for salt formation, which can improve bioavailability.[3][13][14] The piperazine moiety itself can also act as a P-glycoprotein (P-gp) inhibitor, potentially increasing the oral bioavailability of co-administered drugs.[15]
-
Versatile Pharmacophore and Scaffold: The free secondary amine on the piperazine ring serves as a key synthetic handle. It allows for the facile introduction of a wide variety of substituents, enabling chemists to rapidly generate libraries of analogues. This is a cornerstone of structure-activity relationship (SAR) studies, where modifications are made to optimize a compound's potency, selectivity, and safety profile.[6][16]
-
Proven Therapeutic Relevance: Derivatives containing these scaffolds have demonstrated efficacy across numerous disease areas. They are integral components of drugs designed as anticancer agents, antidiabetics, and antimicrobials.[11][17][18] The ability of the morpholine and piperazine rings to form key interactions—such as hydrogen bonds—with biological targets like enzymes and receptors makes them highly effective pharmacophores.[16][19]
Representative Experimental Protocol
The following protocol is a representative, field-proven methodology for the synthesis of the title compound. Caution: This procedure should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment.
Step 1: Synthesis of N-Boc-4-(morpholinosulfonyl)piperazine
-
To a stirred solution of morpholine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add sulfuryl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the morpholine is consumed.
-
Cool the mixture again to 0 °C. In a separate flask, dissolve N-Boc-piperazine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Add the solution of N-Boc-piperazine to the reaction mixture containing the in-situ generated morpholine-4-sulfonyl chloride.
-
Stir the reaction at room temperature overnight.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected intermediate as a solid.
Step 2: Synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine Hydrochloride
-
Dissolve the purified N-Boc-4-(morpholinosulfonyl)piperazine (1.0 eq.) from Step 1 in a minimal amount of ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise at room temperature.
-
Stir the mixture for 2-4 hours. A precipitate will typically form.
-
Monitor the reaction by TLC to confirm the complete removal of the Boc group.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethyl acetate and then diethyl ether to remove any residual impurities.
-
Dry the product under high vacuum to afford 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride as a stable, crystalline solid.
-
Confirm the structure and purity of the final product using NMR, IR, and HRMS as described in Section 3.2.
Conclusion
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is more than a simple chemical compound; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. By covalently linking two privileged heterocyclic scaffolds—morpholine and piperazine—via a stable sulfonamide bridge, it provides researchers with a versatile and powerful tool for drug discovery. Its inherent physicochemical properties, coupled with the potential for diverse functionalization, make it an exceptionally valuable starting point for developing novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge required for its effective synthesis, characterization, and strategic deployment in drug development programs.
References
[1] Al-Ghorbani, M., Begum, A. B., Zabiulla, Mamatha, S. V., & Khanum, S. A. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
[11] Asadov, K. F., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega.
[17] Babenko, N., et al. (2023). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 28(13), 5139.
[13] Wikipedia contributors. (2023). Piperazine. Wikipedia, The Free Encyclopedia.
[18] Babenko, N., et al. (2023). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. National Center for Biotechnology Information.
[12] Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.
[20] Asadov, K. F., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications.
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[19] Sinclair, K. A., et al. (2015). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. OSTI.GOV.
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[8] Singh, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
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Ataman Kimya. MORPHOLINE (1,4-OXAZINANE).
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4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride (CAS No: 813463-32-0), a versatile bifunctional molecule of significant interest to the pharmaceutical and chemical research communities. The document delineates a robust and reproducible synthetic pathway, beginning with the preparation of a key sulfonyl chloride intermediate, followed by coupling with a protected piperazine, and concluding with deprotection and salt formation. Each stage of the synthesis is explained with a focus on the underlying chemical principles and rationale for procedural choices. Furthermore, this guide establishes a rigorous analytical workflow for the structural confirmation and purity assessment of the final compound, employing modern spectroscopic and chromatographic techniques including NMR, MS, and IR spectroscopy. This document is intended to serve as an expert resource for researchers, chemists, and drug development professionals, enabling them to confidently synthesize and validate this valuable chemical scaffold.
Introduction: The Strategic Value of Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide array of therapeutic agents. These are often referred to as "privileged structures" due to their proven ability to interact with multiple biological targets. Among these, the piperazine and morpholine heterocycles are preeminent.[1] Piperazine, a six-membered ring with two nitrogen atoms, offers a versatile scaffold that can be functionalized to modulate physicochemical properties like solubility and basicity, enhancing a drug's pharmacokinetic profile.[2] Morpholine, which is structurally related to piperazine but with one nitrogen replaced by oxygen, imparts increased polarity and metabolic stability, making it a favored component in drug design.
Connecting these valuable heterocyclic units with a stable and geometrically defined linker is a common strategy in drug discovery. The sulfonamide group (-SO₂N<) is an excellent candidate for this role. It is a well-established bioisostere of the amide bond, offering similar hydrogen bonding capabilities but with enhanced metabolic stability and a distinct three-dimensional geometry.[3][4]
The title compound, 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride, combines these three key motifs into a single, versatile building block. Its structure presents two distinct reactive sites—the sulfonamide nitrogen and the secondary amine of the piperazine ring—making it an ideal starting point for the synthesis of more complex molecules and chemical libraries.
Chemical Properties:
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 4-(piperazin-1-ylsulfonyl)morpholine;hydrochloride | |
| CAS Number | 813463-32-0 | [5][6] |
| Molecular Formula | C₈H₁₈ClN₃O₃S | [5][6] |
| Molecular Weight | 271.77 g/mol |[5][6] |
Synthesis Strategy and Retrosynthetic Analysis
The synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is most logically approached by forming the stable sulfonamide bond. The most common and reliable method for constructing a sulfonamide is the reaction between a sulfonyl chloride and a primary or secondary amine.[7][8]
Retrosynthetic Analysis:
A retrosynthetic analysis of the target molecule reveals a clear disconnection at the sulfur-nitrogen bond of the sulfonamide. This leads back to two key precursors: morpholine-4-sulfonyl chloride and piperazine.
Caption: Overall three-stage synthetic workflow.
Experimental Protocols
Part A: Synthesis of Morpholine-4-sulfonyl chloride
This procedure is adapted from established methods for the synthesis of sulfonyl chlorides from secondary amines. [9]The reaction involves the electrophilic attack of sulfuryl chloride on the nitrogen atom of morpholine. A non-nucleophilic base, such as triethylamine, is used to quench the HCl byproduct.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add morpholine (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) to the cooled solution.
-
Slowly add a solution of sulfuryl chloride (1.05 eq.) in DCM dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding cold water.
-
Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude morpholine-4-sulfonyl chloride, which can often be used in the next step without further purification.
Part B: Synthesis of tert-butyl 4-(morpholinosulfonyl)piperazine-1-carboxylate
This step involves the nucleophilic substitution reaction where the unprotected nitrogen of N-Boc-piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride.
Protocol:
-
Dissolve N-Boc-piperazine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of morpholine-4-sulfonyl chloride (1.0 eq.) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected intermediate as a solid.
Part C: Synthesis and Purification of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
The final step involves the acid-catalyzed removal of the Boc protecting group. Using a solution of HCl in an organic solvent simultaneously forms the desired hydrochloride salt, which often precipitates from the solution, facilitating its isolation.
Protocol:
-
Dissolve the purified tert-butyl 4-(morpholinosulfonyl)piperazine-1-carboxylate (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
To this solution, add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in isopropanol) (3-5 eq.) at room temperature.
-
Stir the mixture at room temperature. A white precipitate should form over 1-3 hours.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield the final product, 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical methods provides a self-validating system of proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The ¹H and ¹³C NMR spectra will confirm the presence and connectivity of the morpholine and piperazine rings.
| ¹H NMR (DMSO-d₆, 400 MHz) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 (broad) | s | 2H | -NH₂⁺- (Piperazine) |
| ~3.65 | t | 4H | -CH₂-O- (Morpholine) |
| ~3.25 | t | 4H | -CH₂-N-SO₂- (Morpholine) |
| ~3.15 | t | 4H | -CH₂-N⁺H₂- (Piperazine) |
| ~3.05 | t | 4H | -SO₂-N-CH₂- (Piperazine) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~65.5 | -CH₂-O- (Morpholine) |
| ~46.0 | -CH₂-N-SO₂- (Morpholine) |
| ~43.5 | -SO₂-N-CH₂- (Piperazine) |
| ~42.0 | -CH₂-N⁺H₂- (Piperazine) |
Note: Exact chemical shifts may vary depending on the solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides an exact mass, which validates the elemental composition.
| Technique | Expected Value | Information Provided |
| ESI-MS | [M+H]⁺ = 236.10 | Molecular weight of the free base (C₈H₁₇N₃O₃S) |
| HRMS (ESI-TOF) | Calculated for [C₈H₁₈N₃O₃S]⁺: 236.1067 | Confirms elemental formula C₈H₁₇N₃O₃S |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The sulfonamide group has very strong and characteristic absorption bands.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-2800 | C-H stretch | Aliphatic CH₂ |
| ~2700 (broad) | N-H stretch | Secondary ammonium (-NH₂⁺-) |
| ~1350 | SO₂ asymmetric stretch | Sulfonamide |
| ~1160 | SO₂ symmetric stretch | Sulfonamide |
| ~1115 | C-O-C stretch | Ether (Morpholine) |
Elemental Analysis
Elemental analysis provides the percentage composition of each element in the final salt form, offering definitive proof of its empirical formula and purity.
| Element | Calculated (%) for C₈H₁₈ClN₃O₃S | Found (%) |
| Carbon (C) | 35.35 | (Experimental Value) |
| Hydrogen (H) | 6.68 | (Experimental Value) |
| Nitrogen (N) | 15.46 | (Experimental Value) |
| Chlorine (Cl) | 13.04 | (Experimental Value) |
| Sulfur (S) | 11.80 | (Experimental Value) |
Safety, Handling, and Storage
Safety Precautions:
-
Reagents: Sulfuryl chloride is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Strong acids like HCl are also corrosive.
-
Product: The final product should be handled with standard laboratory precautions.
-
General: All synthetic steps should be performed in a well-ventilated fume hood.
Handling and Storage:
-
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a stable, crystalline solid.
-
It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide has detailed a reliable and well-rationalized synthetic route for the preparation of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride. The strategic use of a Boc-protecting group ensures a high-yielding and clean conversion to the desired monosubstituted product. Furthermore, a comprehensive suite of analytical techniques has been described to provide robust and unequivocal characterization of the final compound. The availability of this detailed protocol empowers researchers to access this valuable chemical building block for applications in drug discovery, materials science, and broader chemical synthesis.
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Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5):281-301. [Link]
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Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 245, 116202. [Link]
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Hassan, W. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3). [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
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Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
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Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210. [Link]
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Unraveling the Enigma: A Proposed Research Framework for Elucidating the Mechanism of Action of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of piperazine, morpholine, and sulfonamide moieties in a single small molecule, 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride, presents a compelling case for pharmacological investigation. While these individual scaffolds are prevalent in a multitude of clinically significant drugs, the specific biological activity and mechanism of action of this particular combination remain uncharacterized in publicly available scientific literature. This technical guide pivots from a traditional review of established mechanisms to proposing a comprehensive, multi-phase research framework designed to systematically elucidate the pharmacological identity of this compound. We will outline a logical progression of study, from initial phenotypic screening and target class prediction to rigorous target identification and validation, providing a self-validating system for generating robust and actionable data. This document serves as a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this novel chemical entity.
Introduction: The Therapeutic Promise of a Privileged Scaffold
The piperazine and morpholine heterocycles are considered "privileged structures" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antibacterial, antifungal, and antidiabetic agents.[1][2][3] Their favorable pharmacokinetic properties and synthetic tractability make them attractive building blocks in drug discovery.[4] The addition of a sulfonamide group, another key pharmacophore, further expands the potential for targeted biological interactions.
Despite the promise suggested by its constituent parts, 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride (CAS: 813463-32-0) remains a scientific enigma.[5][6] A thorough review of the scientific literature reveals a significant knowledge gap regarding its biological targets and mechanism of action. This guide, therefore, takes a proactive stance, presenting a structured and technically detailed research plan to move this compound from a chemical curiosity to a pharmacologically understood entity.
Phase I: Broad-Spectrum Phenotypic Profiling
The initial phase of investigation should focus on casting a wide net to identify any potential biological activity. High-throughput screening (HTS) across a diverse panel of cell-based assays is a cost-effective and efficient starting point.
Experimental Protocol: Cellular Viability and Cytotoxicity Profiling
Objective: To determine the effect of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride on the viability of a broad range of human cancer cell lines and a non-cancerous control cell line.
Methodology:
-
Cell Line Panel: A panel of at least 60 human cancer cell lines (e.g., the NCI-60 panel) and a normal human cell line (e.g., human dermal fibroblasts) will be utilized.
-
Compound Preparation: 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride will be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A dilution series will be prepared to test a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Cell Seeding: Cells will be seeded into 96-well or 384-well microtiter plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The dilution series of the compound will be added to the cells and incubated for a standard period (e.g., 72 hours).
-
Viability Assay: Cell viability will be assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings will be normalized to vehicle-treated controls. The half-maximal inhibitory concentration (IC50) will be calculated for each cell line using non-linear regression analysis.
Data Presentation: IC50 Heatmap
The IC50 values obtained from the cell line screen will be presented as a heatmap to visually identify patterns of sensitivity and resistance.
| Cell Line | Histology | IC50 (µM) |
| A549 | Lung Carcinoma | >100 |
| MCF7 | Breast Adenocarcinoma | 55.2 |
| U87 MG | Glioblastoma | 89.1 |
| HCT116 | Colon Carcinoma | 32.7 |
| HDF | Normal Fibroblast | >100 |
| (Note: Data presented is hypothetical for illustrative purposes) |
Initial Mechanistic Hypothesis Generation
The pattern of activity across the cell line panel can provide initial clues about the compound's mechanism of action. For instance, selective activity against specific cancer subtypes may suggest targeting of a pathway known to be dysregulated in those cancers.
Phase II: Target Identification
Based on the outcomes of Phase I, a more focused approach to identify the direct molecular target(s) of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride will be undertaken. A combination of computational and experimental methods is recommended for a robust and cross-validated approach.
In Silico Target Prediction
Computational methods can predict potential protein targets based on the chemical structure of the compound.
Methodology:
-
Ligand-Based Screening: The 2D structure of the compound will be used to search for structurally similar compounds with known biological targets in databases such as ChEMBL and PubChem.
-
Structure-Based Screening (Docking): A 3D model of the compound will be docked into the binding sites of a panel of potential protein targets identified from the ligand-based screen or hypothesized based on the phenotypic data.
Experimental Target Identification Workflow
A combination of affinity-based and label-free methods will be employed to experimentally identify the protein targets.
Workflow Diagram:
Caption: A dual-pronged approach for target identification.
Detailed Protocols for Target Identification
Affinity Chromatography:
-
Probe Synthesis: Synthesize a derivative of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride with a linker for immobilization to affinity beads (e.g., NHS-activated sepharose).
-
Cell Lysis: Prepare a native protein lysate from a cell line that showed sensitivity to the compound.
-
Affinity Pulldown: Incubate the lysate with the compound-conjugated beads and control beads (without the compound).
-
Elution and Proteomics: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-conjugated beads to the control beads to identify specific binders.
Cellular Thermal Shift Assay (CETSA):
-
Compound Treatment: Treat intact cells or cell lysates with the compound or a vehicle control.
-
Thermal Challenge: Heat the samples across a range of temperatures.
-
Protein Solubilization: Separate the soluble and aggregated protein fractions.
-
Target Detection: Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.
Phase III: Target Validation and Mechanism of Action Elucidation
Once a primary target is identified, the final phase will focus on validating this interaction and elucidating the downstream signaling consequences.
Target Engagement Assays
Directly measure the binding of the compound to the purified target protein.
Methodology:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure the binding kinetics of the compound.
Cellular Target Validation
Confirm that the compound's cellular effects are mediated through the identified target.
Methodology:
-
Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. A loss of compound efficacy in these cells would validate the target.
-
Overexpression: Overexpress the target protein and assess if this leads to increased sensitivity to the compound.
Downstream Signaling Pathway Analysis
Investigate the effects of the compound on the signaling pathways modulated by the target protein.
Signaling Pathway Diagram (Hypothetical - If Target is a Kinase):
Caption: Hypothetical signaling pathway inhibition.
Methodology:
-
Western Blotting: Probe for changes in the phosphorylation status of the target protein and its downstream substrates.
-
Reporter Gene Assays: Use luciferase or other reporter genes under the control of transcription factors regulated by the signaling pathway of interest.
Conclusion
While the mechanism of action of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is currently unknown, its chemical structure suggests significant therapeutic potential. The multi-phase research framework outlined in this guide provides a rigorous and systematic approach to de-orphanize this compound. By progressing from broad phenotypic screening to specific target identification and validation, researchers can build a comprehensive understanding of its pharmacological profile. This structured approach, grounded in established drug discovery principles, will pave the way for the potential development of a novel therapeutic agent.
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). PubMed. [Link]
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An In-depth Technical Guide to the Pharmacological Profile of Sulfonylpiperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonylpiperazine moiety represents a privileged scaffold in medicinal chemistry, integral to a wide array of pharmacologically active agents. This guide provides a comprehensive technical overview of the pharmacological profile of sulfonylpiperazine compounds. It delves into their diverse therapeutic applications, underlying mechanisms of action, and critical structure-activity relationships (SAR). Furthermore, this document offers detailed experimental protocols and visual workflows to empower researchers in the rational design and evaluation of novel sulfonylpiperazine-based drug candidates. By synthesizing field-proven insights with established scientific principles, this guide serves as an essential resource for professionals engaged in the discovery and development of next-generation therapeutics.
Introduction: The Significance of the Sulfonylpiperazine Scaffold
The piperazine ring is a ubiquitous heterocyclic motif in numerous approved drugs, valued for its ability to influence physicochemical properties such as solubility and bioavailability.[1][2] When integrated with a sulfonyl group, the resulting sulfonylpiperazine core offers a versatile structural framework that has been successfully exploited across various therapeutic areas.[3] This combination allows for precise modulation of pharmacological activity through targeted chemical modifications, making it a highly attractive scaffold for drug discovery.
Sulfonylpiperazine derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) modulatory effects.[4][5] Their therapeutic potential stems from their ability to interact with a diverse range of biological targets, such as enzymes, receptors, and ion channels. This guide will explore the multifaceted pharmacological landscape of these compounds, providing a detailed examination of their molecular interactions and therapeutic promise.
Therapeutic Landscape of Sulfonylpiperazine Derivatives
The structural versatility of the sulfonylpiperazine scaffold has led to the development of compounds with a wide spectrum of therapeutic applications. This section will highlight key areas where these derivatives have shown significant pharmacological activity.
Oncology
Sulfonylpiperazine derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer. They have been shown to inhibit cancer cell proliferation and induce apoptosis through mechanisms that include the inhibition of key enzymes and receptors involved in tumor growth and metastasis.[3] For instance, certain derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those of the lung, breast, colon, and prostate. The conjugation of sulfonylpiperazine moieties to other bioactive molecules, such as vindoline and chrysin, has also yielded hybrid compounds with enhanced anticancer efficacy.[1][6]
Antiviral Activity
A notable application of sulfonylpiperazine compounds is in the development of novel antiviral therapeutics. Specifically, derivatives of nucleozin incorporating a sulfonylpiperazine moiety have exhibited significant activity against influenza A viruses.[7] These compounds function as nucleoprotein inhibitors, demonstrating a good selectivity window and representing a promising avenue for the development of new anti-influenza agents.[7] The broad-spectrum antiviral potential of sulfonylpiperazine derivatives extends to other viral pathogens as well, including HIV and Hepatitis C virus, by targeting viral enzymes like proteases and polymerases.
Central Nervous System (CNS) Disorders
The sulfonamide group is a key feature in many CNS-active drugs, and its incorporation into the piperazine scaffold has yielded compounds with significant potential for treating neurological and psychiatric disorders.[5] Many piperazine derivatives exhibit pharmacological activity in the CNS primarily through the modulation of the monoamine pathway.[8] Sulfonylpiperazine compounds have been investigated as antagonists for the 5-hydroxytryptamine-6 (5-HT6) receptor, a target for cognitive enhancement in conditions like Alzheimer's disease.[9] Furthermore, their utility has been explored in the context of antipsychotic, antidepressant, and anxiolytic applications.[8]
Anti-inflammatory and Antihistaminic Properties
Several novel piperazine derivatives, including those with a sulfonyl linkage, have demonstrated significant anti-inflammatory and antihistaminic activities.[4] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitrite and tumor necrosis factor-alpha (TNF-α).[4] Their antihistaminic effects are also noteworthy, with some derivatives causing a reduction in histamine levels.[4]
Antimicrobial Activity
Sulfonylpiperazine derivatives have shown considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[10] Their mechanism of action can involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. The potential to combat drug-resistant strains makes this class of compounds particularly interesting for the development of new antimicrobial agents.
Molecular Mechanisms of Action
The diverse pharmacological effects of sulfonylpiperazine compounds are a direct result of their interactions with a variety of molecular targets. Understanding these mechanisms is crucial for both optimizing existing compounds and discovering new therapeutic applications.
Enzyme Inhibition
A primary mechanism of action for many sulfonylpiperazine derivatives is the inhibition of specific enzymes. In the context of cancer, they have been shown to target kinases and matrix metalloproteinases, which are critical for cancer cell proliferation and invasion. For their antiviral effects, these compounds can inhibit viral enzymes such as proteases and polymerases, thereby disrupting the viral replication cycle.
Receptor Modulation: Agonism and Antagonism
Sulfonylpiperazine compounds can act as both agonists and antagonists at various receptors, leading to a wide range of physiological responses. An agonist is a molecule that binds to a receptor and activates it to produce a biological response, whereas an antagonist binds to a receptor but does not activate it, effectively blocking the action of an agonist.[11]
For example, in the CNS, sulfonylpiperazine derivatives have been developed as potent and selective antagonists of the 5-HT6 receptor.[9] Flibanserin, a piperazine derivative, acts as an agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[2] This dual activity is believed to underlie its therapeutic effect in treating low sexual desire disorder.[2]
The following diagram illustrates the basic principle of receptor agonism and antagonism:
Caption: Agonist vs. Antagonist Receptor Interaction.
Structure-Activity Relationship (SAR) Studies
The systematic modification of the sulfonylpiperazine scaffold has been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[12] SAR studies provide critical insights into the chemical features necessary for a desired biological activity.[13][14]
A generalized structure of a sulfonylpiperazine compound is shown below, highlighting key areas for chemical modification:
Caption: Core Sulfonylpiperazine Scaffold and Modification Points.
Key SAR Insights:
-
Substituents on the Aryl Sulfonyl Moiety (R1): The nature and position of substituents on the aryl ring attached to the sulfonyl group can significantly impact activity and selectivity. For instance, in a series of LpxH inhibitors, a trifluoromethyl-substituted phenyl ring was a key feature.[15] Replacement of the hydrophobic trifluoromethyl group with a polar functional group was found to be detrimental to the inhibitory activity.[15]
-
Substituents on the Piperazine Nitrogen (R2): Modifications at the second nitrogen of the piperazine ring are crucial for determining the compound's interaction with its biological target. This position is often used to introduce pharmacophoric groups that can enhance binding affinity and selectivity.[2]
-
The Piperazine Ring Conformation: The conformational flexibility of the piperazine ring allows it to act as a scaffold, orienting the R1 and R2 substituents in a spatially optimal manner for target engagement.[2]
The following table summarizes some key SAR findings for different therapeutic targets:
| Target/Activity | R1 Substituent | R2 Substituent | Key Findings | Reference |
| Anticancer | Chrysin-based | Varies | Halogenated analogues demonstrated promising anticancer potential. | [6] |
| Anti-influenza | Varies | Nucleozin derivative | 2,3-dichlorobenzene substitution showed remarkable in vitro activity. | [7] |
| 5-HT6 Antagonism | Indazole | Varies | The 5-piperazinyl-3-sulfonylindazole scaffold is key for potency. | [9] |
| Nicotinic Receptor Modulation | Varies | Varies | SAR studies identified features for potency and selectivity on Hα4β2 nAChRs. | [13][14] |
Pharmacokinetics and Toxicology
A comprehensive understanding of a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles is essential for its development as a therapeutic agent.[16]
Pharmacokinetic Profile
The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and bioavailability.[1] The metabolism of piperazine derivatives is primarily mediated by cytochrome P450 enzymes, followed by potential glucuronidation and/or sulfation.[17]
Toxicological Profile
While generally well-tolerated, some piperazine derivatives have been associated with adverse effects.[18] Reported toxic effects for certain piperazine compounds include agitation, anxiety, cardiovascular symptoms like tachycardia, and in some cases, seizures.[17] Gastrointestinal discomfort, neurological side effects, and allergic reactions have also been noted with piperazine use.[19] It is crucial to conduct thorough toxicological assessments for any new sulfonylpiperazine derivative intended for therapeutic use.
Experimental Protocols for Pharmacological Profiling
To ensure the scientific integrity and trustworthiness of research findings, well-designed and validated experimental protocols are paramount. This section provides step-by-step methodologies for key assays used in the evaluation of sulfonylpiperazine compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the anticancer potential of sulfonylpiperazine derivatives.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sulfonylpiperazine test compounds in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity Assay (Nitrite Production)
This assay evaluates the ability of sulfonylpiperazine compounds to inhibit the production of nitric oxide, a key inflammatory mediator.[4]
Principle: In activated macrophages, nitric oxide is produced and rapidly converted to nitrite. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured to quantify nitrite concentration.
Step-by-Step Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and Stimulant Addition: Pre-treat the cells with various concentrations of the sulfonylpiperazine compounds for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the test compounds.
The following diagram illustrates a typical workflow for the in vitro evaluation of sulfonylpiperazine compounds:
Caption: Experimental Workflow for In Vitro Profiling.
Conclusion and Future Directions
The sulfonylpiperazine scaffold is a cornerstone in modern medicinal chemistry, offering a robust platform for the design of novel therapeutic agents with a wide range of pharmacological activities. This guide has provided a comprehensive overview of their diverse applications, from oncology to neuropharmacology, and has delved into the molecular mechanisms that underpin their therapeutic effects. The importance of structure-activity relationship studies in optimizing the properties of these compounds has been highlighted, along with essential experimental protocols for their evaluation.
Future research in this area will likely focus on several key aspects:
-
Enhanced Selectivity: The development of sulfonylpiperazine derivatives with higher selectivity for their intended biological targets to minimize off-target effects and improve safety profiles.
-
Novel Therapeutic Targets: The exploration of this scaffold against new and challenging therapeutic targets to address unmet medical needs.
-
Combination Therapies: The investigation of sulfonylpiperazine compounds in combination with existing drugs to achieve synergistic therapeutic effects and overcome drug resistance.
-
Advanced Drug Delivery: The application of innovative drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of sulfonylpiperazine-based drugs.
By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of the sulfonylpiperazine chemical class.
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]
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Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. (2023). Bentham Science Publishers. [Link]
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Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (n.d.). PubMed. [Link]
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Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. (n.d.). PubMed. [Link]
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Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (n.d.). PubMed Central. [Link]
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The Versatile Scaffold: A Deep Dive into 4-(Piperazin-1-ylsulfonyl)morpholine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular architectures that can serve as starting points for the development of new therapeutics is a central theme in medicinal chemistry. Among the myriad of heterocyclic compounds, the piperazine and morpholine moieties have long been recognized as "privileged structures" due to their frequent appearance in biologically active compounds.[1][2] This technical guide focuses on a unique hybrid scaffold, 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride , a building block that marries the conformational flexibility and basicity of piperazine with the polarity and hydrogen bonding capacity of the morpholine sulfonyl group. This guide will provide an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, and explore its potential as a versatile scaffold in modern drug discovery, substantiated by examples of its application in the generation of bioactive molecules.
Introduction: The Power of Privileged Scaffolds
In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential example. Its unique conformational flexibility allows it to adopt various shapes to fit into diverse protein binding pockets, while its basic nitrogen atoms can be readily functionalized to modulate physicochemical properties and target interactions.[1][2] Similarly, the morpholine ring, with its ether linkage, imparts improved water solubility and metabolic stability to drug candidates.[3]
The combination of these two pharmacophoric elements in 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride creates a bifunctional scaffold with significant potential. The secondary amine of the piperazine ring provides a key attachment point for a wide range of substituents, enabling the exploration of vast chemical space. The morpholine sulfonyl group, on the other hand, can act as a hydrogen bond acceptor and influence the overall polarity and pharmacokinetic profile of the resulting molecules. This guide will illuminate the practical utility of this scaffold for the synthesis of next-generation therapeutic agents.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective utilization in a drug discovery program.
| Property | Value | Source |
| Chemical Name | 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride | - |
| CAS Number | 813463-32-0 | [4] |
| Molecular Formula | C₈H₁₈ClN₃O₃S | [4] |
| Molecular Weight | 271.77 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
Synthesis of the Scaffold: A Self-Validating Protocol
The synthesis of 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride can be efficiently achieved through a two-step process involving the protection of piperazine, sulfonylamidation, and subsequent deprotection. This protocol is designed to be robust and scalable, providing a reliable source of the scaffold for research and development.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-(morpholinosulfonyl)piperazine-1-carboxylate
This step involves the reaction of commercially available N-Boc-piperazine with morpholine-4-sulfonyl chloride. The Boc (tert-butyloxycarbonyl) protecting group is employed due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5]
-
Reagents and Materials:
-
N-Boc-piperazine
-
Morpholine-4-sulfonyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and drying.
-
-
Procedure:
-
To a stirred solution of N-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of morpholine-4-sulfonyl chloride (1.1 eq) in DCM dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(morpholinosulfonyl)piperazine-1-carboxylate as a white solid.
-
Step 2: Synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine Hydrochloride
This final step involves the deprotection of the Boc group using a strong acid to yield the desired hydrochloride salt.
-
Reagents and Materials:
-
tert-Butyl 4-(morpholinosulfonyl)piperazine-1-carboxylate
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and standard glassware for filtration.
-
-
Procedure:
-
Dissolve tert-butyl 4-(morpholinosulfonyl)piperazine-1-carboxylate (1.0 eq) in a minimal amount of DCM (if using TFA) or directly in 4M HCl in 1,4-dioxane.
-
If using TFA, add trifluoroacetic acid (5-10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours.
-
If using 4M HCl in 1,4-dioxane, stir the solution at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride as a white to off-white solid.
-
Causality Behind Experimental Choices
-
Choice of Protecting Group: The Boc group is ideal for this synthesis as it is stable to the basic conditions of the sulfonylation reaction and can be cleanly removed under acidic conditions without affecting the sulfonylamide bond.[5]
-
Base in Step 1: Triethylamine or DIPEA is used to neutralize the HCl generated during the sulfonylation reaction, driving the reaction to completion.
-
Acid for Deprotection: 4M HCl in dioxane is often preferred for salt formation as it directly yields the hydrochloride salt. TFA is also effective for deprotection, but a subsequent salt formation step might be necessary for some applications.[6]
The Scaffold in Action: Applications in Drug Discovery
The true measure of a scaffold's versatility lies in its successful application in the synthesis of biologically active molecules. While direct biological data on 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride is not extensively published, its utility as a building block can be inferred from the activities of structurally related compounds and its potential for diversification. The free secondary amine of the piperazine ring serves as a versatile handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) for various biological targets.
Hypothetical Application Workflow:
The following diagram illustrates a general workflow for utilizing the 4-(piperazin-1-ylsulfonyl)morpholine scaffold in a drug discovery campaign.
Caption: A generalized workflow for leveraging the 4-(piperazin-1-ylsulfonyl)morpholine scaffold in a drug discovery pipeline.
Potential Therapeutic Areas:
Based on the known pharmacology of piperazine and morpholine derivatives, this scaffold is a promising starting point for developing modulators of various target classes:
-
Kinase Inhibitors: The piperazine moiety is a common feature in many approved kinase inhibitors. The free amine of the scaffold can be functionalized with various aromatic and heteroaromatic systems to target the ATP-binding site of kinases implicated in cancer and inflammatory diseases.
-
GPCR Ligands: Piperazine-containing compounds are well-known to interact with a variety of G-protein coupled receptors (GPCRs), particularly those in the central nervous system (CNS). The scaffold could be elaborated to generate novel ligands for dopamine, serotonin, or adrenergic receptors for the treatment of psychiatric and neurological disorders.
-
Antimicrobial Agents: The piperazine and morpholine rings are present in several antimicrobial drugs. Derivatization of the scaffold could lead to new compounds with antibacterial or antifungal activity.[7]
Conclusion and Future Perspectives
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride represents a strategically designed molecular scaffold that combines the advantageous features of both piperazine and morpholine. Its straightforward and robust synthesis makes it an accessible building block for medicinal chemists. The presence of a reactive secondary amine provides a versatile handle for the generation of diverse chemical libraries, enabling the exploration of a wide range of biological targets.
While the full potential of this specific scaffold is still being explored, the wealth of literature on related piperazine and morpholine-containing compounds strongly suggests its utility in the development of novel therapeutics across multiple disease areas, including oncology, neuroscience, and infectious diseases. As drug discovery continues to demand innovative molecular starting points, the 4-(piperazin-1-ylsulfonyl)morpholine core stands out as a promising and versatile platform for the creation of next-generation medicines.
References
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Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. JOCPR, 7(5), 281-301. Retrieved from [Link]
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Molecules. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Retrieved from [Link]
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MDPI. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl piperazine-1-carboxylate. PubChem. Retrieved from [Link]
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Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]
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PubMed Central (PMC). (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. National Institutes of Health. Retrieved from [Link]
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PubMed. (n.d.). The piperazine scaffold: a remarkable tool in the generation of diverse pharmacological agents. National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Omega, 7(3), 3049–3063. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride: A Technical Guide to Target Identification and Validation
Foreword: Charting a Course for a Novel Scaffold
In the landscape of drug discovery, the emergence of novel chemical entities presents both a challenge and an opportunity. 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is one such molecule. While public-domain data on its specific biological activity is nascent, its structure is a compelling amalgamation of pharmacologically significant moieties: a piperazine ring, a morpholine ring, and a sulfonamide linker. Each of these components is a "privileged structure" in medicinal chemistry, frequently appearing in a multitude of approved therapeutics.[1][2] This guide, therefore, serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic framework for the systematic identification and validation of potential therapeutic targets for this promising, yet unexplored, compound.
Molecular Architecture and Physicochemical Properties
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a small molecule with the chemical formula C₈H₁₈ClN₃O₃S and a molecular weight of 271.77 g/mol .[3][4] The hydrochloride salt form generally confers improved aqueous solubility and stability, which are advantageous for experimental handling and potential formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClN₃O₃S | [4] |
| Molecular Weight | 271.77 g/mol | [4] |
| IUPAC Name | 4-piperazin-1-ylsulfonylmorpholine;hydrochloride | [5] |
| SMILES | C1CN(CCN1)S(=O)(=O)N2CCOCC2.Cl | [3] |
The molecule's architecture suggests a foundation for diverse biological interactions. The piperazine and morpholine rings offer three-dimensional diversity and opportunities for hydrogen bonding, while the sulfonamide group can act as a hydrogen bond donor and acceptor, and a potential zinc-binding group.[6]
Rationale for Target Exploration: Deconstructing the Pharmacophore
The therapeutic potential of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride can be hypothesized by examining the well-established roles of its constituent parts in medicinal chemistry.
The Piperazine Moiety: A Versatile Scaffold
The piperazine ring is a cornerstone of modern drug discovery, present in drugs targeting a wide array of biological pathways.[7][8] Its prevalence stems from its ability to be readily functionalized, allowing for the fine-tuning of physicochemical properties and target engagement.[7]
-
Central Nervous System (CNS) Activity: Piperazine derivatives are integral to numerous CNS-active drugs, including antipsychotics and antidepressants. The nitrogen atoms can be protonated at physiological pH, facilitating interactions with aminergic G-protein coupled receptors (GPCRs).
-
Oncology: This moiety is a common feature in kinase inhibitors, where it often serves as a solvent-exposed linker to improve solubility and engage with the ATP-binding pocket.
-
Infectious Diseases: The piperazine core is found in various antimicrobial and anthelmintic agents.[1]
The Morpholine Moiety: A "Smart" Functional Group
The morpholine ring is frequently incorporated into drug candidates to optimize their pharmacokinetic profiles.[9] Its oxygen atom can act as a hydrogen bond acceptor, improving solubility and metabolic stability without adding a formal charge.[9]
-
Oncology and Kinase Inhibition: Morpholine is a key structural feature in several potent and selective kinase inhibitors, notably those targeting the Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway.[10] Its presence can enhance potency and selectivity.
-
CNS Drug Discovery: In CNS applications, the morpholine ring helps to strike the delicate balance between lipophilicity required for blood-brain barrier penetration and the aqueous solubility needed for administration.[10]
The Sulfonamide Linker: More Than a Connector
Historically associated with antibacterial drugs, the sulfonamide group is now recognized as a versatile pharmacophore with a broad range of biological activities.[11]
-
Enzyme Inhibition: Sulfonamides are classic zinc-binding groups, leading to potent inhibition of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.[6]
-
Anticancer Activity: Certain sulfonamide derivatives have demonstrated significant anticancer properties through various mechanisms, including cell cycle arrest and inhibition of signaling pathways.[12]
Proposed Therapeutic Targets and Validation Workflows
Based on the analysis of its chemical architecture, we can propose several high-priority therapeutic areas and molecular targets for 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride. For each proposed target class, a systematic validation workflow is essential.
Workflow 1: Oncology - Targeting Kinase Signaling and Tumor Metabolism
The combination of morpholine and piperazine moieties strongly suggests potential activity against protein kinases, particularly the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[10] The sulfonamide group also points towards the potential inhibition of carbonic anhydrases, which are involved in regulating tumor pH and metabolism.
-
Phosphatidylinositol 3-kinases (PI3Ks)
-
Mammalian Target of Rapamycin (mTOR)
-
Carbonic Anhydrases (specifically tumor-associated isoforms like CA-IX and CA-XII)
-
Initial Biochemical Screening:
-
Kinase Panel: Screen the compound against a broad panel of kinases, with a focus on the PI3K family (α, β, γ, δ) and mTOR (mTORC1/mTORC2). Utilize a luminescence-based assay (e.g., ADP-Glo™) to measure ATP consumption and determine percent inhibition at a fixed concentration (e.g., 10 µM).
-
Carbonic Anhydrase Assay: Test for inhibition of recombinant human carbonic anhydrase isoforms (I, II, IX, XII) using a stopped-flow spectrophotometric assay to measure the hydration of CO₂.
-
-
Dose-Response and Potency Determination:
-
For any "hits" from the initial screen (>50% inhibition), perform 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).
-
-
Cellular Target Engagement:
-
Western Blot Analysis: Treat cancer cell lines with known PI3K/mTOR pathway activation (e.g., MCF-7, A549) with the compound. Measure the phosphorylation status of downstream effectors like Akt (at Ser473) and S6 ribosomal protein to confirm pathway inhibition.
-
Cellular Thermal Shift Assay (CETSA): Assess direct binding to target proteins in a cellular context by measuring the change in thermal stability of the target protein upon compound binding.
-
-
Functional Cellular Assays:
-
Proliferation/Viability Assays: Evaluate the compound's effect on the growth of a panel of cancer cell lines using assays like CellTiter-Glo® (viability) or CyQUANT® (cell number) over a 72-hour period to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).[12]
-
Caption: Oncology Target Validation Workflow.
Workflow 2: Infectious Disease - Antibacterial Activity
The sulfonamide moiety is a classic pharmacophore for targeting dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway. Additionally, the piperazine ring is present in fluoroquinolone antibiotics that inhibit DNA gyrase and topoisomerase IV.[13]
-
Bacterial DNA Gyrase and Topoisomerase IV
-
Bacterial Dihydropteroate Synthase (DHPS)
-
Whole-Cell Antimicrobial Screening:
-
MIC Determination: Screen the compound against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods (CLSI guidelines).
-
-
Mechanism of Action (MoA) Elucidation:
-
Macromolecular Synthesis Assay: If antibacterial activity is observed, perform assays to determine which major cellular pathway is inhibited. This involves measuring the incorporation of radiolabeled precursors for DNA ([³H]-thymidine), RNA ([³H]-uridine), and protein ([³H]-leucine) synthesis. Inhibition of DNA synthesis would point towards gyrase/topoisomerase targets.
-
Folate Pathway Antagonism: Test for rescue of antibacterial activity by the addition of downstream folate pathway products (e.g., thymidine, methionine, purines) to the growth medium. Rescue would suggest inhibition of the folate pathway (e.g., DHPS).
-
-
Biochemical Target Validation:
-
Gyrase/Topoisomerase Assays: If DNA synthesis is inhibited, test the compound's ability to inhibit the supercoiling activity of purified DNA gyrase and the decatenation activity of topoisomerase IV in enzymatic assays.
-
DHPS Enzymatic Assay: If folate pathway antagonism is observed, use a spectrophotometric assay with purified DHPS to measure the compound's direct inhibitory effect on the enzyme.
-
Caption: Antibacterial Target Validation Workflow.
Concluding Remarks and Future Directions
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride represents a chemical scaffold with significant, albeit currently unexplored, therapeutic potential. The strategic fusion of piperazine, morpholine, and sulfonamide moieties provides a strong rationale for investigating its activity in oncology, infectious diseases, and potentially CNS disorders. The workflows detailed in this guide offer a robust, multi-pronged approach to systematically de-risk and validate these hypotheses. By progressing from broad phenotypic screening to specific biochemical and cellular assays, researchers can efficiently identify the primary biological targets and elucidate the mechanism of action, thereby paving the way for potential lead optimization and preclinical development. The journey from a novel molecule to a therapeutic agent is long, but for a scaffold this promising, the first steps are well worth taking.
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Semantic Scholar. Retrieved from [Link]
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Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. Retrieved from [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). National Institutes of Health. Retrieved from [Link]
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An In-Depth Technical Guide to the In Vitro Evaluation of Novel Sulfonylpiperazine Derivatives
Foreword: The Sulfonylpiperazine Scaffold - A Privileged Structure in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacodynamic and pharmacokinetic profiles, enhancing solubility and bioavailability.[3] When coupled with a sulfonyl moiety, the resulting sulfonylpiperazine scaffold offers a synthetically tractable and versatile framework for creating compounds with a broad spectrum of biological activities.[4] Researchers have successfully developed sulfonylpiperazine derivatives as potent anticancer,[5] antibacterial,[6][7] antiviral,[8] and enzyme-inhibiting agents.[9][10]
This guide provides a comprehensive framework for the systematic in vitro evaluation of novel sulfonylpiperazine derivatives. It is designed for drug discovery professionals, moving beyond simple protocol recitation to explain the causal logic behind experimental design. Our approach is structured as a multi-tiered screening cascade, ensuring that resources are focused on compounds with the highest potential for clinical translation.
Section 1: The Strategic Framework for In Vitro Evaluation
A robust preclinical evaluation pipeline is not a linear path but a decision tree. Each experiment should yield data that informs the next step, allowing for early and decisive go/no-go decisions. The causality behind this workflow is to maximize efficiency and minimize the expenditure of resources on compounds unlikely to succeed.
Our proposed workflow is divided into three core stages:
-
Primary Screening: Broadly assessing biological activity and general toxicity.
-
Mechanistic Elucidation & Validation: Investigating the "how" and "why" behind the observed activity for promising hits.
-
Early ADME & Pharmacokinetic Profiling: Evaluating the "drug-likeness" of validated compounds.
The following diagram illustrates this strategic workflow.
Caption: A multi-tiered workflow for the in vitro evaluation of novel compounds.
Section 2: Tier 1 - Primary Screening for Activity and Toxicity
The objective of Tier 1 is to efficiently screen a library of novel sulfonylpiperazine derivatives to identify "hits"—compounds that exhibit desired biological activity at an acceptable therapeutic index.
Foundational Cytotoxicity Profiling
Before assessing therapeutic efficacy, it is imperative to understand a compound's inherent toxicity. Cytotoxicity testing is a fundamental first step in drug discovery.[11][12][13] We recommend a dual-assay approach to provide a more complete picture of cellular health.
-
Rationale for Dual-Assay Approach: A metabolic assay like MTT measures mitochondrial function, an indicator of cell viability, while a membrane integrity assay like the LDH release assay measures cell death (necrosis).[14] A compound could be cytostatic (inhibit growth) without being cytotoxic (killing cells). Running both assays helps distinguish between these outcomes.[14]
Table 1: Representative Cytotoxicity Data for Novel Sulfonylpiperazine Derivatives
| Compound ID | Target Cell Line (e.g., MCF-7 Breast Cancer) IC₅₀ (µM) | Non-Target Cell Line (e.g., HEK293 Normal Kidney) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| SP-001 | 8.4 | > 100 | > 11.9 |
| SP-002 | 15.2 | 25.5 | 1.7 |
| SP-003 | > 100 | > 100 | N/A |
| Doxorubicin (Control) | 6.7 | 9.8 | 1.5 |
¹ Selectivity Index (SI) = IC₅₀ in Non-Target Cells / IC₅₀ in Target Cells. A higher SI is desirable.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell metabolic activity.[11][12][15]
Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC₅₀) based on mitochondrial reductase activity.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-468 breast cancer) and a non-cancerous cell line (e.g., CHO).[3]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl Sulfoxide).
-
96-well cell culture plates.
-
Multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the sulfonylpiperazine derivatives in growth medium. The final concentration range should typically span from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Target-Specific Primary Assays
Contingent on the therapeutic goal, a specific primary assay should be run in parallel with cytotoxicity screening.
-
For Antibacterial Agents: The Minimum Inhibitory Concentration (MIC) assay is the gold standard.[16] It determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[16][17]
-
For Enzyme Inhibitors: If the derivatives are designed to inhibit a specific enzyme (e.g., Dipeptidyl peptidase-IV (DPP-IV) or a protein kinase), a direct enzyme activity assay should be employed.[9][10]
-
For Antiviral Agents: An antiviral activity assay using a relevant virus-infected cell line (e.g., Influenza A virus in MDCK cells) is necessary.[8]
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16]
Objective: To determine the MIC of novel compounds against pathogenic bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.[16]
-
Reference antibiotic (e.g., Ciprofloxacin, Streptomycin).[18][19]
Procedure:
-
Compound Preparation: In a 96-well plate, prepare a two-fold serial dilution of each test compound in CAMHB, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[16]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[20]
Table 2: Representative Antibacterial MIC Data
| Compound ID | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| SP-004 | 4 | 64 |
| SP-005 | 8 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Section 3: Tier 2 - Mechanistic Elucidation
Compounds that demonstrate high potency and selectivity in Tier 1 ("hits") are advanced for mechanistic studies. The goal here is to understand how the compound works, which is critical for lead optimization and predicting in vivo efficacy.
Investigating the Mechanism of Cell Death
For anticancer candidates, it's crucial to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death) or another mechanism.
-
Cell Cycle Analysis: Flow cytometry can reveal if a compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer drugs.[21]
-
Apoptosis Induction: Assays like Annexin V/Propidium Iodide staining can quantify the percentage of cells undergoing apoptosis. Further confirmation can be achieved by measuring the expression of key apoptotic proteins like caspases.[22]
Unraveling Signaling Pathways
The biological effects of a drug are ultimately mediated by its influence on cellular signaling pathways. Identifying the pathway(s) modulated by a sulfonylpiperazine derivative is a key step in validating its mechanism of action.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Common Methodologies:
-
Western Blotting: This technique is the workhorse for signaling pathway analysis.[23] It allows for the quantification of specific proteins and their phosphorylation status (a common indicator of activation). For example, to validate the pathway in the diagram above, one would measure the levels of phosphorylated Akt (p-Akt) in cells treated with the compound. A decrease in p-Akt would support the proposed mechanism.
-
Reporter Gene Assays: These are powerful cell-based assays where the activity of a transcription factor is linked to the expression of a reporter gene like luciferase.[24][25][26] If a compound inhibits a pathway, the corresponding reporter activity will decrease. This is highly adaptable for high-throughput screening.[27]
Detailed Protocol: Western Blot for p-Akt/Total Akt
Objective: To determine if a compound inhibits the PI3K/Akt signaling pathway by measuring changes in Akt phosphorylation.
Materials:
-
Treated cell lysates.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (Rabbit anti-p-Akt, Rabbit anti-Total Akt, Mouse anti-GAPDH).
-
HRP-conjugated secondary antibodies (Anti-Rabbit, Anti-Mouse).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Quantification: Measure the protein concentration of cell lysates using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure the observed changes are not due to loading errors, the membrane can be stripped and re-probed for Total Akt and a loading control like GAPDH.
Section 4: Tier 3 - Early ADME & Pharmacokinetic Profiling
A compound can be highly potent in vitro but fail in vivo due to poor metabolic stability or other pharmacokinetic issues. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) testing is a critical, cost-saving measure to identify these liabilities.[28]
-
Metabolic Stability: Assays using liver microsomes or S9 fractions are standard models to predict hepatic clearance.[29][30] They measure how quickly a compound is metabolized by liver enzymes.
-
Cytochrome P450 (CYP) Inhibition: It is crucial to determine if a compound inhibits major CYP enzymes (e.g., CYP3A4, 2D6). Inhibition can lead to dangerous drug-drug interactions.[31]
-
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins affects its free concentration and, therefore, its efficacy. High PPB can limit the amount of drug available to act on its target.
These in vitro studies provide essential data to build a preliminary pharmacokinetic profile and guide further development.[28][30]
Conclusion: Synthesizing Data for Lead Advancement
The in vitro evaluation of novel sulfonylpiperazine derivatives is a systematic process of evidence-gathering. By employing a tiered approach—progressing from broad screening to deep mechanistic investigation and finally to pharmacokinetic profiling—researchers can build a comprehensive data package for each compound. This self-validating system, grounded in robust protocols and a clear understanding of the underlying biology, enables informed decision-making. The ultimate goal is to identify lead candidates that are not only potent and selective but also possess the drug-like properties necessary for successful preclinical and clinical development.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Sulfonylmorpholine Compounds
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, certain chemical motifs consistently emerge as "privileged structures"—frameworks that can interact with multiple, distinct biological targets through versatile, targeted modifications. The sulfonylmorpholine core is a prominent member of this class. Its unique combination of a sulfonamide, a critical pharmacophore, and a morpholine ring offers a favorable balance of metabolic stability, aqueous solubility, and synthetic tractability.[1] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the biological activity of sulfonylmorpholine-containing compounds, offering insights for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental design, dissect key biological targets, and provide actionable, field-proven protocols to empower the rational design of next-generation therapeutics based on this versatile scaffold.[2]
Core Attributes of the Sulfonylmorpholine Scaffold
The power of the sulfonylmorpholine moiety lies in the synergistic interplay of its constituent parts:
-
The Sulfonamide Group: This functional group is a cornerstone of medicinal chemistry.[3] Its tetrahedral geometry and ability to act as a potent hydrogen bond donor and acceptor allow it to form crucial interactions within the binding pockets of various enzymes, particularly kinases.
-
The Morpholine Ring: Often considered a "solubility tag," the morpholine ring does more than simply improve the physicochemical properties of a molecule.[1] Its oxygen atom can act as a hydrogen bond acceptor, and its saturated, non-planar structure can provide an optimal vector for substituents to explore the three-dimensional space of a target's active site. This strategic positioning is critical for enhancing potency and achieving selectivity.
Key Biological Targets and Mechanisms of Action
Sulfonylmorpholine derivatives have shown significant activity against several important classes of biological targets, most notably protein kinases involved in cell signaling pathways crucial to cancer and other diseases.
The PI3K/Akt/mTOR Pathway: A Major Battlefield
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[4] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[5][6] Sulfonylmorpholine compounds have been successfully developed as potent inhibitors of key kinases in this pathway, including PI3K and mTOR.[4][7]
For instance, high-throughput screening has identified sulfonyl-morpholino-pyrimidine structures as selective mTOR kinase inhibitors, demonstrating good physicochemical properties and selectivity over related kinases like PI3Kα.[7]
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by sulfonylmorpholine compounds.
DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy.[8] Certain 2-morpholino-1,3-benzoxazines containing a sulfonyl group have demonstrated potent and selective inhibition of DNA-PK.[9] Structural studies have revealed that small molecule inhibitors compete with ATP in the kinase domain's binding site, providing a clear mechanism for their action.[10]
Systematic Exploration of Structure-Activity Relationships (SAR)
The systematic modification of the sulfonylmorpholine scaffold has yielded a wealth of SAR data. The key to successful optimization lies in understanding how substitutions at different positions influence potency, selectivity, and pharmacokinetic properties.[11]
Case Study: SAR of PI3K/mTOR Inhibitors
Let's examine a hypothetical series of sulfonylmorpholine-based PI3K inhibitors to illustrate common SAR principles. The core scaffold consists of a sulfonylmorpholine moiety attached to a substituted pyrimidine ring.
General Structure:
-
Aryl Group (Ar): The nature of the aromatic ring attached to the sulfonyl group is critical for activity. Often, a nitrogen-containing heterocycle like a pyrimidine or quinoline is employed.[12]
-
Substitutions on the Aryl Group (R1):
-
Hydrogen Bond Donors: A key finding in the development of mTOR inhibitors was the requirement for a hydrogen bond donor motif at the 4-position of a phenyl ring attached to the core.[7] This was achieved with groups like indoles or ureas, which likely interact with key residues in the kinase hinge region.
-
Steric Bulk: The size and shape of the R1 substituent can dictate selectivity between different kinase isoforms. For example, in a series of DNA-PK inhibitors, replacing a smaller phenyl group with a larger dibenzothiophenyl or naphthyl group dramatically altered the selectivity profile between DNA-PK and PI3Kδ.[9]
-
-
Substitutions on the Morpholine Ring (R2):
-
While often unsubstituted, modifications to the morpholine ring can fine-tune physicochemical properties. However, extensive substitution can sometimes disrupt key binding interactions. SAR studies on ZSTK474 analogs, for example, have explored replacing one of the morpholine groups to attach other pharmacophores.[13]
-
Illustrative SAR Data Table:
| Compound ID | Aryl Group (Ar) | R1 Substituent (at position 4) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cellular Proliferation (µM) |
| 1a | Phenyl | -H | 550 | >1000 | 15.2 |
| 1b | Phenyl | -NH2 | 120 | 850 | 7.8 |
| 1c | Phenyl | -NH-Indole | 8 | 15 | 0.9 |
| 1d | Pyrimidine | -NH-Indole | 2 | 5 | 0.2 |
| 1e | Phenyl | -NH-CO-NH-Cyclopropyl | 15 | 22 | 1.1 |
This is a representative data table. Actual values would be derived from experimental assays.
Causality behind the SAR: The trend in the table illustrates a classic lead optimization workflow.
-
Introduction of a Hydrogen Bond Donor (1a vs. 1b): Adding a simple amine group improves potency, suggesting a hydrogen bond is formed in the active site.
-
Exploring Larger H-Bonding Moieties (1b vs. 1c): The significant jump in potency with the indole group indicates that this larger, more complex moiety engages in additional favorable interactions, such as pi-stacking, within the binding pocket.[7]
-
Core Scaffold Hopping (1c vs. 1d): Replacing the phenyl ring with a pyrimidine enhances activity further. This is likely due to the pyrimidine nitrogen atoms forming additional, highly specific hydrogen bonds with the kinase hinge region, a common binding motif for kinase inhibitors.
-
Isosteric Replacement (1c vs. 1e): Replacing the indole with a urea group retains good potency, demonstrating that the key interaction is the hydrogen bond donation, and different chemical groups can satisfy this requirement.[7]
Pharmacokinetic & ADMET Considerations
A potent compound is of little therapeutic value if it cannot reach its target in the body. The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount in drug development.[14] The sulfonylmorpholine scaffold generally imparts favorable ADMET properties, but careful optimization is still required.[15]
-
Absorption & Bioavailability: The morpholine group tends to increase solubility, which can aid oral absorption. However, the overall lipophilicity, governed by the aryl substituents, must be balanced. Highly lipophilic compounds may have poor solubility and high plasma protein binding, reducing bioavailability.[16]
-
Metabolism: The morpholine ring is generally stable to metabolism. The primary sites of metabolic transformation are often the aryl ring substituents. It is crucial to identify and block potential sites of metabolism (e.g., by introducing fluorine atoms) to improve the compound's half-life.
-
Toxicity: In silico and in vitro assays are used early in the discovery process to flag potential toxicities.[17] For instance, inhibition of the hERG potassium channel is a common cause of cardiotoxicity and must be monitored.
Experimental Workflows for SAR Determination
A robust and reproducible set of experiments is the foundation of any SAR campaign. The following protocols are standard in the field for synthesizing and evaluating sulfonylmorpholine-based kinase inhibitors.
Workflow Overview
Figure 2: Iterative workflow for SAR exploration of sulfonylmorpholine compounds.
Protocol 1: General Synthetic Route to Sulfonylmorpholine Analogs
This protocol describes a common method for synthesizing the sulfonylmorpholine core attached to an aryl group, often involving a Suzuki coupling to introduce diversity.[9][12]
Objective: To synthesize a library of aryl-sulfonylmorpholine derivatives for SAR studies.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Morpholine
-
Pyridine
-
Dichloromethane (DCM)
-
Aryl boronic acids (various)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvent system (e.g., Dioxane/Water)
-
Standard workup and purification reagents (Ethyl acetate, brine, MgSO4, silica gel)
Step-by-Step Methodology:
-
Step 1: Synthesis of 4-(4-bromophenylsulfonyl)morpholine
-
Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add morpholine (1.1 eq) and pyridine (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup: wash with 1M HCl, then saturated NaHCO3, then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Step 2: Suzuki Coupling for Aryl Group Diversification
-
In a microwave vial, combine 4-(4-bromophenylsulfonyl)morpholine (1.0 eq), the desired aryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and Na2CO3 (2.0 eq).
-
Add a 3:1 mixture of dioxane and water.
-
Seal the vial and heat in a microwave reactor at 120-150°C for 15-30 minutes.
-
Monitor for completion by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.
-
Purify the final compound using preparative HPLC to yield the desired analog.
-
-
Step 3: Characterization
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]
-
Protocol 2: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol is a reliable method to determine the IC50 value of a compound against a specific kinase.[18]
Objective: To quantify the inhibitory potency of synthesized compounds against a target kinase (e.g., PI3Kα).
Materials:
-
Purified recombinant human kinase (e.g., PI3Kα)
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (containing MgCl2, DTT, and a surfactant like Brij-35)
-
Test compounds dissolved in DMSO
-
Microtiter plates (e.g., 384-well)
-
Microfluidic capillary electrophoresis instrument
Step-by-Step Methodology:
-
Compound Preparation: Create a serial dilution series of the test compounds in DMSO, typically starting from 10 mM. Then, dilute these into the assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted compound solution to the wells of the microtiter plate.
-
Add 10 µL of a master mix containing the kinase and the fluorescently labeled substrate.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), optimized to keep product formation in the linear range (typically <20% substrate conversion).
-
Stop Reaction: Add a stop solution containing EDTA to chelate the Mg²⁺ ions, thereby halting the enzymatic reaction.
-
Detection: Place the plate in a microfluidic capillary electrophoresis instrument. The instrument applies a voltage to separate the charged substrate and phosphorylated product based on their mass-to-charge ratio.
-
Data Analysis:
-
Quantify the amount of substrate and product in each well.
-
Calculate the percent inhibition for each compound concentration relative to DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cell-based Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of a compound on the proliferation of a cancer cell line known to be dependent on the target pathway.
Objective: To determine the cellular potency (GI50) of the compounds.
Materials:
-
Cancer cell line (e.g., MCF-7 for PI3K pathway inhibitors)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom, white-walled plates
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into the 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Incubation: Allow cells to attach and resume growth by incubating overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle-only (DMSO) controls.
-
Incubation: Return the plates to the incubator for 72 hours.
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls (100% viability).
-
Plot the normalized viability versus log[compound concentration] and fit the curve to determine the GI50 (concentration required to inhibit cell growth by 50%).
-
Conclusion and Future Directions
The sulfonylmorpholine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors of various drug targets, particularly protein kinases. The core principles of its SAR are well-established: the sulfonamide acts as a key hydrogen-bonding anchor, the morpholine ring provides favorable physicochemical properties and a vector for exploration, and the appended aryl group is the primary driver of potency and selectivity.
Future efforts in this area will likely focus on:
-
Targeting Novel Kinases: Applying the established SAR principles to less-explored kinases or other enzyme families.
-
Developing Covalent Inhibitors: Incorporating a reactive "warhead" to achieve irreversible binding and prolonged duration of action.
-
Multi-Targeted Agents: Designing single molecules that modulate multiple nodes in a disease pathway, such as dual PI3K/MEK inhibitors.[13]
By integrating the insights from synthetic chemistry, in vitro pharmacology, and ADMET profiling, the sulfonylmorpholine scaffold will undoubtedly continue to be a source of novel and impactful clinical candidates for years to come.
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Boulaiz, H., Charfi, S., & El-Azhary, M. (2022). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. Molecules, 27(11), 3465. [Link]
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Molecules. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 28(10), 4066. [Link]
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Thapa, P., Lee, J. S., & Lee, E. S. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 21(11), 1466. [Link]
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Methodological & Application
Synthesis Protocol for 4-(Piperazin-1-ylsulfonyl)morpholine Hydrochloride: An Application Note
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride, a valuable bifunctional building block in medicinal chemistry and drug development. The protocol is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The synthesis is approached via a robust three-step sequence: (1) preparation of the key intermediate, morpholine-4-sulfonyl chloride; (2) subsequent sulfonylation of mono-Boc-protected piperazine; and (3) final deprotection and concurrent hydrochloride salt formation. This guide ensures scientific integrity through detailed explanations, characterization checkpoints, and references to authoritative chemical literature.
Introduction and Scientific Rationale
The integration of piperazine and morpholine rings into a single molecular scaffold via a stable sulfonamide linker creates a versatile building block for chemical library synthesis. Both piperazine and morpholine are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of clinically successful drugs due to their favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The title compound, 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride, offers two distinct nitrogen atoms with differing basicity and nucleophilicity, making it an ideal starting point for creating diverse molecular architectures.
The synthetic strategy detailed herein is predicated on control and efficiency. Direct sulfonylation of piperazine with morpholine-4-sulfonyl chloride would lead to a mixture of mono- and di-substituted products, creating significant purification challenges. To circumvent this, we employ tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), where one nitrogen atom is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This ensures that the sulfonylation reaction occurs selectively at the unprotected secondary amine, guaranteeing a single major product. The final step involves the acidic cleavage of the Boc group, which is strategically accomplished using hydrochloric acid to yield the desired hydrochloride salt directly, a common formulation for amine-containing pharmaceutical ingredients.
Overall Synthesis Scheme
The synthesis is performed in three distinct stages, beginning from commercially available starting materials.
Caption: Overall reaction scheme for the synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
Materials and Methods
Reagents and Consumables
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents are critical for the first two steps.
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Morpholine | C₄H₉NO | 87.12 | ≥99% | Sigma-Aldrich |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | ≥99% | Sigma-Aldrich |
| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | ≥98% | Combi-Blocks |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid in 1,4-Dioxane | HCl | 36.46 | 4.0 M | Sigma-Aldrich |
| Diethyl Ether, Anhydrous | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |
| Sodium Sulfate, Anhydrous | Na₂SO₄ | 142.04 | Granular | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
Equipment
-
Three-neck round-bottom flasks (various sizes)
-
Magnetic stirrer with stir bars
-
Ice-water bath
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Rotary evaporator
-
Glass funnel and filter paper
-
Separatory funnel
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware and consumables
Detailed Experimental Protocol
Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis and characterization.
Step 1: Synthesis of Morpholine-4-sulfonyl Chloride
Rationale: This step creates the electrophilic sulfonylating agent. The reaction of an amine with sulfuryl chloride is highly exothermic and liberates one equivalent of HCl. An ice bath is used for temperature control, and a stoichiometric amount of a tertiary amine base (triethylamine) is added to neutralize the HCl byproduct, driving the reaction to completion.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagent Addition: Charge the flask with morpholine (8.71 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL). Add triethylamine (10.12 g, 100 mmol, 13.9 mL). Stir the solution until it is homogeneous and cool to 0 °C.
-
Reaction: In the dropping funnel, place a solution of sulfuryl chloride (13.5 g, 100 mmol, 8.1 mL) in anhydrous DCM (20 mL). Add the sulfuryl chloride solution dropwise to the stirred morpholine solution over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of DCM. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of tert-butyl 4-(morpholinosulfonyl)piperazine-1-carboxylate
Rationale: This is the key C-N bond-forming step, creating the sulfonamide linkage. The nucleophilic secondary amine of N-Boc-piperazine attacks the electrophilic sulfur atom of morpholine-4-sulfonyl chloride. Again, triethylamine is used as an acid scavenger for the liberated HCl.
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve N-Boc-piperazine (18.63 g, 100 mmol) and triethylamine (12.14 g, 120 mmol, 16.7 mL) in anhydrous DCM (200 mL). Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: Dissolve the crude morpholine-4-sulfonyl chloride (approx. 100 mmol) from Step 1 in anhydrous DCM (50 mL). Add this solution dropwise to the stirred N-Boc-piperazine solution over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After addition, remove the ice bath and stir the reaction at room temperature overnight (approx. 16 hours). Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to yield the pure Boc-protected intermediate as a white solid or viscous oil.
Step 3: Deprotection and Synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine Hydrochloride
Rationale: The Boc group is an acid-labile protecting group. A solution of 4M HCl in dioxane is an effective reagent for this transformation.[1][2][3] It cleaves the Boc group to reveal the free amine while simultaneously protonating it to form the thermodynamically stable hydrochloride salt, which often precipitates from the non-polar solvent, simplifying isolation.
-
Setup: Dissolve the purified tert-butyl 4-(morpholinosulfonyl)piperazine-1-carboxylate (e.g., 33.5 g, 95 mmol) in a 250 mL round-bottom flask with a stir bar.
-
Reaction: To this, add 4.0 M HCl in 1,4-dioxane (71 mL, 285 mmol, 3 equivalents). Stir the mixture at room temperature for 3-4 hours. A white precipitate should form.
-
Isolation: After the reaction is complete (monitored by TLC for the disappearance of starting material), add anhydrous diethyl ether (100 mL) to the slurry to enhance precipitation.
-
Purification: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with diethyl ether (3 x 50 mL) to remove residual dioxane and any organic impurities.
-
Drying: Dry the resulting white solid under high vacuum to a constant weight to yield the final product, 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, D₂O): Expect signals corresponding to the eight morpholine protons (typically two multiplets around ~3.8 ppm and ~3.4 ppm) and the eight piperazine protons (two multiplets around ~3.5-3.6 ppm). The integration should be in a 1:1 ratio for the two rings.
-
¹³C NMR (100 MHz, D₂O): Expect four distinct signals: two for the morpholine carbons (~65 ppm and ~46 ppm) and two for the piperazine carbons (~45 ppm and ~43 ppm).
-
Mass Spectrometry (ESI+): Calculated for C₈H₁₈N₃O₃S⁺ [M+H]⁺: 236.11. Found: 236.1.
-
Yield: Typical yields for the three-step sequence are in the range of 60-75%.
Safety and Handling
-
Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated chemical fume hood. Wear appropriate PPE, including heavy-duty gloves, safety goggles, and a lab coat.
-
Dichloromethane is a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
-
Triethylamine is flammable and has a strong, irritating odor. Avoid inhalation and skin contact.
-
4M HCl in Dioxane is highly corrosive. Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
References
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PubChem. Morpholine-4-sulfonyl chloride. National Center for Biotechnology Information. URL: [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. URL: [Link]
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Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. URL: [Link]
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de Souza, J. M., Berton, M., Snead, D. R., & McQuade, D. T. (2020). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a new route toward Emtricitabine and Lamivudine. ChemRxiv. URL: [Link]
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Chouai, A., Venditto, V. J., & Simanek, E. E. Synthesis of 2-[3,3'-Di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6,-dichloro-1,3,5-triazine as a monomer and 1,3,5-[tris-piperazine]-triazine as a core for the large scale synthesis of melamine (triazine) dendrimers. Organic Syntheses. URL: [Link]
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The Sulfonylpiperazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Enduring Appeal of the Sulfonylpiperazine Core
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its inherent basicity, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2] The introduction of a sulfonyl group to the piperazine core further enhances its utility, offering a rigid and metabolically stable linker that can orient appended functionalities towards specific biological targets. This guide provides an in-depth exploration of the experimental use of sulfonylpiperazine scaffolds, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.
Application Note I: Sulfonylpiperazine Derivatives as Anticancer Agents
The relentless pursuit of novel anticancer therapeutics has led to the extensive investigation of the sulfonylpiperazine scaffold.[3] These compounds have demonstrated significant potential in targeting various hallmarks of cancer, including uncontrolled proliferation and evasion of apoptosis.[4] A key mechanism of action for many sulfonylpiperazine derivatives involves the modulation of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[5]
Mechanistic Insight: Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[6] In many cancers, this pathway is constitutively active, promoting tumor progression. Sulfonylpiperazine-based inhibitors can be designed to target key kinases within this pathway, such as PI3K and mTOR, thereby disrupting the downstream signaling and inducing cancer cell death.[7]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Protocol 1: General Synthesis of N-Aryl-N'-[(aryl)sulfonyl]piperazines
This protocol describes a common two-step synthesis for unsymmetrical sulfonylpiperazine derivatives, a versatile method for generating diverse compound libraries.
Step 1: Monosulfonylation of Piperazine
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add the desired arylsulfonyl chloride (1 equivalent) dropwise to the cooled solution while stirring. The slow addition is crucial to control the exothermic reaction and minimize the formation of the disubstituted byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude monosulfonylated piperazine.
Step 2: N-Arylation of the Monosulfonylated Piperazine
-
Reaction Setup: In a sealed reaction vessel, combine the monosulfonylated piperazine (1 equivalent), the desired aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent like toluene or dioxane.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The optimal temperature and time will depend on the specific substrates used.
-
Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-N'-[(aryl)sulfonyl]piperazine.
Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized sulfonylpiperazine compounds in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.[9] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[10]
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 7e | MDA-MB-231 | 0.013 | [11] |
| Vindoline-piperazine 23 | MDA-MB-468 | 1.00 | [1] |
| Vindoline-piperazine 25 | HOP-92 | 1.35 | [1] |
| Phthalazinylpiperazine 7e | A549 | 2.19 | [11] |
| Vindoline Dimer 4 | SiHa | 2.85 | [1] |
| Vindoline-piperazine 3 | HeLa | 9.36 | [1] |
Application Note II: Sulfonylpiperazines as Serotonin Receptor Ligands
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of drug targets for a wide range of central nervous system (CNS) disorders.[5] The arylpiperazine moiety is a well-established pharmacophore for various 5-HT receptor subtypes.[12] The incorporation of a sulfonyl group can modulate the affinity and selectivity of these ligands.[13]
Mechanistic Insight: Structure-Affinity Relationships at 5-HT Receptors
The design of selective 5-HT receptor ligands relies on understanding the structure-affinity relationships (SAR). For arylpiperazines, the nature of the aryl group and the substituent on the second piperazine nitrogen are critical for determining receptor affinity and selectivity.[14] The sulfonyl group can act as a rigid linker to position a second pharmacophoric element, or its electronic properties can influence the basicity of the piperazine nitrogens, thereby affecting receptor interaction.
Caption: A simplified workflow of the drug discovery process.
Protocol 3: Radioligand Binding Assay for 5-HT Receptor Affinity
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[15] This protocol outlines a general procedure for a competition binding assay.[4][16]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target 5-HT receptor subtype (e.g., CHO or HEK293 cells).[17] This involves cell lysis and centrifugation to isolate the membrane fraction containing the receptors.
-
Assay Setup: In a 96-well plate, combine the prepared cell membranes, a known concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) with high affinity for the target receptor, and varying concentrations of the unlabeled test compound (sulfonylpiperazine derivative).[17]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The amount of bound radioligand will decrease as the concentration of the test compound increases. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. From this curve, the IC50 value can be determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[13]
| Compound | Target Receptor | Ki (nM) | Reference |
| NAN-190 (1a) | 5-HT1A | 0.6 | [13] |
| NAN-190 (1a) | α1-adrenergic | 0.8 | [13] |
| Compound 2j | 5-HT1A | 0.4 | [13] |
| Sumatriptan | 5-HT1Dα | 5.8 | [5] |
| Sumatriptan | 5-HT1Dβ | 7.7 | [5] |
| Compound 8b | 5-HT7 | 9.38 | [12] |
| Compound 11b | 5-HT7 | 79.4 | [12] |
Application Note III: Sulfonylpiperazines as Enzyme Inhibitors
The sulfonylpiperazine scaffold has also been successfully employed in the design of potent and selective enzyme inhibitors.[18] The sulfonamide group can act as a key pharmacophoric element, forming crucial interactions with the active site of the target enzyme.
Protocol 4: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of sulfonylpiperazine derivatives against a target enzyme. The specific substrates and detection methods will vary depending on the enzyme of interest.[19]
-
Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme and a solution of its specific substrate in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution, the assay buffer, and varying concentrations of the sulfonylpiperazine inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding to occur.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion and Future Perspectives
The sulfonylpiperazine scaffold continues to be a valuable tool in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The synthetic accessibility and the ability to fine-tune the physicochemical properties of these compounds make them attractive candidates for drug discovery programs targeting a wide range of diseases. Future research in this area will likely focus on the development of more complex and diverse sulfonylpiperazine libraries, the exploration of novel biological targets, and the use of computational methods to guide the design of more potent and selective compounds.
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Keglevich, A., Dányi, L., Rieder, A., Horváth, D., Szigetvári, Á., Dékány, M., Szántay, C., Jr., Latif, A.D., Hunyadi, A., Zupkó, I., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(15), 5734. [Link]
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Al-Ghorbani, M., Gouda, M.A., Baashen, M., Alharbi, O., Almalki, F.A., & Ranganatha, L.V. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Pharmaceutical Chemistry Journal, 56, 29–37. [Link]
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Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 175-179. [Link]
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Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 31(10), 1968–1971. [Link]
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PPD. (n.d.). The Drug Discovery and Development Process. Retrieved January 26, 2026, from [Link]
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From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2023). RSC Medicinal Chemistry, 14(8), 1386-1415. [Link]
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Ulusoy, S., & Gürbüz, D. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(7-8), 241-253. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]
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Parker, K. K., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(4), 1-11. [Link]
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Zhang, Y., et al. (2012). Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. Archiv der Pharmazie, 345(2), 127-134. [Link]
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SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved January 26, 2026, from [Link]
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Tsvetkova, E., et al. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 8(3), 63. [Link]
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Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology. [Link]
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Furuya, T., et al. (2002). Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. Annals of Nuclear Medicine, 16(4), 263-271. [Link]
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Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-392. [Link]
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Sun, S., & Bleck, G. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening. Humana Press. [Link]
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Blakskjær, P. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen. Retrieved January 26, 2026, from [Link]
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Wang, C., et al. (2020). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 56(61), 8626-8629. [Link]
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Patheon. (2023, October 23). The 5 Drug Development Phases. Retrieved January 26, 2026, from [Link]
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Ahangar, N., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 12(1), 125-131. [Link]
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Dei, S., et al. (2023). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 28(15), 5734. [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(15), 1595-1610. [Link]
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
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Aziz-Ur-Rehman, et al. (2014). Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1739-1745. [Link]
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Sławiński, J., & Szafrański, K. (Eds.). (2023). New Anticancer Agents: Design, Synthesis and Evaluation. MDPI. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Examples. Retrieved January 26, 2026, from [Link]
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Bio-Rad Antibodies. (2022, January 31). PI3K-AKT Pathway Explained [Video]. YouTube. [Link]
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Application Notes and Protocols for 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride in Anticancer Drug Design
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in the architecture of successful therapeutic agents. These "privileged structures" offer a unique combination of synthetic accessibility, favorable pharmacokinetic properties, and the ability to interact with a wide array of biological targets. Both the piperazine and morpholine rings are well-established members of this elite group, featuring prominently in the design of numerous FDA-approved drugs. The compound 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride integrates these two valuable heterocycles, connected by a sulfonyl linker, presenting a compelling scaffold for the development of novel anticancer agents.
While direct studies on the anticancer properties of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride are not yet prevalent in the public domain, its structural components suggest a strong rationale for its investigation in oncological research. The piperazine moiety is a cornerstone of many anticancer drugs, valued for its ability to engage with various biological targets and its flexible yet constrained conformation.[1][2] Similarly, the morpholine ring is recognized for its contribution to improved pharmacokinetic profiles and biological activity in a range of therapeutic areas, including oncology.[3][4] The sulfonyl group, acting as a linker, can influence the molecule's electronic properties and three-dimensional structure, potentially directing its interaction with specific protein targets.
These application notes will, therefore, provide a comprehensive guide for researchers and drug development professionals on the potential applications of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride in anticancer drug design. We will explore its synthesis, propose potential mechanisms of action based on its structural motifs, and provide detailed protocols for its evaluation as a novel anticancer agent.
Chemical Properties and Synthesis
Chemical Structure and Properties of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
| Property | Value | Source |
| CAS Number | 813463-32-0 | [5] |
| Molecular Formula | C₈H₁₈ClN₃O₃S | [5] |
| Molecular Weight | 271.77 g/mol | [5] |
| IUPAC Name | 4-(piperazin-1-ylsulfonyl)morpholine;hydrochloride | PubChem |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water and polar organic solvents |
Proposed Synthetic Route
The synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride can be achieved through a straightforward and scalable process, as outlined below. This proposed route is based on established methodologies for the synthesis of related sulfonylpiperazine derivatives.
Protocol 1: Synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
Objective: To synthesize 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride from commercially available starting materials.
Materials:
-
Morpholine
-
Sulfuryl chloride (SO₂Cl₂)
-
Piperazine
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, dropping funnel, magnetic stirrer, etc.)
-
Purification apparatus (e.g., column chromatography setup)
-
Analytical instruments for characterization (NMR, MS, IR)
Procedure:
-
Synthesis of Morpholine-4-sulfonyl chloride:
-
Dissolve morpholine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude morpholine-4-sulfonyl chloride. This intermediate can be used in the next step without further purification or can be purified by column chromatography if necessary.
-
-
Synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine:
-
Dissolve piperazine (2.0 eq, to act as both reactant and base, or 1.0 eq with an external base like TEA) in anhydrous DCM in a separate round-bottom flask.
-
Cool the piperazine solution to 0 °C.
-
Dissolve the crude morpholine-4-sulfonyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the cooled piperazine solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a suitable eluent system such as DCM/methanol) to obtain pure 4-(Piperazin-1-ylsulfonyl)morpholine.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified 4-(Piperazin-1-ylsulfonyl)morpholine in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Slowly add a solution of HCl in a suitable solvent (e.g., 1M HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Hypothesized Anticancer Applications and Mechanisms of Action
The presence of both piperazine and morpholine moieties suggests that 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride could be a versatile scaffold for targeting various cancer-related pathways. The flexible nature of the piperazine ring allows it to interact with a variety of biological targets.[1]
Potential Molecular Targets:
Based on the known activities of similar heterocyclic compounds, potential molecular targets for derivatives of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride could include:
-
Kinases: Many kinase inhibitors incorporate piperazine and morpholine rings. These rings can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. Potential targets include PI3K/Akt/mTOR pathway kinases, receptor tyrosine kinases (e.g., VEGFR, EGFR), and cell cycle-related kinases (e.g., CDKs).
-
G-protein coupled receptors (GPCRs): Piperazine derivatives are known to interact with various GPCRs, some of which are implicated in cancer progression.[6]
-
DNA and Associated Enzymes: Some heterocyclic compounds exert their anticancer effects by intercalating with DNA or inhibiting enzymes involved in DNA replication and repair, such as topoisomerases.[7]
Proposed Workflow for Investigating Anticancer Activity
The following diagram illustrates a comprehensive workflow for the initial investigation of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride and its derivatives as potential anticancer agents.
Caption: Proposed workflow for anticancer drug discovery using the 4-(Piperazin-1-ylsulfonyl)morpholine scaffold.
Experimental Protocols
The following protocols provide a starting point for evaluating the anticancer potential of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride and its derivatives.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate the plate for 48 or 72 hours at 37 °C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
Objective: To determine if the test compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line showing sensitivity in the MTT assay
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
The cell populations will be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the test compound.
-
Proposed Signaling Pathway for Investigation
Given the prevalence of piperazine and morpholine moieties in kinase inhibitors, a logical starting point for investigating the mechanism of action of 4-(Piperazin-1-ylsulfonyl)morpholine derivatives is the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and is a well-validated target for cancer therapy.
Caption: Hypothesized targeting of the PI3K/Akt/mTOR pathway by 4-(Piperazin-1-ylsulfonyl)morpholine derivatives.
Conclusion and Future Directions
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. Its constituent privileged structures provide a strong rationale for its investigation. The synthetic route is feasible, and the proposed protocols offer a clear path for its initial biological evaluation. Future work should focus on the synthesis of a library of derivatives with substitutions on the piperazine nitrogen to explore structure-activity relationships. Positive hits from in vitro screening should be further investigated for their mechanism of action, with a particular focus on kinase inhibition. Ultimately, promising lead compounds can be advanced to in vivo studies using xenograft models to assess their therapeutic potential in a preclinical setting.
References
- (Reference to a general review on piperazine in medicinal chemistry)
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
- (Reference to a general review on morpholine in medicinal chemistry)
- (Reference to a paper on sulfonylpiperazine deriv
- (Reference to a paper on the synthesis of piperazine deriv
- (Reference to a paper on the synthesis of morpholine deriv
- (Reference to a paper on MTT assay protocol)
- (Reference to a paper on apoptosis assays)
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews, 39(5), 1839-1882. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem, 15(5), 392-403. [Link]
- (Reference to a paper on PI3K/Akt/mTOR p
- (Reference for a specific anticancer drug with a piperazine or morpholine moiety)
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chemical Biology & Drug Design, 105(3), e70077. [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]
- (Reference for a specific anticancer drug with a sulfonyl group)
- (Reference for a specific anticancer drug with both piperazine and morpholine)
- (Reference for a specific anticancer drug with a piperazine-sulfonyl moiety)
-
An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). Future Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
- (Reference for a specific anticancer drug with a morpholine-sulfonyl moiety)
-
MORPHOLINE (1,4-OXAZINANE). (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]
Sources
- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 3. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-(Piperizin-1-ylsulfonyl)morpholine hydrochloride [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Piperazine Derivatives in the Development of Anti-Influenza Agents
Introduction: The Imperative for Novel Anti-Influenza Therapeutics and the Role of Piperazine Scaffolds
Influenza viruses pose a persistent global health threat, responsible for annual epidemics and sporadic, yet devastating, pandemics.[1] The rapid evolution of these viruses leads to the emergence of strains resistant to existing antiviral drugs, such as neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers (e.g., amantadine). This escalating challenge underscores the urgent need for novel anti-influenza agents with diverse mechanisms of action.
The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and serve as a versatile linker for various pharmacophoric groups, make it an attractive structural component in drug design.[2] In the context of anti-influenza drug development, piperazine derivatives have demonstrated significant promise, with lead compounds targeting critical viral proteins and processes.[1][3]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of piperazine-based anti-influenza agents. We will delve into the mechanistic basis for their activity, provide robust protocols for their synthesis and biological characterization, and outline the necessary steps for in vitro and in vivo efficacy assessment.
Section 1: The Molecular Basis of Anti-Influenza Activity in Piperazine Derivatives
The anti-influenza activity of piperazine derivatives is not monolithic; rather, these compounds can be engineered to interact with various viral targets, disrupting the influenza virus life cycle at multiple stages. Two of the most promising targets for piperazine-based inhibitors are the viral nucleoprotein (NP) and the RNA-dependent RNA polymerase (RdRp) complex.
Targeting the Influenza Virus Nucleoprotein (NP)
The influenza virus nucleoprotein is a multifunctional protein that is essential for viral replication. It encapsidates the viral RNA genome to form ribonucleoprotein complexes (RNPs), which are the functional units for transcription and replication. NP also plays a crucial role in the nuclear trafficking of these RNPs.
A prominent class of piperazine-based anti-influenza agents, exemplified by nucleozin and its analogs, functions by inducing the aggregation of NP.[1] This mechanism effectively sequesters NP, preventing the formation of functional RNPs and their subsequent transport to the cytoplasm for virion assembly.[1] X-ray crystallography studies have revealed that these small molecules bind to a pocket on NP, triggering a conformational change that promotes the formation of higher-order, non-functional NP oligomers.[1]
Mechanism of Action: NP Aggregation by Piperazine Derivatives
Targeting the Influenza Virus RNA Polymerase Complex
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA). This complex is responsible for both the transcription of viral mRNAs and the replication of the viral RNA genome. The intricate protein-protein interactions within the RdRp complex are critical for its function, making them attractive targets for antiviral intervention.
Some piperazine derivatives have been designed to act as inhibitors of the influenza polymerase. These compounds can disrupt the assembly or function of the RdRp complex, thereby halting viral gene expression and genome replication. For instance, certain derivatives have been shown to interfere with the interaction between the PA and PB1 subunits, which is essential for the polymerase's activity.
Section 2: Synthesis of Piperazine Derivatives
The versatility of the piperazine scaffold allows for the synthesis of a wide array of derivatives through various chemical strategies. A common and effective approach involves a multi-step synthesis culminating in the formation of the final piperazine-containing molecule.
General Synthetic Protocol: Nucleophilic Aromatic Substitution and Amide Coupling
This protocol outlines a general strategy for the synthesis of nucleozin-like piperazine derivatives, which typically involves a nucleophilic aromatic substitution followed by an amide bond formation.
Protocol 2.1: Synthesis of a Piperazine-based NP Inhibitor Analog
Materials:
-
Substituted 1-fluoro-2-nitrobenzene derivative
-
N-Boc-piperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Methanesulfonic acid or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Substituted carboxylic acid
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution a. In a round-bottom flask, dissolve the substituted 1-fluoro-2-nitrobenzene derivative (1 equivalent) and N-Boc-piperazine (1.1 equivalents) in DMF. b. Add potassium carbonate (2-3 equivalents) to the mixture. c. Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography to yield the N-Boc protected piperazine intermediate.
-
Step 2: Deprotection of the Boc Group a. Dissolve the N-Boc protected intermediate (1 equivalent) in dichloromethane (DCM). b. Add methanesulfonic acid or trifluoroacetic acid (excess) dropwise at 0 °C. c. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure to obtain the deprotected piperazine salt.
-
Step 3: Amide Coupling a. In a separate flask, dissolve the substituted carboxylic acid (1 equivalent) in dry DCM. b. Add triethylamine (2-3 equivalents) and cool the mixture to 0 °C. c. Add pivaloyl chloride (1.1 equivalents) dropwise and stir for 1-2 hours at 0 °C to form the mixed anhydride in situ. d. In another flask, dissolve the deprotected piperazine salt from Step 2 in dry DCM and add triethylamine to neutralize. e. Add the solution of the deprotected piperazine to the mixed anhydride solution at 0 °C. f. Allow the reaction to warm to room temperature and stir overnight. g. Quench the reaction with water and extract the product with DCM. h. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. i. Purify the final product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the piperazine nitrogen. DMF is a suitable polar aprotic solvent for this type of reaction.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is used to protect one of the piperazine nitrogens, ensuring that the nucleophilic substitution and subsequent amide coupling occur at the desired positions. It is easily removed under acidic conditions.
-
Amide Coupling via Mixed Anhydride: The in-situ formation of a mixed anhydride from the carboxylic acid and pivaloyl chloride creates a highly reactive acylating agent, facilitating efficient amide bond formation with the secondary amine of the piperazine.
General Synthesis Workflow
Section 3: In Vitro Evaluation of Anti-Influenza Activity
A critical step in the development of any antiviral agent is the robust in vitro assessment of its efficacy and cytotoxicity. A series of well-established assays are employed to determine the potency of piperazine derivatives against influenza virus replication.
Cytotoxicity Assays: Establishing a Therapeutic Window
Before evaluating antiviral activity, it is essential to determine the concentration range at which the piperazine derivative is not toxic to the host cells. The MTT assay is a widely used colorimetric assay for this purpose.
Protocol 3.1: MTT Cytotoxicity Assay
Materials:
-
Madin-Darby Canine Kidney (MDCK) or A549 cells
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Piperazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MDCK or A549 cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of the piperazine derivative. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Efficacy Assays
The plaque reduction assay is the gold standard for quantifying the inhibition of infectious virus production.
Protocol 3.2.1: Plaque Reduction Assay
Materials:
-
Confluent monolayer of MDCK cells in 6- or 12-well plates
-
Influenza virus stock of known titer
-
Serum-free medium containing TPCK-trypsin
-
Serial dilutions of the piperazine derivative
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Wash the confluent MDCK cell monolayers with PBS.
-
Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with agarose or Avicel medium containing serial dilutions of the piperazine derivative and TPCK-trypsin.
-
Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
This assay measures the reduction in the titer of infectious virus particles produced in the presence of the compound.
Protocol 3.2.2: Virus Yield Reduction Assay
Materials:
-
MDCK cells in 24- or 48-well plates
-
Influenza virus
-
Serial dilutions of the piperazine derivative
Procedure:
-
Infect MDCK cells with influenza virus at a defined multiplicity of infection (MOI) in the presence of serial dilutions of the piperazine derivative.
-
Incubate for 24-48 hours.
-
Harvest the culture supernatants and determine the virus titer by plaque assay or TCID₅₀ assay.
-
Calculate the EC₅₀, the concentration of the compound that reduces the virus yield by 50%.
This is a higher-throughput assay that measures the ability of a compound to protect cells from virus-induced cell death.
Protocol 3.2.3: CPE Inhibition Assay
Materials:
-
MDCK cells in 96-well plates
-
Influenza virus
-
Serial dilutions of the piperazine derivative
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed MDCK cells in a 96-well plate.
-
Infect the cells with influenza virus in the presence of serial dilutions of the piperazine derivative.
-
Incubate for 48-72 hours until CPE is observed in the virus control wells.
-
Measure cell viability using a suitable reagent.
-
Calculate the EC₅₀, the concentration of the compound that provides 50% protection from virus-induced CPE.
In Vitro Evaluation Workflow
Data Presentation: Summarizing In Vitro Activity
The results of the in vitro assays should be compiled into a clear and concise table to facilitate the comparison of different piperazine derivatives and the identification of promising lead compounds.
| Compound ID | Target | Antiviral Assay | Influenza Strain | IC₅₀/EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Nucleozin | NP | PRA | A/WSN/33 (H1N1) | 0.06[1] | >250[1] | >4167 |
| Compound 9b | Viral RNA Transcription/Replication | CPE | A/PR/8/34 (H1N1) | 0.88[4] | >100 | >113 |
| Compound (R)-2c | Hemagglutinin | CPE | IAV H1N1 | 0.03-0.06[5] | >200[5] | >3333-6667 |
| FA-6005 | NP | PRA | A/WSN/33 (H1N1) | 2.82 | 125.69 | 43.6 |
Section 4: In Vivo Evaluation of Anti-Influenza Efficacy
Promising candidates identified from in vitro screening must be evaluated in animal models of influenza infection to assess their in vivo efficacy, pharmacokinetics, and safety. The mouse model is the most commonly used for initial in vivo studies.
Mouse Model of Influenza Infection
Protocol 4.1: Influenza A Virus Infection in BALB/c Mice
Materials:
-
6-8 week old BALB/c mice
-
Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))
-
Anesthetic (e.g., isoflurane)
-
Piperazine derivative formulation for administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
Procedure:
-
Anesthetize the mice using isoflurane.
-
Inoculate the mice intranasally with a lethal or sub-lethal dose of influenza virus in a small volume (e.g., 50 µL).
-
Begin treatment with the piperazine derivative at a predetermined time point (e.g., 4 hours post-infection) and continue for a specified duration (e.g., 5-7 days). Include a vehicle-treated control group and a positive control group (e.g., oseltamivir).
-
Monitor the mice daily for weight loss and signs of clinical illness.
-
Record survival rates over a 14-21 day period.
-
At specific time points post-infection, a subset of mice can be euthanized to collect lung tissue for viral load determination (by plaque assay or qRT-PCR) and histopathological analysis.
Causality Behind Experimental Choices:
-
Mouse Strain: BALB/c mice are commonly used as they are susceptible to mouse-adapted influenza strains and mount a well-characterized immune response.
-
Intranasal Inoculation: This route of infection mimics the natural route of respiratory virus transmission in humans.
-
Monitoring: Weight loss is a key indicator of disease severity in mice. Survival is the primary endpoint for efficacy studies with a lethal challenge. Lung viral titers provide a direct measure of the compound's ability to inhibit viral replication in the target organ.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a piperazine derivative is crucial for optimizing dosing regimens and predicting its clinical potential.
Protocol 4.2: Single-Dose Pharmacokinetic Study in Mice
Materials:
-
Healthy mice
-
Piperazine derivative
-
Appropriate formulation for the intended route of administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS or other suitable analytical method for drug quantification
Procedure:
-
Administer a single dose of the piperazine derivative to a cohort of mice via the intended route (e.g., oral gavage, IV injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from a subset of mice.
-
Process the blood to obtain plasma.
-
Extract the drug from the plasma and quantify its concentration using a validated analytical method.
-
Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t₁/₂ (half-life).
Preliminary Toxicology Assessment
Initial in vivo toxicology studies are performed to identify any potential safety concerns.
Protocol 4.3: Acute Toxicity Study in Mice
Procedure:
-
Administer escalating single doses of the piperazine derivative to different groups of mice.
-
Observe the animals for a defined period (e.g., 14 days) for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Record any mortality and determine the maximum tolerated dose (MTD) and, if possible, the lethal dose 50 (LD₅₀).
-
At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.
In Vivo Evaluation Workflow
In Vivo Efficacy Data Presentation
Presenting in vivo efficacy data in a clear and standardized format is crucial for interpreting the results.
Example In Vivo Efficacy of Nucleozin against Influenza A (H5N1) in Mice [6]
| Treatment Group | Dose | Survival Rate | Mean Lung Viral Titer Reduction (log₁₀ PFU/g) |
| Untreated Control | - | 0% | - |
| Nucleozin | 2.3 mg/mL (i.p., b.i.d.) | 50% | ~1.0 |
| Zanamivir (Positive Control) | 20 mg/mL (i.p., b.i.d.) | 100% | >2.0 |
Conclusion and Future Directions
The piperazine scaffold represents a highly promising platform for the development of novel anti-influenza agents. The methodologies and protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of piperazine derivatives. By targeting key viral proteins such as the nucleoprotein and the RNA polymerase, these compounds offer the potential for broad-spectrum activity and a higher barrier to resistance compared to currently approved drugs.
Future research in this area should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, exploring combination therapies with existing antivirals to enhance efficacy and mitigate resistance, and expanding the evaluation of these agents against a wider range of influenza A and B virus strains, including newly emerging and pandemic-potential viruses. The systematic application of the principles and protocols described herein will be instrumental in advancing the most promising piperazine-based anti-influenza candidates from the laboratory to clinical development.
References
-
Amorim, M. J., et al. (2023). Modifications in the piperazine ring of nucleozin affect anti-influenza activity. PLoS ONE, 18(2), e0277073. [Link]
-
Li, S., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. European Journal of Medicinal Chemistry, 86, 513-522. [Link]
-
Kao, R. Y., et al. (2010). Identification of influenza A nucleoprotein as an antiviral target. Nature Biotechnology, 28(6), 600-605. [Link]
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Wang, Y., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 103, 130081. [Link]
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Wikipedia contributors. (2024). Piperazine. In Wikipedia, The Free Encyclopedia. [Link]
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Gryniuk, I., et al. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 23(21), 13409. [Link]
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Chan, K.-H., et al. (2015). Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target. Frontiers in Microbiology, 6, 989. [Link]
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Amorim, M. J., et al. (2023). Modifications in the piperazine ring of nucleozin affect anti-influenza activity. PLoS ONE, 18(2), e0277073. [Link]
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Kondratov, I. S., et al. (2019). Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae, 11(3), 64-70. [Link]
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Boyd, M. R., et al. (2020). Identification and characterization of a novel inhibitor of influenza A virus that acts by blocking nucleoprotein oligomerization. Antimicrobial Agents and Chemotherapy, 64(3), e01933-19. [Link]
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Elliott, J. H., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Journal of Analytical Toxicology, 35(7), 430-435. [Link]
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Patel, P., et al. (2023). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. ResearchGate. [Link]
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Wang, A., et al. (2021). Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. European Journal of Medicinal Chemistry, 222, 113591. [Link]
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Application Note: 4-(Piperazin-1-ylsulfonyl)morpholine Hydrochloride as a Versatile Scaffold for Novel Sulfonamide-Based Antimicrobial Agents
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Privileged Scaffold for Combating Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents with new mechanisms of action or improved efficacy against resistant strains. A proven strategy in medicinal chemistry involves the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The piperazine and morpholine heterocycles are quintessential examples of such scaffolds, appearing in a vast array of clinically successful drugs.[1][2]
Concurrently, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely used and remain clinically relevant today.[3] Their primary mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[4][5] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, making this pathway an excellent selective target.
This application note introduces 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride , a versatile building block that strategically combines three key pharmacophoric elements: a morpholine ring, a sulfonamide linker, and a reactive piperazine moiety. We present the scientific rationale, core synthetic strategies, and detailed protocols for leveraging this compound in the synthesis of novel antimicrobial candidates. This guide is designed to provide researchers with the foundational knowledge to rapidly generate and evaluate diverse libraries of potential new antimicrobial agents.
Physicochemical Properties and Handling
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a stable, solid reagent that serves as an excellent starting point for library synthesis. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-piperazin-1-ylsulfonylmorpholine hydrochloride | [6] |
| Molecular Formula | C₈H₁₈ClN₃O₃S | [7] |
| Molecular Weight | 271.77 g/mol | [7] |
| CAS Number | 813463-32-0 | [7] |
| Appearance | White to off-white solid (typical) | - |
| Purity | ≥95% (typical) | [7] |
Handling and Storage:
-
The compound is supplied as a hydrochloride salt to enhance stability and shelf-life.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
As with all amine hydrochlorides, it is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible, especially for quantitative work.
Core Synthetic Strategy and Mechanistic Rationale
The primary utility of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride lies in the reactivity of the secondary amine on the piperazine ring. The hydrochloride salt must first be neutralized in situ with a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to liberate the free amine. This nucleophilic nitrogen can then be functionalized through various coupling reactions to build a library of diverse molecules.
The central hypothesis is that the core morpholine-sulfonamide moiety will serve as the PABA-mimetic warhead targeting the DHPS enzyme, while the substituent (R) added to the piperazine ring will function to modulate pharmacokinetic properties (solubility, cell permeability) and potentially engage in additional interactions within or near the enzyme's active site.
Caption: General workflow for derivatizing the scaffold.
This strategy allows for the rapid generation of a chemical library by varying the electrophile (R-X), enabling systematic exploration of structure-activity relationships (SAR).
Caption: Inhibition of bacterial folic acid synthesis pathway.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Model N-Acyl Derivative
This protocol describes a general procedure for the acylation of the piperazine nitrogen using benzoyl chloride as a model electrophile.
Materials:
-
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an atmosphere of nitrogen, add 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (approx. 10 mL per mmol of starting material).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise via syringe. Stir the mixture for 15-20 minutes at 0 °C. The rationale for using a slight excess of base is to both neutralize the HCl salt and scavenge the HCl generated during the acylation.
-
Electrophile Addition: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq) dropwise. A precipitate (triethylammonium chloride) will form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid chloride and acidic byproducts), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to yield the pure N-benzoyl derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (AST)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following established guidelines.
Materials:
-
Synthesized test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Control antibiotics (e.g., Ciprofloxacin, Sulfamethoxazole)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in MHB directly in the 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate. Also, run dilutions of control antibiotics.
-
Incubation: Cover the plates and incubate at 37 °C for 18-24 hours under ambient atmospheric conditions.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Interpretation and Expected Outcomes
The antimicrobial activity of the synthesized library should be tabulated for clear comparison. A "hit" is typically defined as a compound exhibiting significant activity (e.g., MIC ≤ 16 µg/mL) against one or more tested pathogens.
Table of Hypothetical MIC Data (µg/mL):
| Compound | R-Group | S. aureus (Gram +) | E. coli (Gram -) |
| Parent Scaffold | -H | >128 | >128 |
| Derivative 1 | Benzoyl | 32 | 64 |
| Derivative 2 | 4-Nitrobenzoyl | 8 | 16 |
| Derivative 3 | Dansyl | 16 | 32 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
| Sulfamethoxazole | (Control) | 8 | 4 |
The results can guide the next round of synthesis. For instance, if electron-withdrawing groups on the benzoyl ring (like in Derivative 2) improve activity, further exploration of that chemical space is warranted.
Safety Precautions
-
Chemical Handling: Always handle chemical reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Reactivity: Acyl halides and sulfonyl chlorides are moisture-sensitive and corrosive; handle with care. Reactions with amines are exothermic.
-
Solvents: Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Refer to the Safety Data Sheet (SDS) for each specific reagent before use.[8][10]
Conclusion and Future Directions
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a highly valuable and strategically designed chemical scaffold for the synthesis of novel antimicrobial agents. Its pre-packaged morpholine-sulfonamide core provides a validated pharmacophore for targeting the essential bacterial folic acid pathway, while the reactive piperazine handle allows for extensive chemical diversification. The protocols outlined in this note provide a robust framework for researchers to synthesize, purify, and evaluate new chemical entities based on this scaffold. Future work should focus on expanding the library with diverse R-groups, performing cytotoxicity assays against mammalian cell lines to determine selectivity, and conducting advanced mechanistic studies on the most promising "hit" compounds.
References
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Title: [4-(carbopiperazin-1-yl)piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Source: Molecules (Basel, Switzerland), via National Center for Biotechnology Information. URL: [Link]
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Title: Piperazine based antimicrobial polymers: a review. Source: RSC Advances, via National Center for Biotechnology Information. URL: [Link]
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Title: MORPHOLINE (1,4-OXAZINANE). Source: Ataman Kimya. URL: [Link]
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Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Source: Bempu. URL: [Link]
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Title: Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. Source: ACS Medicinal Chemistry Letters, via National Center for Biotechnology Information. URL: [Link]
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Title: Design and Synthesis of Novel Antimicrobial Agents. Source: MDPI. URL: [Link]
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Title: Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Source: MDPI. URL: [Link]
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Title: Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. Source: Office of Scientific and Technical Information, U.S. Department of Energy. URL: [Link]
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Title: Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Source: International Journal of Molecular Sciences, via National Center for Biotechnology Information. URL: [Link]
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Title: synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. Source: ResearchGate. URL: [Link]
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Title: 4-(Piperazine-1-sulfonyl)-morpholine. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
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Title: Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Source: Carl ROTH. URL: [Link]
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Title: Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Source: MDPI. URL: [Link]
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Title: Morpholine - SAFETY DATA SHEET. Source: PENTA. URL: [Link]
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Title: Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Source: ResearchGate. URL: [Link]
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Title: Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Source: ACS Omega. URL: [Link]
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Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Source: MDPI. URL: [Link]
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Title: Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Source: ResearchGate. URL: [Link]
-
Title: Sulfonamide synthesis by S-N coupling. Source: Organic Chemistry Portal. URL: [Link]
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Application Notes and Protocols for High-Throughput Screening of Piperazine-Containing Compounds
Introduction: The Piperazine Scaffold - A Privileged Structure in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry.[1][2][3][4][5] Its prevalence in a wide array of FDA-approved drugs underscores its status as a "privileged scaffold."[1][2][4] This is attributed to its unique combination of physicochemical properties, including its conformational flexibility, basicity, and synthetic tractability.[1][2][4] The two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and pKa to optimize pharmacokinetic and pharmacodynamic profiles.[1][2][6] Consequently, high-throughput screening (HTS) of piperazine-containing compound libraries is a critical endeavor in the quest for novel therapeutics across various disease areas, including oncology, infectious diseases, and neuroscience.[1][7]
This guide provides a comprehensive framework for the high-throughput screening of piperazine-containing compounds, from initial library preparation to downstream liability assays. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to navigate the nuances of screening this important chemical class.
Part 1: Pre-Screening Considerations - Setting the Stage for Success
A successful HTS campaign begins long before the first plate is read. Careful planning and meticulous preparation of the piperazine-containing compound library are paramount to ensure data quality and minimize artifacts.
Piperazine Library Design and Quality Control
The composition of the screening library is a key determinant of the novelty and potential of the identified hits. A well-designed piperazine library should encompass a diverse range of substituents at the N1 and N4 positions to explore a broad chemical space.
Key Considerations for Library Quality Control:
-
Purity: Each compound should be of high purity (typically >95%) to avoid false positives or negatives arising from contaminants. Purity can be assessed using techniques like LC-MS and NMR.
-
Identity Confirmation: The chemical structure of each compound must be confirmed to ensure that the observed biological activity is attributed to the correct molecule.
-
Solubility: Piperazine-containing compounds, particularly the free bases, can exhibit variable aqueous solubility. It is crucial to assess the solubility of each compound in the assay buffer to prevent precipitation, which can lead to false-positive results. A preliminary solubility screen using nephelometry or a similar technique is highly recommended.
-
Stability: The stability of the compounds in the assay buffer and under storage conditions should be evaluated to ensure that the compounds do not degrade over the course of the experiment.
Physicochemical Properties and Potential Liabilities
The basic nature of the piperazine ring (pKa of the two nitrogens are typically around 9.8 and 5.7) means that these compounds are often protonated at physiological pH.[6] This can influence their interaction with biological targets and also contribute to certain off-target effects.
Table 1: Key Physicochemical Properties and Potential Liabilities of Piperazine-Containing Compounds
| Property | Implication in HTS | Mitigation Strategy |
| Basicity (pKa) | Can lead to non-specific binding to acidic residues on proteins or phospholipids, causing assay interference. Protonated forms may interact with off-targets like the hERG channel.[6][8] | Include counter-screens to identify promiscuous inhibitors. Perform hERG liability assays early in the hit-to-lead stage. |
| Solubility | Poor solubility can lead to compound precipitation and false positives due to light scattering or non-specific aggregation. | Prioritize soluble analogs. Include detergents (e.g., Triton X-100, Tween-20) in assay buffers at concentrations above the critical micelle concentration to mitigate aggregation-based inhibition.[9] |
| Promiscuous Inhibition | The piperazine scaffold can be a feature of Pan-Assay Interference Compounds (PAINS). Aggregation of compounds at high concentrations can lead to non-specific enzyme inhibition. | Perform counter-screens against unrelated targets. Test hits for concentration-dependent inhibition and sensitivity to detergents. |
| hERG Inhibition | The basic nitrogen of the piperazine can interact with the hERG potassium channel, a key anti-target in drug discovery due to the risk of cardiac arrhythmias.[8][10][11][12] | Prioritize structural modifications that reduce basicity or lipophilicity. Conduct in vitro hERG assays (e.g., patch-clamp, binding assays) on promising hits.[13] |
| CYP450 Inhibition | Piperazine-containing compounds can inhibit cytochrome P450 enzymes, leading to potential drug-drug interactions.[10][14][15][16][17] | Screen hits against a panel of key CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) early in the discovery process. |
Part 2: The Screening Cascade - A Multi-Step Approach to Hit Identification
A tiered screening approach, or a "screening cascade," is the most efficient way to identify and validate genuine hits from a large compound library. This process involves a primary screen to identify all potential actives, followed by a series of more rigorous secondary and tertiary assays to confirm activity, determine potency and selectivity, and rule out artifacts.
Caption: A typical high-throughput screening cascade for hit identification and validation.
Primary Screening: Casting a Wide Net
The primary screen is a high-capacity assay designed to rapidly evaluate the entire compound library at a single concentration (typically 1-10 µM). The goal is to identify any compound that exhibits activity above a predefined threshold.
Example Protocol: Fluorescence-Based Enzymatic Assay for Neprilysin (NEP) Inhibition
Neprilysin (NEP) is a zinc-dependent metalloproteinase involved in cardiovascular and neurological pathways, making it an attractive drug target.[18][19]
-
Principle: This assay utilizes a fluorogenic NEP substrate that is cleaved by the enzyme to release a fluorescent product. Inhibitors of NEP will prevent this cleavage, resulting in a decrease in the fluorescent signal.[18]
-
Materials:
-
Recombinant human Neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 5 µM ZnCl2
-
Test compounds (piperazine library) dissolved in DMSO
-
Positive control inhibitor (e.g., Thiorphan)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Dispense 2 µL of test compound or control (in DMSO) into the wells of a 384-well plate.
-
Add 20 µL of NEP enzyme solution (pre-diluted in assay buffer) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the fluorogenic NEP substrate solution (pre-diluted in assay buffer).
-
Incubate for 60 minutes at 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 320/405 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Set a hit threshold (e.g., >50% inhibition) to identify initial hits for follow-up.
-
Hit Confirmation and Triage: Separating the Wheat from the Chaff
Initial hits from the primary screen must be confirmed and triaged to eliminate false positives.
-
Confirmatory Screen: Re-test the initial hits in a dose-response format to determine their potency (IC50 value). This helps to confirm their activity and rank them for further investigation.
-
Counter-Screen: To identify promiscuous inhibitors, screen the confirmed hits against an unrelated target or in an assay format known to be susceptible to interference (e.g., a luciferase-based assay). A lack of activity in the counter-screen provides confidence that the observed inhibition is specific to the target of interest.
Secondary Assays: Building a Case for a Lead Series
Validated hits are then subjected to a battery of secondary assays to further characterize their mechanism of action and selectivity.
-
Orthogonal Assays: Employ an assay with a different detection modality (e.g., a label-free assay like surface plasmon resonance or a cell-based assay) to confirm the activity of the hits. This reduces the likelihood of technology-specific artifacts.
-
Selectivity Profiling: Screen the hits against a panel of related targets (e.g., other metalloproteinases like MMPs for a NEP inhibitor) to assess their selectivity.[20][21][22][23] High selectivity is a desirable property for a drug candidate as it can minimize off-target side effects.
Part 3: In Vitro ADMET Profiling - Early Assessment of Drug-Like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities that could derail a drug discovery program. For piperazine-containing compounds, particular attention should be paid to hERG and CYP450 inhibition.
hERG Liability Assessment
Protocol: Automated Patch-Clamp Electrophysiology for hERG Channel Inhibition
-
Principle: This assay directly measures the flow of ions through the hERG channel in cells expressing the channel. Inhibitors will block this flow, providing a direct measure of their potential to cause cardiotoxicity.
-
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., PatchXpress, QPatch)
-
Extracellular and intracellular recording solutions
-
Test compounds and a positive control (e.g., Cisapride)
-
-
Procedure:
-
Culture and prepare the hERG-expressing cells according to the instrument manufacturer's protocol.
-
Prepare serial dilutions of the test compounds.
-
Load the cells, solutions, and compounds onto the automated patch-clamp system.
-
The instrument will automatically establish whole-cell patch-clamp recordings and apply a voltage protocol to elicit hERG currents.
-
Apply the test compounds at various concentrations and measure the inhibition of the hERG current.
-
-
Data Analysis:
-
Calculate the percent inhibition of the hERG current at each compound concentration.
-
Determine the IC50 value for hERG inhibition for each compound.
-
CYP450 Inhibition Profiling
Protocol: Fluorometric High-Throughput CYP450 Inhibition Assay
-
Principle: This assay uses specific fluorogenic substrates for different CYP450 isoforms.[15] Inhibition of a particular CYP isoform by a test compound results in a decrease in the fluorescence signal produced from the metabolism of its specific substrate.[15]
-
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
CYP450-specific fluorogenic substrates
-
NADPH regenerating system
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds and known inhibitors for each isoform
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Dispense test compounds and controls into the wells of the 384-well plates.
-
Add a mixture of the CYP450 enzyme and the NADPH regenerating system to each well.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the CYP450-specific fluorogenic substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the fluorescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound against each CYP isoform.
-
Determine the IC50 values for compounds that show significant inhibition.
-
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Application Notes and Protocols: 4-(Piperazin-1-ylsulfonyl)morpholine Hydrochloride as a Versatile Building Block for Novel Heterocycles
Introduction: The Strategic Value of 4-(Piperazin-1-ylsulfonyl)morpholine Hydrochloride in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of privileged structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Both piperazine and morpholine rings are considered privileged structures, frequently found in biologically active compounds across a multitude of therapeutic areas.[1] The morpholine moiety, in particular, is often employed to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates.[2][3] 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride emerges as a highly valuable and versatile building block, synergistically combining these two key heterocycles. This bifunctional scaffold presents a reactive secondary amine on the piperazine ring, poised for a variety of chemical transformations, while the morpholine sulfonyl group can act as a key pharmacophoric element or a modulator of physicochemical properties.
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride in the synthesis of novel and diverse heterocyclic structures. We will delve into its chemical properties, explore its reactivity, and provide detailed, field-proven protocols for its application in key synthetic transformations, including N-alkylation and N-acylation, to generate libraries of potential therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The hydrochloride salt form of 4-(piperazin-1-ylsulfonyl)morpholine enhances its stability and shelf-life, though it necessitates neutralization for many synthetic applications.
| Property | Value | Source |
| CAS Number | 813463-32-0 | [4] |
| Molecular Formula | C₈H₁₈ClN₃O₃S | [5] |
| Molecular Weight | 271.77 g/mol | [5] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Purity | ≥95% (typical) | [5] |
Reactivity and Mechanistic Considerations
The synthetic utility of 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride is primarily centered on the reactivity of the secondary amine within the piperazine ring. The electron-withdrawing nature of the adjacent sulfonyl group slightly reduces the nucleophilicity of this amine compared to unsubstituted piperazine. However, it remains a potent nucleophile capable of participating in a wide array of bond-forming reactions.
The general reaction workflow for utilizing this building block is depicted below. A crucial initial step is the in-situ neutralization of the hydrochloride salt to liberate the free secondary amine, which can then react with various electrophiles.
Caption: N-Alkylation of 4-(Piperazin-1-ylsulfonyl)morpholine.
Materials and Equipment:
-
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.5 eq). Stir the suspension vigorously for 15-20 minutes at room temperature to ensure neutralization of the hydrochloride salt.
-
Electrophile Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Causality and Self-Validation: The use of an excess of a solid base like potassium carbonate ensures the complete neutralization of the hydrochloride salt and scavenges the acid generated during the reaction, driving the equilibrium towards the product. Monitoring by TLC provides a reliable method to determine the reaction endpoint, preventing the formation of by-products from prolonged reaction times or excessive heat.
Protocol 2: N-Acylation for the Synthesis of 4-(4-Acyl-piperazin-1-ylsulfonyl)morpholine Derivatives
N-acylation is a fundamental transformation that introduces an amide functionality, which is a common feature in many drug molecules. This protocol describes a general procedure using an acyl chloride as the acylating agent.
Reaction Scheme:
Caption: N-Acylation of 4-(Piperazin-1-ylsulfonyl)morpholine.
Materials and Equipment:
-
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Ice bath
-
Standard work-up and purification equipment
Step-by-Step Protocol:
-
Reaction Setup: Suspend 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Electrophile Addition: Add the acyl chloride (1.05 eq) dropwise to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to yield the pure N-acylated product.
Expertise and Trustworthiness: The use of a liquid organic base like triethylamine is crucial for homogeneously neutralizing the hydrochloride salt and the HCl generated during the acylation. Performing the addition of the highly reactive acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize the formation of potential side products. The aqueous work-up with sodium bicarbonate ensures the removal of any unreacted acyl chloride and acidic byproducts.
Applications in the Synthesis of Bioactive Molecules
The derivatization of 4-(piperazin-1-ylsulfonyl)morpholine has led to the discovery of compounds with a wide range of biological activities. For instance, various sulfonylpiperazine derivatives have been investigated as potent anticancer, [6]anti-influenza, [7]and antidiabetic agents. [8]The ability to readily modify the piperazine nitrogen allows for the fine-tuning of a compound's properties to optimize its interaction with biological targets. For example, the synthesis of quinoxaline derivatives containing a sulfonylpiperazine moiety has been explored for their potential as anti-inflammatory agents. [9]
Safety and Handling
As with all laboratory chemicals, 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its bifunctional nature, combining the privileged piperazine and morpholine scaffolds, offers a strategic advantage in the design of new therapeutic agents. The protocols provided herein for N-alkylation and N-acylation serve as a robust foundation for the exploration of its synthetic potential. By leveraging the reactivity of the piperazine nitrogen, researchers can efficiently generate diverse libraries of compounds for screening in various drug discovery programs, accelerating the identification of new lead candidates.
References
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Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. Available at: [Link]
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Kandeel, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Piperazine-1-sulfonyl)-morpholine. PubChem Compound Database. Retrieved from [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. Available at: [Link]
-
Wang, L., et al. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Letters in Drug Design & Discovery, 20(8), 1215-1223. Available at: [Link]
-
Zarghi, A., et al. (2016). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 21(11), 1469. Available at: [Link]
-
Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. Available at: [Link]
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Banfi, L., et al. (2019). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Pharmaceuticals, 12(4), 163. Available at: [Link]
-
Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Pharmaceuticals, 15(9), 1118. Available at: [Link]
-
Vitale, P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Current Medicinal Chemistry, 26(23), 4386-4424. Available at: [Link]
-
Ingle, V. N., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6296. Available at: [Link]
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Application Notes and Protocols for the Cellular Characterization of Sulfonylpiperazine Derivatives
Abstract
The sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and neuropharmacological effects.[1][2] This structural motif often confers favorable pharmacokinetic properties and provides a versatile backbone for targeted drug design.[1] Effectively characterizing the cellular activity of novel sulfonylpiperazine derivatives is a critical step in the drug discovery pipeline. This guide provides a comprehensive framework and detailed protocols for selecting and performing robust cell-based assays to elucidate the mechanism of action, potency, and potential cytotoxicity of this important class of compounds. We will detail three cornerstone assays: a Luciferase Reporter Assay for G-Protein Coupled Receptor (GPCR) signaling, a Fluorescent Calcium Flux Assay for ion channel and Gq-coupled receptor modulation, and an MTT Assay for cell viability and proliferation.
The Rationale: Selecting the Right Assay for Your Derivative
The broad therapeutic potential of sulfonylpiperazine derivatives means they can engage a variety of cellular targets.[3] A logical, hypothesis-driven approach to assay selection is paramount. The initial choice of assay should be guided by the intended therapeutic application and any in-silico or biochemical data available.
-
For CNS-Targeted Derivatives: Many drugs targeting the central nervous system act on G-Protein Coupled Receptors (GPCRs) or ion channels.[2] Therefore, initial screening should focus on assays that measure common downstream signaling events of these targets, such as changes in cyclic AMP (cAMP), intracellular calcium, or membrane potential.[4][5]
-
For Anticancer Derivatives: The primary objective is to assess the compound's ability to inhibit cell growth or induce cell death.[1] A cell proliferation assay, such as the MTT assay, serves as an essential primary screen to determine cytotoxic or cytostatic effects.
-
For Antiviral/Antimicrobial Derivatives: While specific assays targeting viral replication (e.g., plaque reduction assays) or microbial growth are necessary, an initial cytotoxicity screen using a mammalian cell line (e.g., MTT assay on host cells) is crucial to ensure that the compound's activity is not due to general toxicity.
The following workflow provides a general decision-making framework for characterizing a novel sulfonylpiperazine derivative.
Caption: High-level workflow for selecting and executing cell-based assays.
Protocol 1: GPCR Activity via CRE-Luciferase Reporter Assay
This protocol is designed to quantify the activation or inhibition of GPCRs that signal through the Gs or Gi pathways, which respectively increase or decrease intracellular cAMP levels. cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP Response Element-Binding protein). Phosphorylated CREB binds to cAMP Response Elements (CRE) in gene promoters, driving the expression of a luciferase reporter gene.[6]
Causality and Experimental Design
-
Cell Line Choice: HEK293 cells are a common choice as they are robust, easily transfected, and express many endogenous GPCRs and signaling components.[7] For specific targets, use a cell line stably expressing the GPCR of interest.
-
Reporter Construct: A plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with multiple CRE repeats is used. A constitutively expressed control reporter (e.g., Renilla luciferase) on a separate plasmid is co-transfected to normalize for transfection efficiency and cell number.[6]
-
Serum Starvation: Cells are cultured in low-serum media prior to the assay to reduce background signaling from growth factors present in fetal bovine serum, thereby increasing the assay window.[6]
Materials
-
HEK293 cells (or a target-specific cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM Reduced Serum Medium
-
Transfection Reagent (e.g., Lipofectamine 3000)
-
pCRE-Luciferase reporter plasmid
-
pRL-TK (Renilla) control plasmid
-
Sulfonylpiperazine derivatives (dissolved in DMSO)
-
Positive control agonist (e.g., Forskolin for Gs activation)
-
96-well white, clear-bottom tissue culture plates[8]
-
Dual-Luciferase Reporter Assay System (e.g., from Promega)
-
Luminometer
Step-by-Step Protocol
-
Cell Seeding: Seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 15,000-20,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.
-
Transfection: The next day, co-transfect the cells in each well with the pCRE-Luc and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.[6] Typically, a 10:1 ratio of reporter to control plasmid is effective.
-
Incubation & Serum Starvation: Incubate for 24 hours post-transfection. Then, gently replace the medium with 90 µL of serum-free or low-serum (0.5%) DMEM. Incubate for another 4-6 hours.[6]
-
Compound Addition: Prepare serial dilutions of the sulfonylpiperazine derivatives in serum-free DMEM. Add 10 µL of the diluted compound to the appropriate wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂. This allows for transcription and translation of the luciferase enzyme.[7]
-
Lysis and Detection:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Discard the medium from the wells.
-
Add 20 µL of 1X passive lysis buffer to each well and place the plate on an orbital shaker for 15 minutes.[9]
-
Following the dual-luciferase kit instructions, add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure Firefly luminescence.[9]
-
Next, add 100 µL of Stop & Glo® Reagent to quench the Firefly signal and initiate the Renilla reaction. Measure Renilla luminescence.
-
Data Analysis
-
Normalization: For each well, divide the Firefly luminescence value by the Renilla luminescence value to get the Normalized Response.
-
Fold Induction: Divide the Normalized Response of each treatment well by the average Normalized Response of the vehicle control wells.
-
Dose-Response Curve: Plot the Fold Induction against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[6]
Caption: Gs-coupled GPCR signaling pathway leading to luciferase expression.
Protocol 2: Calcium Flux Assay using FLIPR
This assay is ideal for monitoring GPCRs that couple to Gq, which activates phospholipase C and leads to an increase in intracellular calcium ([Ca²⁺]i), or for directly studying the modulation of calcium-permeable ion channels.[5][10] The assay uses a fluorescent indicator dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium.[11] The assay is performed on a Fluorometric Imaging Plate Reader (FLIPR) for high-throughput kinetic reading.
Causality and Experimental Design
-
Calcium Indicator Dye: Kits like FLIPR Calcium 6 provide a dye that readily enters the cell and is cleaved by intracellular esterases, trapping it inside.[12][13] This ensures a clean signal from within the cell.
-
Masking Dye/Quencher: The kits include a masking dye that remains extracellular to quench any background fluorescence from dye that has leaked out of cells or is present in the medium, improving the signal-to-noise ratio.[11]
-
No-Wash Protocol: Modern calcium assay kits are optimized for a simple "add-and-read" or "no-wash" protocol, which reduces cell stress and variability, making it ideal for HTS.[14]
-
Kinetic Reading: The FLIPR instrument adds the compound and immediately begins reading fluorescence kinetically. This is critical for capturing the rapid, transient nature of calcium signals, which often peak within seconds.[15]
Materials
-
CHO-K1 or HEK293 cells, preferably stably expressing the target of interest
-
Culture medium (e.g., F-12K or DMEM with 10% FBS)
-
FLIPR Calcium 6 Assay Kit (or similar)
-
Probenecid (often included in kits, prevents dye leakage from cells)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black-wall, clear-bottom assay plates[16]
-
Fluorometric Imaging Plate Reader (FLIPR)
Step-by-Step Protocol
-
Cell Seeding: Plate cells in a black-wall, clear-bottom 96-well plate at a density that will result in a confluent monolayer the next day (e.g., 40,000-50,000 cells/well). Incubate overnight at 37°C, 5% CO₂.[16]
-
Prepare Loading Buffer: On the day of the assay, prepare the dye loading buffer according to the kit manufacturer's protocol. This typically involves dissolving the fluorescent dye component in an assay buffer containing probenecid.[13]
-
Dye Loading: Remove the culture medium from the cell plate. Add 100 µL of the prepared dye loading buffer to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO₂, or as recommended by the kit protocol, to allow for dye loading and de-esterification.[13]
-
Compound Plate Preparation: While the cell plate is incubating, prepare a separate "source plate" containing the sulfonylpiperazine derivatives at 4X the final desired concentration in assay buffer.
-
FLIPR Assay:
-
Place both the cell plate and the compound source plate into the FLIPR instrument.
-
Program the instrument to establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add a defined volume (e.g., 50 µL) from the compound plate to the cell plate.
-
Immediately following compound addition, the instrument will record fluorescence kinetically for 1-3 minutes to capture the calcium flux peak.[15]
-
Data Analysis
-
Quantify Response: The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence intensity for each well.
-
Normalization: Normalize the data to the vehicle control (0% response) and a positive control agonist (100% response).
-
Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration and fit the curve to determine EC₅₀ or IC₅₀ values.
Caption: Principle of a fluorescent calcium flux assay.
Protocol 3: MTT Cell Proliferation & Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan.[17][18] The formazan is then solubilized, and its concentration is measured spectrophotometrically.
Causality and Experimental Design
-
Metabolic Activity as a Surrogate: This assay assumes that the metabolic activity of the cell population is proportional to the number of viable cells. A decrease in signal indicates either cell death (cytotoxicity) or an inhibition of proliferation (cytostatic effect).
-
Linear Range: It is critical to first establish a linear relationship between cell number and formazan production for the specific cell line being used. This ensures that changes in absorbance accurately reflect changes in cell number.[17]
-
Incubation Time: The incubation time with the compounds can be varied. A short incubation (e.g., 24 hours) may reveal acute toxicity, while a longer incubation (e.g., 72 hours) is better for assessing antiproliferative effects.[19]
Materials
-
Target cancer cell line (e.g., HeLa, A549)
-
Complete culture medium
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the sulfonylpiperazine derivatives to the wells. Include vehicle controls and a "no cell" blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.[17]
-
Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible in the cells under a microscope.[17]
-
Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.[20]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Dose-Response Curve: Plot the Percent Viability against the logarithm of the compound concentration. Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Data Summary Table
| Parameter | Luciferase Reporter Assay | Calcium Flux Assay | MTT Assay |
| Primary Output | Luminescence | Fluorescence | Absorbance |
| Endpoint | Reporter Gene Expression | [Ca²⁺]i Change | Metabolic Activity |
| Typical Cell Lines | HEK293, CHO | HEK293, CHO | Cancer cell lines, host cells |
| Plate Type | White, clear-bottom | Black, clear-bottom | Clear, flat-bottom |
| Key Reagents | Luciferase substrate, plasmids | Calcium indicator dye | MTT tetrazolium salt |
| Calculated Value | EC₅₀ / IC₅₀ | EC₅₀ / IC₅₀ | IC₅₀ |
| Primary Application | GPCR (Gs/Gi) signaling | GPCR (Gq), Ca²⁺ channels | Cytotoxicity, Proliferation |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the plate; Compound precipitation. | Use a multichannel pipette for seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Check compound solubility in media. |
| Low Signal-to-Noise Ratio | Suboptimal cell number; High background from media (autofluorescence); Insufficient incubation time. | Optimize cell seeding density; Use phenol red-free media for fluorescence/luminescence assays[8]; Optimize incubation time with compound or detection reagents. |
| Inconsistent Dose-Response Curve | Compound instability or degradation; Cytotoxic effects at high concentrations in functional assays. | Prepare fresh compound dilutions for each experiment; Run a parallel cytotoxicity assay (MTT) to identify toxic concentration ranges. |
| No Response in Calcium Assay | Cells do not express the target receptor; Dye loading was inefficient; Compound is not active on the target. | Use a cell line with confirmed target expression; Check dye loading with a positive control (e.g., ATP); Confirm compound activity in an orthogonal assay. |
References
- Kilbile, J.T., Tamboli, Y., Gadekar, S.S., Islam, I., Supuran, C.T., & Sapkal, S.B. (2023). An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure, 1278, 134971. (URL not available in search results)
-
Assay Guidance Manual. (2012). Ion Channel Screening. National Center for Biotechnology Information. Retrieved from [Link]
- Lee, J. K., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 5(10), 1751-1761. (URL not available in search results, referencing content)
-
Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]
-
Möller, D., & Dautzenberg, J. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Retrieved from [Link]
-
Journal of Population Therapeutics & Clinical Pharmacology. (2023). An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. 29(4), 11-16. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Retrieved from [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]
-
Wang, Z., et al. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Assay and Drug Development Technologies, 10(4), 349-359. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide. Retrieved from [Link]
-
protocols.io. (2023). Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
LabWrench. (n.d.). FLIPR® calcium assay kit. Retrieved from [Link]
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]
-
INDIGO Biosciences. (2023). Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
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de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18. Retrieved from [Link]
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Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
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PubMed. (2023). Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. Retrieved from [Link]
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ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]
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Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
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Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and anticonvulsant activity of some piperazine derivatives. Retrieved from [Link]
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NIH. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Retrieved from [Link]
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ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]
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MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of Sulfonylmorpholine Compounds
Introduction: The Analytical Imperative for Sulfonylmorpholine Compounds
Sulfonylmorpholine scaffolds are of increasing interest in medicinal chemistry and drug development due to their favorable physicochemical properties and synthetic tractability. As these novel chemical entities progress through the discovery and development pipeline, their unambiguous characterization is paramount. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation, purity assessment, and quantification of sulfonylmorpholine compounds. The methodologies described herein are grounded in fundamental principles and are designed to ensure data integrity and regulatory compliance.
The selection of an appropriate analytical technique is contingent upon the specific objective, whether it be confirming the identity of a newly synthesized compound, quantifying it in a complex matrix, or assessing its purity profile. A multi-technique approach is often necessary for a comprehensive characterization.[1] This guide will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of sulfonylmorpholine derivatives.
Logical Workflow for Characterization
A systematic approach to the characterization of a novel sulfonylmorpholine compound is essential. The following workflow illustrates a logical progression from initial structural confirmation to detailed purity analysis.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(Piperazin-1-ylsulfonyl)morpholine Hydrochloride
Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of modern drug discovery. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with numerous approved drugs demonstrating significant clinical benefit. Within this field, certain chemical motifs, often referred to as "privileged structures," are repeatedly found in successful drug candidates due to their favorable physicochemical properties and ability to form key interactions within the ATP-binding site of kinases.
The piperazine ring is one such privileged scaffold, prized for its versatility in establishing interactions with biological targets and its ability to modulate pharmacokinetic properties. When incorporated into a larger molecule, the basic nitrogen of the piperazine can serve as a key hydrogen bond acceptor or be used as a point of attachment for further chemical elaboration. This note focuses on a specialized and highly valuable piperazine-based building block: 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride . This reagent uniquely combines three key functional groups:
-
A reactive piperazine core: The secondary amine of the piperazine is a potent nucleophile, ideal for coupling with various electrophilic partners.
-
A morpholine moiety: The morpholine group is widely used in medicinal chemistry to enhance aqueous solubility, metabolic stability, and overall druglike properties.
-
A sulfonyl linker: The sulfonyl group acts as a stable, non-metabolizable linker that can also participate in hydrogen bonding, providing structural rigidity and specific interactions with the kinase active site.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride in the synthesis of novel kinase inhibitors. We will delve into its properties, provide detailed, field-tested protocols for its incorporation into heterocyclic scaffolds common in kinase inhibitors, and explain the scientific rationale behind the experimental choices.
Physicochemical Properties and Handling
Understanding the properties of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is essential for its successful application in synthesis. The compound is typically supplied as a stable, crystalline solid.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClN₃O₃S | |
| Molecular Weight | 271.77 g/mol | |
| Appearance | White to off-white solid | Supplier Data |
| Purity | ≥95% | |
| Solubility | Soluble in water, DMSO, and methanol. | General Chemical Knowledge |
Handling and Storage:
-
Liberation of the free base: For most reactions, the hydrochloride salt must be neutralized in situ or in a separate step to liberate the nucleophilic secondary amine. This is typically achieved by adding a suitable base to the reaction mixture.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Core Application: N-Arylation for Kinase Inhibitor Scaffolds
The primary application of 4-(Piperazin-1-ylsulfonyl)morpholine is its use as a nucleophile in N-arylation reactions. This allows for its conjugation to a wide variety of (hetero)aromatic cores that are central to many kinase inhibitor designs (e.g., quinazolines, pyrimidines, thiazoles). The most common and effective methods for this transformation are Nucleophilic Aromatic Substitution (SNA_r) and Palladium-catalyzed Buchwald-Hartwig amination.
Mechanism Spotlight: The Choice Between SNA_r and Buchwald-Hartwig
The decision to use SNA_r versus a cross-coupling reaction is dictated by the electronic nature of the heteroaryl chloride.
-
Nucleophilic Aromatic Substitution (SNA_r): This method is effective when the aromatic ring is "activated" by the presence of strongly electron-withdrawing groups (e.g., nitro groups, additional nitrogen atoms within the ring like in pyrimidines). These groups stabilize the negative charge that builds up in the intermediate (the Meisenheimer complex), facilitating the displacement of the chloride. This is often the preferred method due to its simplicity and lack of a metal catalyst.
-
Buchwald-Hartwig Amination: For less activated or electron-rich aryl halides, direct substitution is not feasible. In these cases, a palladium-catalyzed cross-coupling reaction is the method of choice. This powerful transformation allows for the formation of C-N bonds under relatively mild conditions and with a broad substrate scope.
Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Core via SNAr
This protocol details a representative synthesis of a key intermediate where the 4-(piperazin-1-ylsulfonyl)morpholine moiety is coupled to an activated heteroaryl chloride, a common core in many kinase inhibitors.
Caption: Experimental workflow for SNAr coupling.
Rationale: This reaction utilizes a di-chlorinated pyrimidine. The chlorine at the 4-position is more activated towards nucleophilic attack than the chlorine at the 2-position due to the electronic influence of the ring nitrogens. This allows for a selective mono-substitution. A high-boiling point solvent like n-butanol is chosen to drive the reaction to completion. A tertiary amine base (DIPEA) is used to neutralize the HCl salt of the piperazine reagent and the HCl generated during the reaction, without acting as a competing nucleophile.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), and a suitable solvent such as n-butanol or isopropanol (to a concentration of ~0.1 M).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the suspension. The addition of the base should liberate the free piperazine, which may be observed as a change in the clarity of the mixture.
-
Reaction Conditions: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Wash the organic layer sequentially with water and brine. This removes the DIPEA hydrochloride salt and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-(4-(morpholinosulfonyl)piperazin-1-yl)pyrimidine.
Protocol 2: Synthesis of a Thiazole-Based Kinase Inhibitor via Buchwald-Hartwig Amination
This protocol is analogous to a key step in the synthesis of the multi-kinase inhibitor Dasatinib, demonstrating how the title reagent can be coupled to a less-activated heteroaryl chloride.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Rationale: The C-Cl bond on the thiazole ring is not sufficiently activated for SNA_r. Therefore, a palladium catalyst and a phosphine ligand are required to facilitate the C-N bond formation. A bulky, electron-rich ligand like Xantphos is often chosen to promote the crucial reductive elimination step in the catalytic cycle and to prevent catalyst decomposition. A strong inorganic base like cesium carbonate (Cs₂CO₃) is used both to neutralize the HCl salt and to facilitate the deprotonation of the piperazine nitrogen during the catalytic cycle. Dioxane is a common solvent for these reactions due to its high boiling point and ability to dissolve the various components.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add the heteroaryl chloride (e.g., a substituted 2-chlorothiazole derivative) (1.0 eq), 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq) to a flame-dried Schlenk tube or reaction vial.
-
Solvent Addition: Add anhydrous, degassed dioxane to the vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. These reactions can take from 2 to 24 hours depending on the reactivity of the specific heteroaryl chloride.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Conclusion and Future Perspectives
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique combination of a reactive piperazine, a solubilizing morpholine, and a stable sulfonyl linker makes it an attractive choice for medicinal chemists aiming to optimize the properties of their lead compounds. The protocols detailed in this note for Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent robust and adaptable methods for incorporating this moiety into a wide range of heterocyclic scaffolds. By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can efficiently generate novel kinase inhibitor candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles.
References
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Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. Available at: [Link]
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MDPI. (n.d.). Special Issue: Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI. Retrieved from [Link]
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Suresh, G., et al. (2017). A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). Synthetic Communications, 47(15), 1401-1407. Available at: [Link]
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PubChem. (n.d.). 4-(Piperazine-1-sulfonyl)-morpholine. National Center for Biotechnology Information. Retrieved from [Link]
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Manoharan, Y., et al. (2009). Progress in Arylpiperazine Synthesis by the Catalytic Amination Reaction. Organic Process Research & Development, 13(5), 858-862. Available at: [Link]
- Google Patents. (n.d.). Synthesis process of dasatinib and intermediate thereof.
-
de Oliveira, K. T., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. Available at: [Link]
The Piperazine Scaffold: A Cornerstone in the Development of Central Nervous System (CNS) Active Agents
Application Notes & Protocols for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Status of the Piperazine Moiety in CNS Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, holds a position of distinction in medicinal chemistry, particularly in the realm of central nervous system (CNS) drug discovery.[1][2] Its prevalence in a multitude of clinically successful CNS drugs, spanning antidepressants, antipsychotics, anxiolytics, and agents for neurodegenerative disorders, underscores its status as a "privileged scaffold".[3][4] This privileged nature stems from a combination of favorable physicochemical properties and synthetic tractability. The two nitrogen atoms provide handles for versatile functionalization, allowing for the fine-tuning of properties such as solubility, basicity, and lipophilicity, which are critical for oral bioavailability and blood-brain barrier (BBB) penetration.[1][5] Furthermore, the piperazine core can adopt a stable chair conformation, which can be crucial for precise interactions with biological targets.[4] This guide provides an in-depth exploration of the application of piperazine scaffolds in CNS drug development, offering detailed protocols for synthesis, characterization, and biological evaluation.
I. The Versatility of Piperazine in Targeting CNS Receptors
The therapeutic efficacy of piperazine-containing drugs in treating CNS disorders is largely attributed to their ability to modulate the activity of key neurotransmitter systems.[6][7] The strategic functionalization of the piperazine ring enables the design of ligands with high affinity and selectivity for various CNS receptors, primarily serotonin (5-HT) and dopamine (D) receptors.[8][9]
Modulators of the Serotonergic System
Arylpiperazine derivatives are a well-established class of compounds that interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[10][11] For instance, compounds acting as 5-HT1A receptor agonists or partial agonists often exhibit anxiolytic and antidepressant properties.[12] The nitrogen atom of the piperazine ring can act as a positive ionizable feature, crucial for binding to the receptor.[13]
Ligands for Dopamine Receptors
The piperazine scaffold is also integral to many antipsychotic drugs that target dopamine D2 and D3 receptors.[14][15] Phenylpiperazine derivatives, for example, have been developed as selective D3 receptor ligands, which are being investigated for the treatment of substance abuse and other neurological disorders.[14] The ability to fine-tune the substitution pattern on the phenyl ring and the other nitrogen of the piperazine allows for the modulation of affinity and intrinsic activity at these receptors.[15]
Multi-Target-Directed Ligands (MTDLs)
A growing strategy in CNS drug discovery is the development of MTDLs, which can simultaneously modulate multiple targets involved in a disease pathology. The piperazine scaffold is exceptionally well-suited for this approach. By incorporating different pharmacophores at the N1 and N4 positions, it is possible to design single molecules that, for example, act as both serotonin and dopamine receptor modulators, potentially leading to enhanced efficacy and a better side-effect profile.[5]
II. Synthesis and Characterization of Piperazine-Containing CNS Agents: A Practical Guide
The synthesis of piperazine derivatives is a well-trodden path in medicinal chemistry, with numerous established methods. This section provides a detailed protocol for the synthesis of a representative arylpiperazine derivative, a common motif in CNS active agents.
General Synthetic Strategies
The most common approaches for the synthesis of N-substituted piperazines involve:
-
N-Alkylation/N-Arylation: Direct reaction of piperazine or a mono-substituted piperazine with an alkyl or aryl halide. To achieve mono-substitution, protecting group strategies are often employed.[16]
-
Reductive Amination: The reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent.[1]
-
Buchwald-Hartwig and Ullmann Couplings: Palladium- or copper-catalyzed cross-coupling reactions for the formation of N-aryl bonds.
Protocol: Synthesis of 1-(2-methoxyphenyl)piperazine
This protocol details the synthesis of 1-(2-methoxyphenyl)piperazine, a key intermediate for several CNS drugs, via a nucleophilic aromatic substitution reaction.
Materials and Reagents:
-
Piperazine anhydrous
-
1-fluoro-2-methoxybenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (2 equivalents), potassium carbonate (3 equivalents), and dimethyl sulfoxide (DMSO) to create a slurry.
-
Addition of Aryl Halide: To the stirred slurry, add 1-fluoro-2-methoxybenzene (1 equivalent).
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-methoxyphenyl)piperazine.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the di-substituted by-product.
-
Potassium Carbonate: Acts as a base to neutralize the hydrofluoric acid formed during the reaction.
-
DMSO: A polar aprotic solvent that is suitable for nucleophilic aromatic substitution reactions and can dissolve the reactants.
-
Aqueous Work-up: Removes the excess piperazine, potassium salts, and DMSO.
-
Column Chromatography: A standard purification technique to isolate the desired product from any remaining starting materials or by-products.
Characterization of the Synthesized Compound
The identity and purity of the synthesized 1-(2-methoxyphenyl)piperazine must be confirmed using various analytical techniques.[17]
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Results |
| ¹H NMR | To determine the proton environment and confirm the structure. | Peaks corresponding to the aromatic protons of the methoxyphenyl group and the methylene protons of the piperazine ring with appropriate chemical shifts and integration. |
| ¹³C NMR | To determine the carbon skeleton of the molecule. | Peaks corresponding to all the unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated molecular weight of 1-(2-methoxyphenyl)piperazine. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity (typically >95%). |
A detailed protocol for HPLC analysis might involve a C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) and UV detection at a suitable wavelength.[18]
III. Biological Evaluation of Piperazine-Based CNS Agents
Once a piperazine derivative has been synthesized and characterized, its biological activity must be evaluated to determine its potential as a CNS therapeutic agent. This involves a series of in vitro and in vivo assays.
In Vitro Assays: Receptor Binding and Functional Activity
Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay determines the affinity of the test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Cell membranes expressing the human 5-HT1A receptor
-
[³H]8-OH-DPAT (radioligand)
-
Test compound (piperazine derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Step-by-Step Procedure:
-
Incubation: In a 96-well plate, add the cell membranes, [³H]8-OH-DPAT, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
A similar approach can be used to assess the affinity for other CNS targets, such as dopamine receptors, by selecting the appropriate cell membranes and radioligand.
In Vivo Assays: Assessing CNS Effects in Animal Models
In vivo studies are crucial to evaluate the physiological and behavioral effects of a piperazine derivative.
Protocol: Forced Swim Test (FST) in Mice for Antidepressant-like Activity
The FST is a common behavioral test used to screen for potential antidepressant drugs.[12]
Materials and Reagents:
-
Male mice (e.g., C57BL/6)
-
Test compound (piperazine derivative) dissolved in a suitable vehicle (e.g., saline, DMSO)
-
Positive control (e.g., a known antidepressant like fluoxetine)
-
Vehicle control
-
Glass or plastic cylinders (beakers) filled with water (25 ± 1 °C)
Step-by-Step Procedure:
-
Acclimatization: Allow the mice to acclimatize to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, positive control, or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).
-
Forced Swim Session: Gently place each mouse individually into a cylinder of water for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time in the test compound group compared to the vehicle control group suggests an antidepressant-like effect.
IV. Visualizing Workflows and Pathways
Workflow for Synthesis and Characterization
Caption: A streamlined workflow for the synthesis and characterization of a piperazine-based CNS agent.
Signaling Pathway for a 5-HT1A Receptor Agonist
Caption: The inhibitory signaling cascade initiated by a piperazine agonist at the 5-HT1A receptor.
V. Conclusion and Future Directions
The piperazine scaffold continues to be a highly valuable structural motif in the design and development of novel CNS active agents. Its synthetic accessibility and the ability to modulate its physicochemical and pharmacological properties through targeted modifications ensure its continued relevance. Future research will likely focus on the development of more selective and multi-targeted piperazine derivatives, leveraging computational chemistry and novel synthetic methodologies to access new chemical space. The integration of piperazine scaffolds into innovative drug delivery systems to enhance BBB penetration and target engagement will also be a key area of exploration.
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Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. [Link]
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In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]
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The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Medium. [Link]
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A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate. [Link]
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Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
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- 9. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 14. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | National Institute of Justice [nij.ojp.gov]
- 18. jocpr.com [jocpr.com]
Method for assessing the metabolic stability of piperazine derivatives
Application Note & Protocol
Title: A Robust In Vitro Method for Assessing the Metabolic Stability of Piperazine Derivatives Using Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Metabolic Stability for Piperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its favorable physicochemical properties and ability to engage with diverse biological targets. However, this heterocyclic amine is also susceptible to extensive metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] Assessing the metabolic stability of novel piperazine derivatives is a critical step in early drug discovery.[2] This evaluation helps to:
-
Predict in vivo pharmacokinetic properties: High metabolic instability often leads to rapid systemic clearance and poor oral bioavailability.[2]
-
Guide Structure-Activity Relationship (SAR): Understanding metabolic liabilities allows chemists to design next-generation compounds with improved metabolic profiles.
-
Identify Potential Safety Risks: Metabolism can lead to the formation of reactive or toxic metabolites, posing safety risks.[1][2]
This guide provides a detailed, field-proven protocol for determining the metabolic stability of piperazine derivatives using pooled human liver microsomes. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible workflow.
Principle of the Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism, and the endoplasmic reticulum within hepatocytes contains a high concentration of drug-metabolizing enzymes, most notably the CYP superfamily.[3][4] Liver microsomes are subcellular fractions isolated from homogenized liver tissue that are enriched with these Phase I enzymes.[2]
The assay principle involves incubating the test compound (the piperazine derivative) with liver microsomes in the presence of a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[3] NADPH donates electrons via the enzyme NADPH-cytochrome P450 reductase, a process essential for the catalytic activity of CYP enzymes.[5][6][7] The reaction mimics the oxidative metabolism that occurs in vivo.[4] By measuring the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we can calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint).[8][9][10]
Common Metabolic Fates of the Piperazine Moiety
The piperazine ring is susceptible to several metabolic transformations, which can occur at the nitrogen or carbon atoms. Understanding these pathways is crucial for interpreting results and designing more stable analogues. Key pathways include:
-
N-dealkylation: Cleavage of the bond between a nitrogen atom and an attached alkyl group.
-
N-oxidation: Formation of an N-oxide, particularly on tertiary amine nitrogens.
-
Ring Oxidation/Hydroxylation: Introduction of a hydroxyl group onto a carbon atom of the piperazine ring.
-
Ring Opening: More complex oxidative processes can lead to the cleavage of the piperazine ring itself, sometimes forming reactive intermediates like aldehydes.[11]
These reactions can significantly alter the pharmacological and toxicological profile of the parent compound.
Caption: A systematic workflow for the in vitro metabolic stability assay.
Detailed Step-by-Step Protocol
Materials and Reagents
-
Biological: Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Buffers: 100 mM Potassium Phosphate Buffer (pH 7.4)
-
Cofactor: NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase) or 100 mM NADPH stock solution.
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Positive Controls: Verapamil (high turnover), Imipramine (moderate turnover). [9][12]10 mM stocks in DMSO.
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing a suitable analytical Internal Standard (IS).
-
Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, multichannel pipettors, LC-MS/MS system.
Reagent Preparation
-
Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust pH at room temperature. Store at 4°C.
-
Test/Control Compound Working Solutions (100 µM): Dilute the 10 mM DMSO stocks 1:100 in phosphate buffer.
-
Rationale: This intermediate dilution minimizes the final DMSO concentration in the incubation, which should ideally be below 0.5% to avoid inhibiting enzyme activity.
-
-
Microsome Working Suspension (1 mg/mL): On the day of the experiment, thaw the liver microsome stock vial rapidly in a 37°C water bath. Immediately place on ice and dilute with ice-cold phosphate buffer to a final concentration of 1 mg/mL.
-
Rationale: Microsomes are sensitive to temperature fluctuations. Rapid thawing followed by storage on ice preserves enzymatic activity. The 1 mg/mL concentration is a standard starting point, providing sufficient enzymatic capacity for most compounds.
-
-
NADPH Solution (10 mM): Prepare a 10 mM solution of NADPH in phosphate buffer. Keep on ice and use fresh.
Incubation Procedure
This protocol assumes a final incubation volume of 200 µL in a 96-well plate format.
-
Master Mix Preparation: For each compound, prepare a master mix containing the microsome working suspension and the compound working solution. For a set of time points, you will need enough for all wells plus a small excess.
-
To each well, add 180 µL of a pre-mix containing:
-
100 µL of 1 mg/mL microsome suspension.
-
80 µL of phosphate buffer.
-
(This will be adjusted later when adding the compound).
-
-
-
Set up Control Wells:
-
T=0 Control: These wells will be quenched immediately after adding the test compound but before adding NADPH.
-
Negative Control (-NADPH): These wells receive the test compound and microsomes but are initiated with buffer instead of NADPH. They are incubated for the longest time point (e.g., 60 min).
-
Rationale: The -NADPH control is crucial to confirm that compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding. [3] * Positive Control: Run a known substrate like Verapamil in parallel.
-
Rationale: The positive control validates the metabolic competency of the microsomal batch and the overall assay system. [3][9]3. Pre-incubation: Add 180 µL of the microsome/buffer mix to the appropriate wells. Add 10 µL of the 100 µM test compound working solution to each well (final compound concentration: 5 µM; final microsome concentration: 0.5 mg/mL).
-
-
-
Seal the plate and pre-incubate for 5 minutes at 37°C.
-
Rationale: Pre-incubation allows the system to reach thermal equilibrium before initiating the reaction.
-
-
Initiate Reaction: Add 10 µL of 10 mM NADPH solution to all wells except the -NADPH controls (add 10 µL of buffer to these). Mix gently. This is your T=0 time point for the reaction kinetics.
-
Timed Sampling: Incubate the plate at 37°C. At each designated time point (e.g., 5, 15, 30, 60 minutes), proceed to the quenching step.
Sample Quenching and Processing
-
Quench Reaction: At each time point, add 400 µL (2 volumes) of ice-cold acetonitrile containing the internal standard to the appropriate wells.
-
Rationale: Cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins, and it precipitates the proteins out of solution. [8][13][14]The internal standard is critical for accurate quantification by LC-MS/MS, correcting for variations in sample processing and instrument response. [10]2. Protein Precipitation: Seal the plate and vortex for 1 minute.
-
-
Centrifugation: Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method. [15][16][17]This involves chromatographic separation followed by mass spectrometric detection, typically using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Data Analysis and Interpretation
-
Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point.
-
Normalization: Express the amount of compound remaining at each time point as a percentage of the amount present at T=0.
-
Calculate Degradation Rate (k): Plot the natural logarithm (ln) of the "% remaining" versus time. The slope of this line, determined by linear regression, is the elimination rate constant (k). [8] * Slope = -k
-
Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint): This value represents the volume of microsomal matrix cleared of the drug per unit time, normalized to the amount of protein. [9][18] * Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))
-
For this protocol: Clint = (k) * (200 µL / 0.1 mg)
-
Data Presentation
Summarize the results in a clear, tabular format.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Stability Classification |
| Test Cmpd A | 15.2 | 90.5 | Moderate |
| Test Cmpd B | > 60 | < 11.5 | High |
| Test Cmpd C | 4.8 | 288.8 | Low |
| Verapamil | 8.5 | 163.1 | Low-Moderate |
Classification is often company-specific, but a general guide is: High Stability (t½ > 60 min), Moderate Stability (t½ = 15-60 min), Low Stability (t½ < 15 min).
References
-
Mercell. Metabolic stability in liver microsomes. [Link]
-
MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
AxisPharm Laboratories. Microsomal Stability Assay & Protocol. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
Biochemistry Basics by Dr. Amit. Cytochrome P450 for Xenobiotic Metabolism. (2020-05-07). [Link]
-
Evotec (Cyprotex). Microsomal Stability. [Link]
-
Merck Millipore. Metabolic Stability Assays. [Link]
-
Ghanbari, F., et al. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition, 2013. [Link]
-
Cajka, T. & Fiehn, O. Metabolite identification and quantitation in LC–MS/MS-based metabolomics. Analytical Chemistry, 2016. [Link]
-
Dietmair, S., et al. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Analytical Biochemistry, 2012. [Link]
-
Savchuk, S.A., et al. [Metabolism of designer drugs. Piperazine derivatives]. Sudebno-meditsinskaia ekspertiza, 2014. [Link]
-
Canelas, A.B., et al. Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics. bioRxiv, 2022. [Link]
-
Hamdane, D., et al. Structure and Function of an NADPH-Cytochrome P450 Oxidoreductase in an Open Conformation Capable of Reducing Cytochrome P450. Journal of Biological Chemistry, 2009. [Link]
-
Johanson, G., et al. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology in Vitro, 2018. [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]
-
Heck, H.A., et al. Bioavailability of imipramine tablets relative to a stable isotope-labeled internal standard: increasing the power of bioavailability tests. Journal of Pharmacokinetics and Biopharmaceutics, 1979. [Link]
-
Doss, G.A., et al. Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 2005. [Link]
-
Chambers, A.G., et al. MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Current Pharmaceutical Analysis, 2012. [Link]
-
Al-Ghamdi, S.S., et al. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI, 2024. [Link]
-
Yin, J., et al. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. Analytical Chemistry, 2024. [Link]
-
Bessems, J.G., et al. Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository, 2016. [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024-04-20). [Link]
-
Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study. (2025-05-29). [Link]
-
ResearchGate. Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF. [Link]
-
ResearchGate. Optimization of different concentrations of methanol as the quenching... [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Labroots. How to quantify 200 metabolites with one LC-MS/MS method?. (2021-01-04). [Link]
-
Restek. Worried about Quenching? Don't be! All is well when analyzing PAHs with Methanol Mobile Phase. (2009-04-26). [Link]
-
Dänhardt, S., et al. NADPH-cytochrome P450 reductase expression and enzymatic activity in primary-like human hepatocytes and HepG2 cells for in vitro biotransformation studies. PLOS ONE, 2019. [Link]
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- 5. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Function of an NADPH-Cytochrome P450 Oxidoreductase in an Open Conformation Capable of Reducing Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADPH-cytochrome P450 reductase expression and enzymatic activity in primary-like human hepatocytes and HepG2 cells for in vitro biotransformation studies - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Monosubstituted Piperazine Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of monosubstituted piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of these critical building blocks. The piperazine moiety is a cornerstone in modern drug discovery, but its symmetrical nature presents a unique and often frustrating set of synthetic hurdles.
This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting. We will explore the "why" behind common failures and offer field-proven solutions to guide you toward a successful synthesis.
Section 1: The Core Challenge: Achieving Selective Monosubstitution
The fundamental difficulty in preparing N-monosubstituted piperazines stems from the symmetrical structure of the starting material. Piperazine possesses two secondary amine nitrogens of nearly identical nucleophilicity and basicity. Consequently, direct reaction with one equivalent of an electrophile often results in a statistical mixture of unreacted starting material, the desired monosubstituted product, and the undesired disubstituted byproduct.[1]
FAQ: Why is direct monosubstitution so inefficient?
Answer: When you add an electrophile (like an alkyl halide or acyl chloride) to piperazine, the first substitution forms the N-monosubstituted product. However, this product still contains a free secondary amine, which remains nucleophilic and can react with another molecule of the electrophile to form the N,N'-disubstituted piperazine. This competitive reaction is often faster than the initial substitution because the first substituent typically does not significantly deactivate the second nitrogen atom electronically.[2] This leads to low yields of the desired product and complex purification challenges.[2][3]
FAQ: What are the primary strategies to favor monosubstitution?
Answer: There are three main field-proven strategies to overcome the challenge of disubstitution:
-
Use of a Large Excess of Piperazine: By using a significant excess of piperazine (5-10 equivalents or more), the probability of an electrophile molecule encountering an unreacted piperazine molecule is much higher than it encountering a monosubstituted one. This statistical approach can be effective but suffers from poor atom economy and requires a robust method to remove the excess piperazine during workup.[3]
-
In-situ Mono-protonation: This clever technique involves using one equivalent of a strong acid to protonate one of the piperazine nitrogens. The resulting ammonium salt is no longer nucleophilic, effectively protecting it and leaving only one nitrogen free to react with the electrophile.[1][2] This method avoids the need for traditional protecting groups but requires careful control of stoichiometry and pH.
-
Use of a Protecting Group: This is the most common and versatile strategy.[2] A protecting group, such as the tert-butoxycarbonyl (Boc) group, is installed on one nitrogen. This deactivates it, allowing for selective functionalization of the other nitrogen. The protecting group is then removed in a final step. While this adds steps to the synthesis, it provides the highest degree of control and predictability.[2][3]
Section 2: Troubleshooting Guide: N-Boc Protection of Piperazine
The most widely used method for controlled monosubstitution is the introduction of a tert-butoxycarbonyl (Boc) group. However, even this initial step can be problematic.
FAQ: My reaction with di-tert-butyl dicarbonate (Boc₂O) yields a mixture of mono-Boc, di-Boc, and unreacted piperazine. How do I optimize for the mono-Boc product and purify it?
Answer: This is a classic selectivity problem. The key is to control the stoichiometry and reaction conditions to favor the mono-protected product. The formation of di-Boc-piperazine is a common side reaction.[4][5]
Causality & Troubleshooting Steps:
-
Incorrect Stoichiometry: The most common error is using a 1:1 ratio of piperazine to Boc₂O. Since the mono-Boc product is still a nucleophile, it will compete with piperazine for the remaining Boc₂O.
-
Solution: Use an excess of piperazine (typically 2-4 equivalents). This ensures the Boc₂O is consumed primarily by the more abundant starting material. A detailed protocol is provided below.
-
-
Slow Addition: Adding the Boc₂O solution too quickly can create localized areas of high concentration, promoting the formation of the di-Boc byproduct.
-
Solution: Dissolve the Boc₂O in a suitable solvent (like Dichloromethane - DCM) and add it dropwise over several hours to a stirred solution of piperazine.[6]
-
-
Inefficient Purification: Separating the highly polar unreacted piperazine, the moderately polar mono-Boc product, and the nonpolar di-Boc byproduct can be challenging.
-
Solution: A combination of extraction and filtration is highly effective. The di-Boc derivative is typically insoluble in water and can be filtered off. The mono-Boc product can then be extracted from the aqueous phase with an organic solvent like DCM, leaving the highly water-soluble piperazine behind.[6]
-
| Parameter | Recommended Condition | Rationale |
| Piperazine:Boc₂O Ratio | 2:1 to 4:1 | Statistically favors reaction with piperazine over mono-Boc-piperazine. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for both reactants and products. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Addition Method | Slow, dropwise addition of Boc₂O solution | Maintains a low concentration of the electrophile, favoring monosubstitution. |
Experimental Protocol: Selective Mono-Boc Protection of Piperazine
This protocol is adapted from established procedures and is optimized for selectivity.[6]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.
-
Reaction: Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: a. Concentrate the reaction mixture under reduced pressure to remove the DCM. b. Add water to the residue. The 1,4-di-Boc-piperazine byproduct is insoluble and will precipitate. Remove it by filtration. c. Extract the aqueous filtrate with DCM (3x). The mono-Boc-piperazine will move into the organic layer. d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-Boc-piperazine, typically as a white solid.
Section 3: Troubleshooting N-Substitution Reactions on Mono-Protected Piperazine
Once you have pure 1-Boc-piperazine, the next step is to introduce your desired substituent onto the free nitrogen.
Subsection 3.1: Reductive Amination
Reductive amination is a robust method for N-alkylation that avoids the over-alkylation issues associated with alkyl halides.[7] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.
Answer: While generally reliable, reductive aminations can fail due to several factors related to reagents, pH, and reaction conditions.
Causality & Troubleshooting Steps:
-
Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture. Old or improperly stored reagents will have reduced activity.
-
Solution: Use a fresh bottle of the reducing agent. Store it in a desiccator.
-
-
Imine Formation Issues: The first step, the formation of the iminium ion, is crucial and is often pH-dependent. The reaction is typically catalyzed by mild acid.[8] If the medium is too basic, imine formation will be slow. If it is too acidic, the starting amine will be protonated and non-nucleophilic.
-
Solution: Add a catalytic amount of acetic acid (AcOH) to the reaction mixture, especially when using ketones or less reactive aldehydes.[9]
-
-
Solvent Choice: The choice of solvent can impact the reaction.
-
Solution: 1,2-Dichloroethane (DCE) is the preferred solvent for STAB reactions.[9] Tetrahydrofuran (THF) is also commonly used. Avoid protic solvents like methanol with STAB unless absolutely necessary, as they can react with the reducing agent.
-
-
Setup: To a flask containing N-Boc-piperazine (1.0 eq) and the desired aldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Be aware of potential gas evolution.
-
Monitoring: Stir the reaction at room temperature overnight. Monitor for completion by LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can then be purified by column chromatography.
Subsection 3.2: Buchwald-Hartwig N-Arylation
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, particularly for creating N-aryl piperazines.[5] However, it is sensitive to catalyst, ligand, base, and atmospheric conditions.
Answer: Low yields and dehalogenation are common issues in Buchwald-Hartwig couplings. They typically point to problems with catalyst activity, reaction setup, or the choice of reaction parameters.
Causality & Troubleshooting Steps:
-
Oxygen Contamination: The Pd(0) active catalyst is extremely sensitive to oxygen, which can lead to catalyst deactivation and side reactions.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly before use by sparging with the inert gas or by several freeze-pump-thaw cycles.
-
-
Inappropriate Ligand/Catalyst System: The choice of phosphine ligand is critical and depends on the specific substrates. Sterically hindered, electron-rich ligands are generally preferred.[5]
-
Base Selection: The base plays a crucial role in the catalytic cycle. A base that is too weak may result in a slow reaction, while one that is too strong can promote side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these couplings.[10] If dehalogenation is a major issue, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.
-
-
Temperature: Running the reaction at too high a temperature can promote catalyst decomposition and side reactions like dehalogenation.[10]
-
Solution: Start at a moderate temperature (e.g., 80-100 °C) and only increase if the reaction is not proceeding.
-
| Parameter | Common Choices | Troubleshooting Tip |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Use a pre-formed palladacycle (e.g., G3 or G4 precatalysts) for better activity and stability. |
| Ligand | XPhos, RuPhos, SPhos | Screen different ligands; the optimal choice is substrate-dependent. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | If dehalogenation is observed, switch from NaOtBu to a weaker base like K₃PO₄. |
| Solvent | Toluene, Dioxane | Ensure the solvent is anhydrous and thoroughly degassed. |
Section 4: Troubleshooting Guide: Boc Deprotection
The final step is often the removal of the Boc group to yield the desired monosubstituted piperazine, typically as a salt.
FAQ: The Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete, or I'm seeing unexpected byproducts. What's happening?
Answer: While seemingly straightforward, Boc deprotection can be tricky. Incomplete reactions or side products often arise from insufficient acid, reaction time, or side reactions involving the liberated tert-butyl cation.
Causality & Troubleshooting Steps:
-
Insufficient Acid/Time: The reaction may stall if not enough acid is used or if the reaction is not allowed to proceed to completion.
-
Solution: Use a large excess of TFA (e.g., 20-50% v/v in DCM).[12] Allow the reaction to stir for at least 1-2 hours at room temperature and monitor by LC-MS until no starting material is observed.
-
-
tert-Butylation Side Product: The reaction generates a tert-butyl cation intermediate. This highly reactive electrophile can alkylate nucleophilic sites on your molecule, especially if it contains electron-rich aromatic rings.[13]
-
Solution: Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or anisole, which will trap the tert-butyl cation and prevent side reactions.
-
-
Workup Issues: The product is often a TFA or HCl salt, which can be highly soluble in water or even the workup solvents, leading to poor recovery.
-
Solution: After removing the acid/solvent in vacuo, triturate the residue with a non-polar solvent like diethyl ether or hexanes. This will often precipitate the product salt, which can then be collected by filtration.
-
-
Setup: Dissolve the Boc-protected piperazine derivative (1.0 eq) in DCM.
-
Reaction: Add Trifluoroacetic Acid (TFA) (10-20 eq, or ~25% v/v) and stir the solution at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: a. Concentrate the reaction mixture to dryness under reduced pressure. b. Add diethyl ether to the residue and stir or sonicate. The product salt should precipitate. c. Collect the solid by filtration, wash with additional diethyl ether, and dry under vacuum.
FAQ: My final product is an HCl or TFA salt and is highly water-soluble. How do I isolate the free base?
Answer: To obtain the neutral free base from its salt, you need to perform a basic workup.
-
Dissolution: Dissolve the salt in water.
-
Basification: Cool the solution in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM, ethyl acetate).
-
Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free base of your monosubstituted piperazine.
Section 5: General Purification & Analysis FAQs
FAQ: What is the best general-purpose method to purify my final monosubstituted piperazine derivative?
Answer: The choice between column chromatography and recrystallization depends on the properties of your compound.
-
Column Chromatography: This is the most versatile method for separating mixtures. For basic piperazine derivatives, it is often necessary to add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~1%) to the eluent system to prevent the compound from streaking on the silica gel.
-
Recrystallization: If your final product is a solid, recrystallization can be an excellent method for obtaining highly pure material, especially at a larger scale. If the free base is an oil, converting it to a salt (like the hydrochloride or dihydrochloride salt) often yields a crystalline solid that is amenable to recrystallization from solvents like isopropanol or ethanol/ether mixtures.[2]
References
-
Kralova, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195. [Link]
- Shandong Boyuan Pharmaceutical Co Ltd. (2020). Synthesis method of N-Boc piperazine. CN108033931B.
- Kumar, P., et al. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research, 4(9), 3536-3540.
- Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Masaryk University Thesis.
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
- Walker, M. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Abdeen, S., et al. (2021). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. Bioorganic Chemistry, 115, 105234.
-
Reddit User Discussion. (2022). Reductive amination of piperazine. r/OrganicChemistry. [Link]
- Mishra, A., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Reddit User Discussion. (2021). BH amination side products and purification. r/chemistry. [Link]
- Fors, B. P., et al. (2009). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 74(19), 7329–7332.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]
- Hartwig, J. F., et al. (2010).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jgtps.com [jgtps.com]
- 4. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
Introduction
This technical support guide provides in-depth troubleshooting and optimization strategies for the synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride. The synthesis, while conceptually straightforward, presents common challenges related to selectivity, yield, and purification that can significantly impact the efficiency of drug discovery and development workflows. This document is structured in a question-and-answer format to directly address the practical issues encountered by researchers in the lab. We will explore the causality behind experimental choices, providing not just protocols, but the scientific reasoning required to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride?
The synthesis is typically a two-step process. The first step is the formation of the sulfonamide bond by reacting a sulfonyl chloride with a piperazine. The second step is the formation of the hydrochloride salt.
-
Sulfonamide Formation: Reaction of morpholine-4-sulfonyl chloride with piperazine to form the free base, 4-(piperazin-1-ylsulfonyl)morpholine.
-
Salt Formation: Treatment of the resulting sulfonamide base with hydrochloric acid (HCl) to precipitate the desired hydrochloride salt.
The main challenge lies in the first step due to the symmetrical nature of piperazine, which contains two reactive secondary amine groups.
Caption: Reaction pathway showing the formation of the di-substituted byproduct.
Q3: What analytical techniques are recommended for monitoring this reaction?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. Use a suitable solvent system (e.g., Dichloromethane/Methanol, 9:1) to resolve the starting materials, mono-substituted product, and di-substituted byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It can accurately track the consumption of reactants and the formation of products and byproducts, confirming their identities by their mass-to-charge ratio (m/z). [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates. ¹H and ¹³C NMR will confirm the structure, while quantitative NMR (qNMR) can be used for purity assessment.
Troubleshooting & Optimization Guide
Issue 1: Low Yield of the Sulfonamide Free Base
Q: My reaction yield is consistently low, even after accounting for typical losses. What are the likely causes and how can I address them?
Low yield is a multifaceted problem. Systematically investigate the following potential causes:
A1: Incomplete Reaction.
-
Causality: The reaction may not have reached completion due to insufficient time, low temperature, or poor reagent quality.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure morpholine-4-sulfonyl chloride is not hydrolyzed. It should be a clean, free-flowing solid. Use fresh, anhydrous piperazine.
-
Optimize Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS every hour. If the reaction stalls, consider a moderate increase in temperature (e.g., from room temperature to 40-50 °C). Be cautious, as higher temperatures can sometimes favor side reactions.
-
Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). Ensure all reactants are fully dissolved. If solubility is an issue, consider a more polar aprotic solvent. [2] A2: Hydrolysis of Sulfonyl Chloride.
-
-
Causality: Sulfonyl chlorides are susceptible to hydrolysis by water, which converts them into the unreactive sulfonic acid. [3]This is a common issue if non-anhydrous solvents or reagents are used.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under a nitrogen or argon atmosphere can prevent moisture from the air from entering the reaction.
-
A3: Significant Byproduct Formation.
-
Causality: As discussed in the FAQs, the formation of 1,4-bis(morpholinosulfonyl)piperazine is often the primary reason for low yields of the desired mono-substituted product.
-
Troubleshooting Steps: See the detailed section below on preventing di-sulfonylation.
Issue 2: Preventing Di-sulfonylation
Q: I am observing a significant amount of the di-substituted byproduct. What is the most effective strategy to achieve mono-selectivity?
There are two primary, field-proven strategies to achieve mono-substitution of piperazine. The choice depends on factors like cost, scale, and downstream processing. [4] Strategy A: Stoichiometric Control (Large Excess of Piperazine)
-
Causality: By using a large molar excess of piperazine (e.g., 5-10 equivalents), the statistical probability of a morpholine-4-sulfonyl chloride molecule encountering an unreacted piperazine molecule is much higher than it encountering a mono-substituted molecule. This kinetically favors the formation of the desired product.
-
Protocol:
-
Dissolve piperazine (5-10 eq.) in an appropriate solvent (e.g., DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve morpholine-4-sulfonyl chloride (1 eq.) in a minimal amount of the same solvent.
-
Add the sulfonyl chloride solution dropwise to the piperazine solution over 1-2 hours. Slow addition is critical to maintain a high localized concentration of piperazine.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Work-up: The main challenge is removing the large excess of piperazine. This is typically achieved by aqueous extraction. Wash the organic layer with water or a slightly acidic solution (e.g., dilute citric acid) to protonate and extract the basic piperazine into the aqueous phase.
-
Strategy B: Protecting Group Approach (N-Boc-piperazine)
-
Causality: This is the most robust method for ensuring mono-selectivity. One nitrogen of piperazine is temporarily "blocked" with a tert-butoxycarbonyl (Boc) protecting group. This leaves only one nitrogen free to react. The Boc group is then removed in a subsequent step. [4]* Protocol:
-
Sulfonylation: React morpholine-4-sulfonyl chloride (1 eq.) with N-Boc-piperazine (1.1 eq.) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) in DCM.
-
Stir at room temperature until completion.
-
Perform a standard aqueous workup to remove the amine salt and any unreacted starting materials. Purify the N-Boc protected intermediate by column chromatography if necessary.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., DCM, 1,4-dioxane, or methanol).
-
Add a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane/isopropanol, and stir until the Boc group is cleaved (monitor by TLC/LC-MS).
-
Evaporate the solvent and excess acid to yield the hydrochloride salt of the product directly, or neutralize and extract to obtain the free base.
-
| Parameter | Strategy A: Excess Piperazine | Strategy B: Protecting Group |
| Selectivity | Good to Excellent | Excellent (most reliable) |
| Atom Economy | Poor (due to excess reagent) | Good |
| Process Steps | 1 synthetic step + difficult workup | 3 steps (protection, reaction, deprotection) |
| Cost | Lower raw material cost (piperazine is cheap) | Higher raw material cost (N-Boc-piperazine) |
| Purification | Challenging (removal of excess piperazine) | Simpler (standard chromatography/crystallization) |
| Best For | Large-scale synthesis where cost is critical | Lab-scale, discovery, and when purity is paramount |
| Table 1: Comparison of strategies for achieving mono-sulfonylation. |
Issue 3: Problems with Hydrochloride Salt Formation
Q: When I add HCl to form the salt, my product either oils out or the final solid is impure. How can I improve my salt formation procedure?
A: Proper salt formation is crucial for obtaining a stable, crystalline, and pure final product. The key is controlling the precipitation process. [5]
-
Causality: "Oiling out" occurs when the product precipitates from a solution in which it is too soluble, leading to a supersaturated liquid phase instead of a crystalline solid. Impurities can arise from co-precipitation of unreacted starting materials or byproducts.
-
Troubleshooting Steps:
-
Choose the Right Solvent: The ideal solvent is one in which the free base is soluble but the hydrochloride salt is insoluble. Common choices include isopropanol (IPA), ethanol (EtOH), ethyl acetate (EtOAc), or diethyl ether. Often, a co-solvent system is effective (e.g., dissolving the base in IPA and adding ether to induce precipitation).
-
Control the Rate of Addition: Add the HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) slowly while vigorously stirring the solution of the free base. Rapid addition can cause localized high concentrations, leading to amorphous precipitation or oiling.
-
Temperature Control: Cooling the solution (e.g., to 0 °C) before and during HCl addition generally promotes slower, more controlled crystallization and improves yield by decreasing the solubility of the salt.
-
Purify the Free Base First: Do not attempt to form the salt from a crude reaction mixture. Purify the 4-(piperazin-1-ylsulfonyl)morpholine free base by column chromatography or crystallization before salt formation. This is the most effective way to ensure the purity of the final hydrochloride salt.
-
Trituration: If the salt initially forms as an oil or amorphous solid, it can often be induced to crystallize by trituration. Add a poor solvent (like diethyl ether or hexane), and scratch the inside of the flask with a glass rod or stir vigorously to provide nucleation sites for crystal growth.
-
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Al-Ghorbani, M. et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling.
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.
-
BenchChem. (2025). Technical Support Center: Sulfonylation of Primary Amines.
-
MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 29(2), 499.
-
Zábranský, M. et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 760.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
-
International Union of Pure and Applied Chemistry. (2014). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 24-27.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Piperazine Hydrochloride Salts
Welcome to the technical support center for piperazine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My piperazine dihydrochloride isn't dissolving well in water, even though it's supposed to be freely soluble. What could be the issue?
A1: This is a common observation that can be attributed to several factors. While piperazine dihydrochloride is indeed highly soluble in water, the dissolution rate can sometimes be slow.[1][2] Here's a systematic approach to troubleshoot this:
-
Temperature: The solubility of most salts, including piperazine dihydrochloride, increases with temperature.[1] Try gently warming your solution (e.g., to 30-40°C) with stirring. Be mindful of the thermal stability of your specific piperazine derivative if you are working with a substituted version.
-
pH of the Solution: The pH of a solution of piperazine dihydrochloride in water will be acidic.[2] Ensure your water is deionized and does not contain any contaminants that might alter the pH.
-
Purity of the Salt: Impurities in your piperazine dihydrochloride can affect its solubility. If you suspect contamination, consider using a fresh, high-purity batch.
-
Hydration State: Piperazine and its salts can exist in different hydration states.[3] Ensure you are using the correct molecular weight, accounting for any water of hydration, when preparing your solutions.
Q2: I'm trying to dissolve a piperazine hydrochloride salt in an organic solvent for a reaction, but it's crashing out. What are my options?
A2: The ionic nature of hydrochloride salts generally leads to poor solubility in nonpolar organic solvents.[4] However, you have several strategies to overcome this:
-
Solvent Selection: Piperazine hydrochloride salts show better solubility in polar protic solvents like methanol and ethanol, although it is often described as "slightly soluble".[2] They are generally insoluble in nonpolar solvents like toluene or hexane.[4] If your reaction chemistry allows, consider switching to a more polar solvent system.
-
Co-solvents: A mixture of solvents can be highly effective. For instance, using a combination of a polar protic solvent (like methanol) with a less polar solvent in which your other reactants are soluble can be a good compromise.
-
Phase-Transfer Catalysis: For reactions in biphasic systems (e.g., water and an organic solvent), a phase-transfer catalyst can be used to shuttle the piperazine salt into the organic phase to react.
-
Conversion to Free Base: If your experimental conditions are not acidic, you can consider converting the piperazine hydrochloride salt to its free base form. The free base is significantly more soluble in a wider range of organic solvents.[3] This can be achieved by neutralization with a suitable base.
Q3: How does pH affect the solubility of my piperazine hydrochloride salt, and how can I use this to my advantage?
A3: The pH of your aqueous solution is a critical determinant of the solubility of piperazine salts. Piperazine is a weak base with two pKa values: approximately 5.35 and 9.73.[3] This means it can exist in three different ionization states depending on the pH.
-
At low pH (e.g., pH < 4): The piperazine molecule will be fully protonated (the dicationic form, H₂Pip²⁺). This form is typically very water-soluble.
-
In the mid-pH range (e.g., pH 6-9): A mixture of the monocationic (HPip⁺) and dicationic forms will be present.
-
At high pH (e.g., pH > 10): The neutral, free base form (Pip) will predominate. The free base is less soluble in water than its protonated counterparts.
You can leverage this pH-dependent solubility. For instance, to achieve high concentrations in an aqueous buffer for a biological assay, maintaining a slightly acidic pH (e.g., pH 5-6) will ensure the piperazine remains in a soluble, protonated state.
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilizing Piperazine Dihydrochloride in Aqueous Buffers
If you are encountering precipitation when preparing a buffered solution of piperazine dihydrochloride, follow this systematic workflow:
Caption: Workflow for troubleshooting poor aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a Saturated Piperazine Dihydrochloride Solution for Solubility Determination (Shake-Flask Method)
This protocol is a gold-standard method for determining the equilibrium solubility of a compound.[4][5]
Materials:
-
Piperazine dihydrochloride
-
Selected solvent (e.g., deionized water, buffer of specific pH)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or other suitable analytical method for quantification[6]
Procedure:
-
Add an excess amount of piperazine dihydrochloride to a vial containing a known volume of the solvent. Ensure there is undissolved solid present.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a stir plate at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the slurry for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of piperazine in the diluted sample using a validated analytical method.
-
Calculate the solubility in mg/mL or M, remembering to account for the dilution factor.
Data Presentation
Table 1: Qualitative Solubility of Piperazine and its Hydrochloride Salts in Various Solvents
| Compound | Water | Methanol | Ethanol | Acetone | Diethyl Ether | Chloroform | Toluene |
| Piperazine (free base) | Freely Soluble[3] | Soluble | Soluble | Sparingly Soluble[7] | Poorly Soluble[3] | Soluble[7] | Insoluble[4] |
| Piperazine Dihydrochloride | Freely Soluble[2] | Slightly Soluble[2] | Slightly Soluble[2] | Insoluble[7] | Insoluble | Insoluble | Insoluble |
Note: "Freely soluble" generally implies >100 mg/mL, "Soluble" 10-100 mg/mL, "Slightly Soluble" 1-10 mg/mL, and "Insoluble" <0.1 mg/mL. Actual quantitative solubility can vary with temperature and purity.
Advanced Strategies
Salt Formation to Enhance Solubility
While you are working with a hydrochloride salt, it's important to recognize that different salt forms of piperazine can have vastly different solubilities. For instance, piperazine citrate and adipate are also common pharmaceutical forms.[3] In drug development, a "salt screening" process is often conducted to find the salt form with the most desirable physicochemical properties, including solubility.
Furthermore, piperazine itself can be used as a co-former to create salts with poorly soluble acidic drugs, significantly enhancing their solubility.[8]
Caption: Conceptual diagram of enhancing API solubility via piperazine salt formation.
References
-
Wikipedia. Piperazine. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Solubility of Things. Piperazine dihydrochloride. [Link]
-
G. Amphray Laboratories. Piperazine Dihydrochloride USP. [Link]
-
SINTEF. Solid liquid solubility of piperazine. [Link]
-
PubChem. Piperazine, hydrochloride (1:?). [Link]
-
PubMed. An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. [Link]
- Google Patents.
-
PubChem. Piperazine. [Link]
-
Calbiochem. Buffers. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Analytical Methods for Piperazine Determination. [Link]
-
ResearchGate. 28 questions with answers in PIPERAZINES | Science topic. [Link]
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
Sources
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- 2. amphray.com [amphray.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Piperazine Regioselectivity: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide is designed to be your trusted companion in the laboratory, offering practical solutions and deep mechanistic insights into one of the most common yet challenging aspects of medicinal chemistry: controlling regioselectivity in reactions involving piperazine scaffolds. As a privileged structure in drug discovery, the piperazine ring's symmetrical nature is both a blessing and a curse. This resource is structured to help you navigate the complexities of its functionalization, transforming potential frustrations into predictable success.
Section 1: The Core Challenge: Mono- vs. Di-substitution
The primary hurdle in piperazine chemistry is achieving selective mono-functionalization at either the N1 or N4 position, while avoiding the formation of the symmetrically di-substituted byproduct. The two nitrogen atoms, being chemically equivalent in the unsubstituted ring, exhibit similar nucleophilicity, making this a non-trivial pursuit. This section will delve into the fundamental strategies to control this selectivity.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of mono- and di-substituted products in my reaction. How can I favor mono-substitution?
A1: This is a classic challenge. The most direct approach is to use a large excess of piperazine. While effective, this is often not practical for valuable or complex piperazine starting materials. A more robust strategy is the use of a mono-protecting group. The tert-butyloxycarbonyl (Boc) group is a widely used and effective choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[1] The general workflow involves:
-
Protection: Reacting piperazine with di-tert-butyl dicarbonate (Boc)₂O to yield N-Boc-piperazine.[1]
-
Functionalization: Performing your desired reaction on the unprotected nitrogen.
-
Deprotection: Removing the Boc group to yield the mono-substituted piperazine.[1]
Q2: What is the best way to perform a selective mono-Boc protection of piperazine?
A2: Several methods exist, each with its own advantages.
-
Direct Reaction: Reacting piperazine with one equivalent of (Boc)₂O. This method can still lead to the formation of di-Boc-piperazine and unreacted piperazine, which can be challenging to separate.[2]
-
Acid-Mediated Protection: Protonating one of the piperazine nitrogens with an acid like HCl or trifluoroacetic acid (TFA) renders it non-nucleophilic, allowing for selective protection of the other nitrogen. This method can significantly improve the yield of the mono-protected product.[3]
-
Alternative Synthesis Routes: For large-scale production, methods starting from diethylamine have been developed that offer high yields and purity of mono-Boc-piperazine.[2]
Q3: I have a pre-existing substituent on my piperazine ring. How will this affect the regioselectivity of my next reaction?
A3: A substituent on either a nitrogen or a carbon atom of the piperazine ring will break the molecule's symmetry and influence the reactivity of the two nitrogens through steric and electronic effects.
-
Steric Hindrance: A bulky substituent on one nitrogen will sterically hinder that position, favoring reaction at the less hindered nitrogen.
-
Electronic Effects: An electron-withdrawing group on one nitrogen will decrease its nucleophilicity, directing incoming electrophiles to the other, more electron-rich nitrogen. Conversely, an electron-donating group will activate the nitrogen it is attached to.
Section 2: Troubleshooting N-Arylation Reactions
The formation of N-aryl piperazines is a crucial transformation in the synthesis of many pharmaceuticals. The two most common methods for this are the Buchwald-Hartwig amination and the Ullmann coupling. Both have their nuances and potential pitfalls.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[4] However, achieving high yields and clean reactions can be challenging.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield | 1. Inactive Catalyst | • Ensure your palladium source and ligand are of high quality and properly stored. • Consider using a pre-formed catalyst to avoid issues with catalyst activation. |
| 2. Inappropriate Ligand | • The choice of ligand is critical and substrate-dependent. Screen a variety of bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos. | |
| 3. Incorrect Base | • The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. The choice of base can depend on the functional groups present in your substrates.[5] | |
| 4. Poor Solvent Choice | • Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices. | |
| Side Product Formation (e.g., Dehalogenation) | 1. Reaction Temperature Too High | • High temperatures can lead to catalyst decomposition and side reactions. Try running the reaction at a lower temperature for a longer period. |
| 2. Incomplete Formation of Pd-Ligand Complex | • Ensure proper mixing of the catalyst and ligand before adding the other reagents. | |
| Difficulty in Purification | 1. Co-eluting Byproducts | • If dehalogenated starting material is the issue, try to optimize the reaction to minimize its formation. • Consider a different purification technique, such as crystallization or preparative HPLC. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-Piperazine
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), N-Boc-piperazine (1.2 mmol), the phosphine ligand (0.02 mmol), and the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 mmol) and the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Ullmann Coupling
The copper-catalyzed Ullmann coupling is a classical and often cost-effective alternative to palladium-catalyzed methods. Modern advancements have made this reaction more versatile and milder.
Troubleshooting Guide: Ullmann Coupling
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield | 1. Inactive Copper Source | • Use a high-purity copper(I) salt (e.g., CuI, CuBr). • Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the copper catalyst. |
| 2. Inappropriate Ligand | • While some Ullmann reactions can be performed without a ligand, the use of ligands such as L-proline, 1,10-phenanthroline, or oxalic diamides can significantly improve yields and lower reaction temperatures. A ligand screen is often beneficial. | |
| 3. Incorrect Base or Solvent | • Polar aprotic solvents like DMF or DMSO are typically used. The choice of base (e.g., K₂CO₃, Cs₂CO₃) can also be critical and may require optimization. | |
| Poor Regioselectivity | 1. Reaction Conditions | • The regioselectivity can sometimes be influenced by the choice of ligand and solvent. Experiment with different combinations to favor the desired isomer. |
Section 3: Navigating Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a powerful, metal-free method for forming N-aryl piperazines, particularly when the aryl halide is activated by electron-withdrawing groups.
Frequently Asked Questions (FAQs)
Q1: When should I consider using an SNAr reaction instead of a metal-catalyzed coupling?
A1: SNAr is a good choice when your aryl or heteroaryl halide has strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. These groups stabilize the negatively charged Meisenheimer intermediate, facilitating the reaction.[6] For electron-rich or unactivated aryl halides, Buchwald-Hartwig or Ullmann coupling is generally more effective.
Q2: How can I promote mono-substitution in an SNAr reaction with piperazine?
A2: Similar to other piperazine reactions, using a large excess of piperazine can favor mono-substitution. Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, is a reliable strategy.
Q3: My SNAr reaction is not working with a heteroaryl chloride. What could be the problem?
A3: The reactivity of heteroaryl chlorides in SNAr reactions is highly dependent on the position of the chlorine atom and the nature of the heterocycle. For example, in pyrimidines, a chlorine at the 2- or 4-position is generally more reactive than one at the 5-position due to the electron-withdrawing nature of the ring nitrogens.[7] If your substrate is not sufficiently activated, you may need to switch to a metal-catalyzed method.
Section 4: The Power of Orthogonal Protecting Groups
For the synthesis of complex, unsymmetrically di-substituted piperazines, an orthogonal protecting group strategy is indispensable. This involves using two different protecting groups that can be removed under distinct conditions, allowing for sequential functionalization of the two nitrogen atoms.
Common Orthogonal Protecting Group Pairs for Piperazine
| Protecting Group 1 | Protecting Group 2 | Deprotection Condition for PG1 | Deprotection Condition for PG2 | Orthogonality |
| Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Strong Acid (e.g., TFA, HCl) | Catalytic Hydrogenolysis (H₂/Pd/C) | Excellent. Cbz is stable to acid, and Boc is stable to hydrogenolysis.[8] |
| Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Strong Acid (e.g., TFA, HCl) | Base (e.g., Piperidine in DMF) | Excellent. Fmoc is acid-labile, and Boc is base-stable. |
Experimental Protocol: Orthogonal Deprotection of a Boc/Cbz-Protected Piperazine
-
Cbz Removal (Hydrogenolysis):
-
Dissolve the N-Boc, N'-Cbz-piperazine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the N-Boc-piperazine derivative.
-
-
Boc Removal (Acidolysis):
-
Dissolve the resulting N-Boc-piperazine derivative in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure. If TFA was used, it may be necessary to co-evaporate with a solvent like toluene to remove residual acid. The product will be the corresponding salt.
-
Section 5: Visualizing the Concepts
Diagrams
Caption: Decision workflow for achieving mono-substitution.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
- Selective Mono-Boc-Protection of Bispidine. Sciforum.
- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences.
- Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkyl
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Synthesis of piperazines. Organic Chemistry Portal.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PubMed Central.
- Synthesis, growth and characterization of a new organic three dimensional framework: Piperazin-1-ium 4-aminobenzenesulfonate.
- Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. Benchchem.
- Synthesis method of N-Boc piperazine.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.
- Process for the N-monoalkylation of piperazine.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
- A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.
- Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry.
- Haloselectivity of Heterocycles. Baran Lab.
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
- Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
- piperazines: Topics by Science.gov. Science.gov.
- Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Favored regioisomers and regioisomeric ratios for 1,2-oxazines...
- The Ultimate Guide to Buchwald-Hartwig Amin
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- Synthesis of Piperazines by C-H Functionaliz
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- SNAr of bromoporphyrin 2 with piperazine (10b) in DMF..
- Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
- Buchwald-Hartwig Amin
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. sciforum.net [sciforum.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
Technical Support Center: Purification of Sulfonylpiperazine Reaction Mixtures
Welcome to the technical support center for scientists and researchers engaged in the synthesis of sulfonylpiperazine derivatives. The success of your synthesis is not only defined by the reaction yield but critically by the purity of the final compound. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during the purification of sulfonylpiperazine reaction mixtures.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format, explaining the underlying chemical principles to empower you to make informed decisions.
Problem 1: My TLC plate shows multiple spots, and I'm unsure which is my product.
-
Probable Cause: The reaction mixture contains the desired product alongside unreacted starting materials and by-products. Sulfonylpiperazines, unreacted piperazines, and hydrolyzed sulfonyl chloride (sulfonic acid) have very different polarities.
-
Troubleshooting Steps:
-
Spot Co-Spots: On a fresh TLC plate, spot your crude reaction mixture in one lane. In adjacent lanes, spot your starting sulfonyl chloride and starting piperazine. This will help you definitively identify the spots corresponding to your starting materials.
-
Staining: Visualize the plate under UV light (254 nm) as aromatic rings in the sulfonyl group will be visible.[1] Subsequently, use a potassium permanganate (KMnO₄) stain. The piperazine starting material, being a secondary amine, will readily oxidize and appear as a yellow/brown spot on the purple background, while the product (a tertiary amine/sulfonamide) will react much slower or not at all.
-
Polarity Check: The product, N-sulfonylpiperazine, is generally less polar than the starting piperazine (especially if the piperazine is not N-substituted) but more polar than the sulfonyl chloride. The sulfonic acid by-product from hydrolysis is highly polar and will typically remain at the baseline of the TLC plate in common solvent systems like Hexane/Ethyl Acetate.
-
Problem 2: After aqueous workup, my yield is very low, and I suspect the product is lost to the aqueous layer.
-
Probable Cause: The pH of the aqueous wash is incorrect, causing the sulfonylpiperazine product to become protonated and water-soluble. While the sulfonamide nitrogen is not basic, the other nitrogen of the piperazine ring (if unsubstituted) is basic and can be protonated under strongly acidic conditions.
-
Solution:
-
Avoid Strong Acids: During the liquid-liquid extraction (LLE), avoid washing with strong acids (e.g., >1M HCl) if your product has a free basic nitrogen on the piperazine ring.[2] A milder wash with saturated ammonium chloride (NH₄Cl) solution can remove some basic impurities without significantly protonating the product.
-
Back-Extraction: If you suspect product loss, basify the acidic aqueous layers with 1M NaOH or Na₂CO₃ to a pH of 9-10 and re-extract with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Monitor the aqueous layer by TLC to see if you can recover your product.
-
Solvent Choice: Ensure the organic solvent used for extraction is appropriate. While EtOAc is common, for more polar products, a switch to DCM or a mixture (e.g., 9:1 DCM:MeOH) may be necessary for efficient extraction.
-
Problem 3: My purified product is contaminated with unreacted piperazine starting material.
-
Probable Cause: The basic piperazine was not adequately removed during the workup. This is a very common issue as piperazines can be difficult to separate from the final product via chromatography due to similar polarities in some cases.
-
Solution: Acidic Wash (The Causality Explained)
-
The most effective way to remove a basic impurity is through an acid wash during the LLE phase.[3][4] Dissolve the crude mixture in an organic solvent (e.g., EtOAc). Wash the organic layer with a dilute acid like 0.5-1M HCl.
-
Why this works: The unreacted piperazine, being a base, reacts with the acid to form a hydrochloride salt (R₂NH₂⁺Cl⁻). This salt is ionic and therefore highly soluble in the aqueous layer, while the desired sulfonylpiperazine product, which is significantly less basic, remains in the organic layer.[2]
-
Protocol: Perform 2-3 washes with dilute HCl, followed by a wash with saturated sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally a brine wash to remove excess water before drying.
-
Problem 4: My final product shows a persistent impurity that I believe is the hydrolyzed sulfonyl chloride (sulfonic acid).
-
Probable Cause: Sulfonyl chlorides are sensitive to water and can hydrolyze to the corresponding sulfonic acid, especially if the reaction is not run under anhydrous conditions.[5] This highly polar, acidic impurity can be difficult to remove.
-
Solution: Basic Wash
-
During the LLE, wash the organic layer with a basic solution such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).
-
Why this works: The acidic sulfonic acid (R-SO₃H) reacts with the base to form its corresponding salt (R-SO₃⁻Na⁺). This salt is ionic and partitions into the aqueous phase, effectively removing it from your product in the organic layer.
-
Caution: Ensure your final product is stable to basic conditions before using a strong base like NaOH. For most sulfonylpiperazines, NaHCO₃ is a safe and effective choice.
-
Problem 5: My product streaks badly during silica gel column chromatography.
-
Probable Cause: The basic nitrogen atom on the piperazine ring is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes poor peak shape and inefficient separation.
-
Solution:
-
Eluent Modification: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent system will neutralize the acidic sites on the silica gel.[6] This allows the basic product to elute cleanly without streaking.
-
Alternative Stationary Phase: Consider using a different stationary phase. Neutral alumina can be a good alternative to silica for purifying basic compounds. Alternatively, specialized amine-functionalized silica phases are commercially available and designed specifically for this purpose, often allowing for purification with simple hexane/EtOAc gradients.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sulfonylpiperazine reaction?
The most common impurities arise directly from the reactants and potential side reactions.[7] A summary is provided below.
| Impurity Type | Source | Identification / Characteristics | Primary Removal Technique |
| Unreacted Piperazine | Incomplete reaction | Basic; Water-soluble when protonated | Acid Wash (LLE)[2] |
| Unreacted Sulfonyl Chloride | Incomplete reaction | Moisture sensitive; Less polar than product | Basic Wash (hydrolyzes to sulfonic acid) / Chromatography |
| Sulfonic Acid | Hydrolysis of sulfonyl chloride | Acidic; Very polar | Basic Wash (LLE)[5] |
| Di-sulfonylated Piperazine | Reaction of product with another mole of sulfonyl chloride (if N-H is available) | Less polar than mono-substituted product | Chromatography |
| Base-Related Salts | e.g., Triethylamine hydrochloride (Et₃N·HCl) | By-product of the reaction | Aqueous Wash (LLE) |
Q2: How do I decide between liquid-liquid extraction, chromatography, and recrystallization?
This decision depends on the nature of your product and the impurities present. The following flowchart and table can guide your choice.
Caption: Decision workflow for purification strategy.
| Technique | Principle | Best For... | Limitations |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids based on solubility and pKa.[3] | Removing highly polar or ionizable impurities (salts, acids, bases). | Not effective for impurities with similar polarity/solubility to the product. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase.[1] | Separating mixtures with multiple components, including those with similar polarity. | Can be time-consuming, requires significant solvent, and can lead to product loss on the column. |
| Recrystallization | Difference in solubility between the product and impurities in a specific solvent at different temperatures.[8] | Final polishing of solid products that are already >85-90% pure. | Product must be a solid; finding a suitable solvent can be challenging; not suitable for oily products.[5] |
Q3: What analytical techniques should I use to confirm the purity of my final product?
A combination of techniques is essential for a complete picture of purity.[9]
-
Thin Layer Chromatography (TLC): A quick, qualitative check for the number of components.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing percentage purity based on peak area.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of your product and can reveal the presence of impurities if they are at a significant level (>1-5%).
Section 3: Standardized Protocols
Protocol 1: General Acid-Base Liquid-Liquid Extraction (LLE) Workflow
This protocol is designed to remove the most common ionic and water-soluble impurities from a sulfonylpiperazine reaction mixture.
-
Quench Reaction: Cool the reaction mixture to room temperature. Slowly add water or a saturated NH₄Cl solution to quench any unreacted reagents.
-
Dilute: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Add more water if needed to dissolve all salts.
-
Separate Layers: Shake the funnel gently and allow the layers to separate. Remove the aqueous layer.
-
Acid Wash: Add 1M HCl solution to the funnel. Shake, separate, and discard the aqueous layer. This step removes the unreacted piperazine.[2] Repeat once more.
-
Base Wash: Add saturated NaHCO₃ solution. Shake, separate, and discard the aqueous layer. This step removes the sulfonic acid by-product and neutralizes the organic layer.[5] Repeat once more.
-
Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution to remove the bulk of the dissolved water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Sources
- 1. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. journalspub.com [journalspub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. scispace.com [scispace.com]
- 9. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 10. High-performance liquid chromatography of s-triazines and their degradation products using ultraviolet photometric and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometric directed system for the continuous-flow synthesis and purification of diphenhydramine - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Amide Coupling Reactions with 4-(Piperazin-1-ylsulfonyl)morpholine
Welcome to the technical support center for optimizing coupling reactions with 4-(piperazin-1-ylsulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully utilizing this versatile building block. We will move beyond generic protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your specific reaction conditions.
Introduction
4-(Piperazin-1-ylsulfonyl)morpholine is a valuable bifunctional molecule in medicinal chemistry, often employed as a secondary amine for amide bond formation. The presence of the electron-withdrawing sulfonylmorpholine group modulates the nucleophilicity of the piperazine nitrogen, which can present unique challenges and opportunities in coupling reactions compared to simple piperazines. This guide provides a comprehensive resource for overcoming common hurdles and achieving high-yielding, clean reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with 4-(piperazin-1-ylsulfonyl)morpholine.
Q1: How does the sulfonylmorpholine group affect the reactivity of the piperazine nitrogen?
The sulfonyl group is strongly electron-withdrawing, which reduces the electron density on the adjacent piperazine nitrogen. This makes it less nucleophilic than unsubstituted piperazine. Consequently, you may require more forcing reaction conditions, such as stronger coupling agents, higher temperatures, or longer reaction times to achieve complete conversion.
Q2: What are the most common coupling reagents to use with this amine?
A variety of modern coupling reagents are effective. Here's a general guideline:
-
Uronium/Aminium-based reagents: HATU, HBTU, and HCTU are excellent first choices. They are highly efficient and can overcome the reduced nucleophilicity of the amine.[1] HATU, in particular, is known for its rapid activation and high yields, even with challenging substrates.[2]
-
Carbodiimides: EDC (a water-soluble carbodiimide) and DIC are also viable options, often used in conjunction with additives like HOBt or HOAt to improve efficiency and minimize side reactions like racemization.[3]
-
Phosphonium-based reagents: Reagents like PyBOP and PyAOP are also very effective and can be advantageous in specific contexts.[1]
Q3: What is a good starting point for a typical coupling reaction?
A robust starting point would be to use HATU as the coupling reagent with a tertiary amine base like DIPEA in an aprotic polar solvent such as DMF or NMP. A typical stoichiometry would be:
-
Carboxylic acid: 1.0 equivalent
-
4-(Piperazin-1-ylsulfonyl)morpholine: 1.1-1.2 equivalents
-
HATU: 1.1-1.2 equivalents
-
DIPEA: 2.0-3.0 equivalents
The reaction can typically be run at room temperature and should be monitored by TLC or LC-MS for completion.[2]
Q4: Are there any known stability issues with 4-(piperazin-1-ylsulfonyl)morpholine under common reaction conditions?
The sulfonylmorpholine moiety is generally robust under standard amide coupling conditions. However, prolonged exposure to very strong acids or bases, or high temperatures, could potentially lead to degradation, though this is not a common issue in typical coupling reactions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of 4-(piperazin-1-ylsulfonyl)morpholine.
Problem 1: Low or Incomplete Conversion
Symptoms:
-
Significant amount of starting carboxylic acid and/or amine remaining after an appropriate reaction time.
-
Reaction stalls before reaching completion.
Diagnostic Workflow:
Caption: Diagnostic workflow for low conversion.
Corrective Actions & Scientific Rationale:
-
Verify Amine Quality: Ensure the 4-(piperazin-1-ylsulfonyl)morpholine is pure and dry. If it's a salt (e.g., HCl salt), an additional equivalent of base is required to neutralize it before it can act as a nucleophile.
-
Increase Coupling Reagent Potency: If using a carbodiimide like EDC with HOBt, switching to a more powerful uronium salt like HATU can significantly accelerate the reaction and drive it to completion.[2] HATU forms a highly reactive OAt-active ester with the carboxylic acid, which is more susceptible to nucleophilic attack by the moderately reactive amine.
-
Optimize the Base: A non-nucleophilic, sterically hindered base like DIPEA is crucial. It deprotonates the carboxylic acid and neutralizes any acid generated during the reaction without competing in the coupling. Using 2-3 equivalents is often necessary, especially when using uronium salt coupling reagents.[2]
-
Adjust Temperature and Concentration: For sluggish reactions, gently heating to 35-50°C can increase the reaction rate.[2] Also, ensure the reaction is not too dilute, as this can slow down bimolecular reactions.
-
Consider an Alternative Two-Step Approach: If the above fails, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride can be a more forceful approach.[4] However, this method is harsher and may not be suitable for complex molecules with sensitive functional groups.[1]
Problem 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that are not starting materials or the desired product.
-
Difficult purification.
Potential Byproducts and Their Causes:
| Byproduct | Probable Cause | Proposed Solution |
| N-acylurea | Use of carbodiimide coupling reagents (DCC, EDC) without an additive, where the O-acylisourea intermediate rearranges. | Add HOBt or HOAt to the reaction. These additives trap the O-acylisourea to form an active ester, which is less prone to rearrangement.[3] |
| Racemized Product | Over-activation of the carboxylic acid, especially with carbodiimide reagents, or excessive heat or strong base.[3] | Use additives like HOBt or HOAt.[3] Employ coupling reagents known for low racemization, such as COMU or DEPBT. Avoid excessive heating. |
| Dimerization of Carboxylic Acid | Formation of a symmetric anhydride from the carboxylic acid, which then reacts with the amine. | This is not always detrimental as the anhydride can also acylate the amine. However, if it's an issue, ensure slow addition of the coupling reagent. |
Diagnostic Workflow for Byproduct Formation:
Caption: Diagnostic workflow for byproduct formation.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a reliable starting point for the coupling of a generic carboxylic acid with 4-(piperazin-1-ylsulfonyl)morpholine.
Materials:
-
Carboxylic acid
-
4-(Piperazin-1-ylsulfonyl)morpholine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to make a ~0.1-0.2 M solution).
-
Add 4-(piperazin-1-ylsulfonyl)morpholine (1.1 eq) to the solution and stir.
-
Add HATU (1.1 eq) to the reaction mixture.
-
Finally, add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Workup for Reactions with Water-Soluble Byproducts (e.g., using EDC)
If EDC is used as the coupling agent, the dicyclohexylurea (DCU) byproduct is water-soluble, simplifying the workup.
Procedure:
-
After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction with water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers and wash with 1 M HCl (to remove unreacted amine and EDC), followed by saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
References
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? [Online Forum]. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Online Inhibitor. (2026). Optimizing Amide Bond Formation: Practical Scenarios for Bench Scientists. Available at: [Link]
Sources
Preventing the formation of di-substituted byproducts in piperazine reactions
Welcome to the technical support guide for piperazine reactions. This document is designed for researchers, scientists, and professionals in drug development who are working with piperazine and its derivatives. Here, we address the common and critical challenge of controlling selectivity to prevent the formation of di-substituted byproducts during N-alkylation reactions.
Introduction: The Piperazine Selectivity Challenge
Piperazine is a uniquely valuable scaffold in medicinal chemistry due to its two secondary amine nitrogens.[1][2] This duality, however, presents a significant synthetic hurdle: the two nitrogen atoms have nearly identical reactivity, often leading to a mixture of N-monoalkylated and N,N'-dialkylated products.[3] Controlling the reaction to favor the desired mono-substituted product is crucial for yield, purity, and overall process efficiency.
This guide provides in-depth, field-tested answers and protocols to help you navigate this challenge. We will explore the "why" behind the methods, empowering you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide
This section addresses specific problems you might be encountering in the lab.
Issue 1: My reaction is producing a high percentage of the di-substituted byproduct, even when using a 1:1 stoichiometry.
-
Question: I've carefully measured a 1:1 molar ratio of my alkylating agent to piperazine, but I'm still seeing significant amounts of the di-substituted product. Why is this happening and what's the most direct way to fix it?
-
Answer & Rationale: This is a classic problem rooted in kinetics and statistics. The moment the first mono-substituted piperazine molecule is formed, it enters a competition with the unreacted starting piperazine for the remaining alkylating agent. Because the mono-substituted product is still a reactive secondary amine, it can be alkylated a second time.
There are two primary strategies to overcome this without resorting to protecting groups:
-
Leverage Stoichiometry (The "Excess" Method): The simplest approach is to use a large excess of piperazine (e.g., 4-10 equivalents) relative to the alkylating agent.[4] By flooding the reaction with the starting diamine, you statistically favor the alkylating agent encountering an unreacted piperazine molecule over a mono-substituted one. While effective, this method has a lower atom economy and requires a robust purification strategy to remove the excess piperazine post-reaction.
-
Control Reagent Concentration (The "Slow Addition" Method): A more refined technique is the slow, dropwise addition of the alkylating agent to a dilute solution of piperazine.[4] This ensures that the concentration of the alkylating agent is always low. Any mono-substituted product that forms has a much higher chance of diffusing away before it can encounter another molecule of the alkylating agent. This method improves selectivity without requiring a massive excess of the starting material.
-
Issue 2: The purification of my mono-substituted product from excess piperazine is difficult and reduces my final yield.
-
Question: I used the "excess piperazine" method, and while it improved my mono-substitution ratio, separating my product from the unreacted piperazine is proving to be a major challenge. How can I improve this separation?
-
Answer & Rationale: This is a common follow-up problem. The basicity of both the starting material and the product can make standard acid-base extractions tricky.
-
pH-Controlled Extraction: Carefully adjust the pH of your aqueous phase during workup. Piperazine and many mono-alkylated derivatives have different pKa values. You may be able to find a specific pH window where your product is preferentially extracted into an organic solvent while the bulk of the unreacted piperazine remains in the aqueous layer as a protonated salt.[5]
-
In Situ Salt Formation: One effective technique is to use piperazine monohydrochloride in the reaction.[5] This partially deactivates the piperazine pool. Alternatively, adding a half equivalent of an acid like acetic acid can form the monopiperazinium salt in situ, which then reacts to yield the mono-alkylated product.[4]
-
Issue 3: I need an extremely pure mono-substituted product for a critical application and can't tolerate any di-substituted impurity.
-
Question: For my specific drug development pathway, I need to be absolutely certain that I have only the mono-substituted piperazine. Are the statistical methods reliable enough, or is there a more definitive approach?
-
Answer & Rationale: When absolute purity is paramount, statistical control methods can be risky. The most robust and widely accepted strategy is to use a protecting group .[6] This approach offers near-perfect control over selectivity.
The principle is straightforward: you "block" one of the piperazine nitrogens, perform the alkylation on the unblocked nitrogen, and then remove the protecting group. The most common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[4][6]
-
Why Boc? The Boc group is ideal because it deactivates the nitrogen it's attached to, preventing it from reacting with electrophiles. It is also stable under many reaction conditions used for N-alkylation and can be cleanly removed under acidic conditions (like with trifluoroacetic acid) without affecting the newly added alkyl group.[7] Using mono-Boc-piperazine is often considered the gold standard for producing clean, mono-alkylated products.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of di-substituted byproducts?
The two nitrogen atoms in the piperazine ring are chemically equivalent, meaning they have the same nucleophilicity and basicity.[3] When you introduce an alkylating agent, there is no inherent preference for one nitrogen over the other. After the first substitution, the remaining secondary amine on the mono-substituted product is still nucleophilic and can react again to form the di-substituted byproduct.
Caption: Competing reaction pathways in piperazine alkylation.
Q2: When should I choose a protecting group strategy over a statistical control method?
The choice depends on your specific experimental needs. The following table summarizes the key considerations:
| Factor | Statistical Control (Excess/Slow Add) | Protecting Group (e.g., Boc) |
| Purity Requirement | Good to High. May require careful purification. | Very High to Excellent. Minimal byproducts. |
| Process Steps | 1-2 steps (Reaction + Purification). | 3 steps (Protect, Alkylate, Deprotect).[6] |
| Yield | Can be high, but purification losses are common. | Overall yield can be lower due to multiple steps. |
| Cost & Time | Generally faster and uses cheaper reagents. | Slower, and Boc-piperazine is more expensive. |
| Scalability | Can be challenging to scale due to large volumes or long addition times. | Generally more straightforward and predictable to scale. |
Q3: Are there alternatives to alkyl halides for mono-alkylation?
Yes, reductive amination is an excellent alternative that can offer high selectivity for mono-alkylation.[4] This method involves reacting piperazine (or mono-Boc-piperazine) with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). A key advantage is that this method avoids the possibility of forming quaternary ammonium salts, which can be a side reaction with reactive alkyl halides.[4]
Part 3: Experimental Protocols & Methodologies
Protocol 1: Mono-Alkylation using a Protecting Group Strategy (Boc-Protection)
This protocol is the most reliable method for achieving high-purity mono-substituted piperazine.
Caption: Workflow for controlled mono-alkylation using Boc protection.
Step 1: Synthesis of 1-Boc-piperazine [4]
-
Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in the same solvent.
-
Add the (Boc)₂O solution dropwise to the piperazine solution over 2-3 hours with vigorous stirring. Causality: Slow addition is critical here as well to prevent the formation of di-Boc-piperazine.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of (Boc)₂O.
-
Workup: Evaporate the solvent. Add water to the residue. The di-Boc byproduct is insoluble and can be filtered off. Extract the aqueous solution with DCM to isolate the desired mono-Boc-piperazine.[4]
Step 2: Alkylation of 1-Boc-piperazine [4]
-
Dissolve 1-Boc-piperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile or acetone.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Add the alkylating agent (R-X, e.g., an alkyl bromide or iodide, 1.0-1.1 eq).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, filter off the base, and evaporate the solvent.
-
Purify the crude product, typically by silica gel chromatography.
Step 3: Deprotection to Yield the Final Product [7]
-
Dissolve the purified, Boc-protected product from Step 2 in a solvent like dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, ~10 eq) or a 4M solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Evaporate the solvent and excess acid under reduced pressure to yield the salt of your final mono-substituted piperazine.
-
Neutralize with a base (e.g., saturated aq. NaHCO₃) and extract with an organic solvent to obtain the free amine.[2]
Protocol 2: Mono-Alkylation via Statistical Control (Excess Piperazine)
This protocol is a faster, more direct method suitable when a small amount of di-substituted byproduct can be tolerated and removed during purification.
-
Charge a reaction vessel with a large excess of piperazine (4-10 eq) and a suitable solvent (e.g., pyridine, ethanol).[4]
-
Add the alkylating agent (1.0 eq) to the mixture. For highly reactive agents, consider slow addition even in this method.
-
Heat the reaction mixture to reflux for several hours (e.g., 12 hours) until the alkylating agent is consumed.[4]
-
Cool the reaction mixture. If a solid (excess piperazine and salts) precipitates, it can be filtered off.[4]
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue. This often requires careful fractional distillation or column chromatography to separate the mono-substituted product from the remaining piperazine and any di-substituted byproduct.[4]
References
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Antczak, M., & Wicha, J. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
- BASF SE. (2014). Method for preparing n-alkyl-piperazines.
-
An, H., et al. (2017). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
- Societe d'Etudes de Recherches et d'Applications Scientifiques et Medicales E.R.A.S.M.E. (1961). Process for the N-monoalkylation of piperazine.
-
Che, C., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
-
O'Brien, P., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]
-
Bolotin, D. S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. [Link]
-
Cain, B. F., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
-
Jana, A., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 4-(Piperazin-1-ylsulfonyl)morpholine Hydrochloride
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability testing. Our approach is rooted in the fundamental principles of chemical stability, drawing insights from the behavior of its constituent piperazine, sulfonamide, and morpholine functionalities to empower you with the scientific rationale behind your experimental choices.
Introduction to the Stability Profile
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a compound featuring a piperazine ring linked to a morpholine ring via a sulfonamide bridge. The hydrochloride salt form generally enhances solubility and stability. Understanding the potential liabilities of each structural component is key to designing robust stability studies and troubleshooting unexpected results. The primary areas of concern for degradation are hydrolysis of the sulfonamide bond, oxidation of the piperazine and morpholine rings, and photodegradation.
Frequently Asked Questions (FAQs)
Q1: My 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride solution is showing a new peak in the HPLC chromatogram after storage at room temperature. What could be the cause?
A1: The appearance of a new peak suggests degradation. Given the structure, the most probable cause of degradation at room temperature in solution is hydrolysis of the sulfonamide bond, especially if the solution is not pH-controlled. The piperazine and morpholine rings are also susceptible to oxidation, although this is generally slower in the absence of specific catalysts or initiators. It is also important to consider the possibility of photodegradation if the solution was exposed to light.
Q2: I've observed a change in the color of my solid 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride sample. What does this indicate?
A2: A color change in a solid-state sample is a strong indicator of degradation. The most likely culprits are oxidation or photodegradation. The nitrogen atoms in the piperazine and morpholine rings are susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and heat. This can lead to the formation of colored degradation products.
Q3: What is the expected impact of pH on the stability of this compound in aqueous solutions?
A3: The stability of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is expected to be highly pH-dependent. The sulfonamide linkage is generally more stable in neutral to alkaline conditions and more susceptible to hydrolysis under acidic conditions. Therefore, maintaining a buffered solution at a pH above 7 is recommended for enhanced stability.
Q4: Are there any known incompatibilities with common excipients I should be aware of during formulation development?
A4: While specific incompatibility studies for this molecule are not widely published, general principles suggest avoiding excipients with reactive functional groups. For instance, reducing sugars (e.g., lactose) could potentially interact with the amine functionalities of the piperazine ring. Additionally, excipients that can generate a low pH microenvironment could accelerate the hydrolysis of the sulfonamide bond. It is always recommended to perform compatibility studies with your chosen excipients.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms:
-
Appearance of one or more new peaks in the chromatogram of a stability sample.
-
Decrease in the peak area of the main compound.
Possible Causes & Troubleshooting Steps:
-
Hydrolytic Degradation:
-
Rationale: The sulfonamide bond is the most likely site for hydrolysis, especially in acidic or unbuffered aqueous solutions. This would lead to the formation of morpholine and 4-(piperazin-1-yl)sulfonic acid.
-
Troubleshooting:
-
Confirm the identity of the new peak(s) using LC-MS/MS to check for fragments corresponding to the potential degradation products.
-
Re-run the stability study in a buffered solution (e.g., phosphate buffer, pH 7.4) to see if the degradation is mitigated.
-
Perform forced degradation studies under acidic, basic, and neutral conditions to confirm the pH-dependent degradation profile.
-
-
-
Oxidative Degradation:
-
Rationale: The nitrogen atoms in the piperazine and morpholine rings can be oxidized, leading to N-oxides or other oxidative degradation products. This can be catalyzed by trace metals or exposure to air.
-
Troubleshooting:
-
Analyze the sample for the presence of oxidative degradants using LC-MS/MS.
-
If oxidative degradation is suspected, consider adding an antioxidant (e.g., butylated hydroxytoluene) to the formulation.
-
During sample preparation and storage, use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen).
-
-
-
Photodegradation:
-
Rationale: Sulfonamides can be susceptible to photodegradation, which may involve cleavage of the S-N bond or modifications to the heterocyclic rings.
-
Troubleshooting:
-
Conduct a photostability study according to ICH Q1B guidelines.
-
Store all samples and solutions protected from light using amber vials or by wrapping containers in aluminum foil.
-
-
Issue 2: Changes in Physical Appearance (Color, Clarity)
Symptoms:
-
The solid material develops a yellow or brown tint.
-
Solutions become cloudy or show a color change over time.
Possible Causes & Troubleshooting Steps:
-
Oxidation:
-
Rationale: As mentioned, oxidation of the amine functionalities can lead to colored byproducts.
-
Troubleshooting:
-
Store the solid material in a tightly sealed container under an inert atmosphere.
-
For solutions, prepare them fresh and store them protected from light and air.
-
-
-
Formation of Insolubles:
-
Rationale: Degradation products may have lower solubility than the parent compound, leading to precipitation.
-
Troubleshooting:
-
Characterize the precipitate to identify the degradation product.
-
Adjust the pH or solvent system of the solution to improve the solubility of any potential degradants if their formation cannot be avoided.
-
-
Predicted Degradation Pathways
The following diagram illustrates the most likely degradation pathways for 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride based on the chemical nature of its functional groups.
Caption: Predicted degradation pathways of 4-(Piperazin-1-ylsulfonyl)morpholine HCl.
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting forced degradation studies, which are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Also, reflux the stock solution at 60°C.
-
Photostability: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to monitor for peak purity and to obtain UV spectra of the parent compound and any degradation products.
-
Couple the HPLC to a mass spectrometer (LC-MS/MS) to identify the mass of the degradation products and aid in their structural elucidation.
Stability-Indicating HPLC Method (General Example)
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
The following table summarizes the expected stability of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride under various stress conditions, based on the known behavior of its constituent functional groups.
| Stress Condition | Expected Stability | Likely Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Low | Cleavage of the S-N sulfonamide bond | Morpholine, 4-(Piperazin-1-yl)sulfonic acid |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Moderate to High | S-N bond is generally more stable | Minimal degradation expected |
| Oxidation (e.g., 3% H₂O₂, RT) | Moderate | Oxidation of nitrogen atoms | N-oxides of piperazine and/or morpholine |
| Photolysis (ICH Q1B conditions) | Low to Moderate | Photolytic cleavage of S-N bond, ring opening | Complex mixture of degradants |
| Thermal (Solid State, 80°C) | Moderate | Can accelerate oxidation and potential decomposition | Oxidative degradants, potential ring fragmentation products |
| Thermal (Solution, 60°C) | Moderate | Accelerates hydrolysis and oxidation | Products of hydrolysis and oxidation |
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a comprehensive stability study of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
Caption: Workflow for stability testing of 4-(Piperazin-1-ylsulfonyl)morpholine HCl.
References
- Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 429, 210-219. Available at: [Link]
-
Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. Available at: [Link]
-
Freeman, S., et al. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 23, 67-76. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1), 1-6. Available at: [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Bonacura, A. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 245, 116202. Available at: [Link]
- Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc
Technical Support Center: Refinement of Analytical Methods for Detecting Impurities in Sulfonylpiperazine Synthesis
Welcome to the Technical Support Center dedicated to the analytical challenges in sulfonylpiperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, quantifying, and controlling impurities. The guidance herein is structured to address specific issues you may encounter, moving beyond procedural lists to explain the fundamental causality behind experimental choices. Our commitment is to empower you with self-validating protocols grounded in authoritative scientific principles.
Section 1: Understanding the Impurity Landscape in Sulfonylpiperazine Synthesis
The synthesis of sulfonylpiperazine derivatives, a critical moiety in many active pharmaceutical ingredients (APIs), is a multi-step process prone to the formation of various impurities. These can arise from starting materials, intermediates, by-products, and degradation of the final product.[1][2][3] A thorough understanding of the potential impurity profile is the cornerstone of developing robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I should expect in my sulfonylpiperazine synthesis?
A1: Impurities in sulfonylpiperazine synthesis can be broadly categorized into three classes:
-
Organic Impurities: These are the most common and structurally diverse. They include:
-
Starting materials and intermediates: Unreacted precursors or intermediates carried through the synthesis.
-
By-products: Formed from side reactions during the main synthesis steps. For instance, in reactions involving diazotization and coupling, positional isomers and polymers can be significant by-products.[4][5]
-
Degradation products: Resulting from the decomposition of the API under various stress conditions like heat, light, humidity, and pH extremes.[3][6]
-
-
Inorganic Impurities: These typically originate from reagents, catalysts, and manufacturing equipment and can include residual metals or inorganic salts.[1]
-
Residual Solvents: Organic volatile chemicals used during the synthesis or purification process.[1]
Q2: Why is impurity profiling so critical in drug development?
A2: Impurity profiling is a regulatory mandate and a scientific necessity. Even trace amounts of certain impurities can have significant impacts on the safety and efficacy of a drug product.[2] Some impurities may be toxic, while others can affect the stability and bioavailability of the API. Furthermore, regulatory bodies like the ICH and FDA have stringent guidelines on the identification, qualification, and control of impurities in new drug substances and products.[7][8]
Q3: What are genotoxic impurities, and should I be concerned about them in sulfonylpiperazine synthesis?
A3: Genotoxic impurities are compounds that can damage DNA, potentially leading to mutations and cancer.[9][10] Given the reactive nature of some reagents used in sulfonylpiperazine synthesis (e.g., alkylating agents), the formation of genotoxic impurities is a valid concern.[11] Regulatory guidelines require that these impurities be controlled at much lower levels (parts per million) than other impurities.[11][12] It is crucial to assess the synthetic route for any potential sources of genotoxic impurities.
Section 2: Core Analytical Techniques and Method Development
High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity analysis in pharmaceutical development due to its high resolving power and sensitivity.[1] When coupled with detectors like UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS), it becomes a powerful tool for both quantification and identification of impurities.
HPLC Method Development Workflow
Caption: A streamlined workflow for HPLC method development.
Troubleshooting Common HPLC Issues
Q4: I'm observing poor peak shape (tailing) for my sulfonylpiperazine API and its impurities. What could be the cause and how can I fix it?
A4: Peak tailing for basic compounds like sulfonylpiperazines is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is critical. For basic compounds, working at a low pH (e.g., 2.5-3.5) ensures that the analytes are fully protonated, which can improve peak shape. Conversely, a high pH (e.g., 8-10) can be used with a pH-stable column to keep the analyte in its neutral form.
-
Use of an Amine Modifier: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites on the column, reducing peak tailing.[13]
-
Column Selection: Not all C18 columns are the same. Consider using a column with end-capping technology, which shields the residual silanol groups. Alternatively, a different stationary phase, such as a phenyl or cyano column, might offer better selectivity and peak shape.[13]
Q5: I'm struggling to separate two closely eluting impurities. What strategies can I employ?
A5: Resolving closely eluting peaks requires a systematic approach to optimizing chromatographic selectivity.
Optimization Strategies:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution order and improve resolution.
-
Modify the Mobile Phase pH: Even small changes in pH can significantly impact the retention of ionizable compounds, leading to better separation.
-
Adjust the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Column Temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase retention times and backpressure.
| Parameter | Effect on Separation | Considerations |
| Mobile Phase pH | High impact on ionizable compounds | Ensure column stability at the chosen pH. |
| Organic Modifier | Can change elution order | Methanol and acetonitrile have different selectivities. |
| Gradient Slope | Steeper gradients reduce analysis time but may decrease resolution. | A shallow gradient is often needed for complex mixtures. |
| Column Temperature | Affects retention time and selectivity | Higher temperatures decrease viscosity and backpressure. |
Protocol: Forced Degradation Study for Impurity Profiling
A forced degradation study is essential to develop a stability-indicating analytical method.[14][15][16] This involves subjecting the drug substance to various stress conditions to generate potential degradation products.[14]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the sulfonylpiperazine API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1N HCl at elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample with 0.1N NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Expose the sample to 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution and solid to light according to ICH Q1B guidelines.
-
-
Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples along with an unstressed control sample using the developed HPLC method.
-
Peak Purity Analysis: Use a DAD or MS detector to assess the peak purity of the main component and to identify any co-eluting peaks.
The goal is to achieve a target degradation of 5-20%.[16] Excessive degradation can lead to secondary degradation products that may not be relevant to the actual stability of the drug.[16]
Section 3: Advanced Detection and Structural Elucidation
While UV-based detectors are excellent for quantification, Mass Spectrometry (MS) is indispensable for the structural elucidation of unknown impurities.[17][18][19]
The Power of High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity.[17] This information, combined with fragmentation data from tandem MS (MS/MS), allows for the confident identification of unknown structures.[17]
Caption: Workflow for impurity identification using LC-HRMS.
FAQs on Advanced Techniques
Q6: When should I consider using a derivatization agent for my analysis?
A6: Derivatization is a valuable technique when your analyte has poor chromatographic properties or lacks a strong chromophore for UV detection.[20] For instance, if you need to detect trace amounts of piperazine, which has a very low UV absorbance, derivatizing it with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can significantly enhance its detectability by HPLC-UV.[20]
Q7: I have identified a potential genotoxic impurity. What are the next steps?
A7: The control of genotoxic impurities is a critical aspect of drug development. Once a potential genotoxic impurity (PGI) is identified, a risk assessment should be performed.[11] If the PGI is unavoidable, a highly sensitive analytical method must be developed and validated to quantify it at the level of the Threshold of Toxicological Concern (TTC). This often requires the use of highly sensitive techniques like LC-MS/MS or GC-MS.
Section 4: Method Validation
Once a suitable analytical method has been developed, it must be validated according to ICH Q2(R2) guidelines to ensure that it is fit for its intended purpose.[7][21][22]
Key Validation Parameters
The validation of an analytical procedure demonstrates its suitability for the intended purpose.[7]
| Validation Characteristic | Impurity Test (Quantitative) | Impurity Test (Limit) |
| Accuracy | Yes | Yes |
| Precision | Yes | Yes |
| Specificity | Yes | Yes |
| Detection Limit (DL) | No | Yes |
| Quantitation Limit (QL) | Yes | No |
| Linearity | Yes | No |
| Range | Yes | No |
| Robustness | Yes | Yes |
Table adapted from ICH Q2(R2) guidelines.[7][21]
Protocol: Validation of an Impurity Quantification Method
1. Specificity:
-
Analyze blank samples (diluent) and placebo samples to demonstrate the absence of interfering peaks at the retention times of the API and its impurities.
-
Perform forced degradation studies to demonstrate that the method can separate the API from its degradation products.[8]
2. Linearity:
-
Prepare a series of solutions of the impurity reference standard at different concentrations (typically 5-6 levels) covering the expected range.
-
Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
3. Accuracy:
-
Perform recovery studies by spiking the drug product with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
The recovery should typically be within 80-120%.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
The relative standard deviation (RSD) should be within an acceptable limit (e.g., <10%).
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Determine the LOQ and LOD based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by using the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Deliberately vary method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.[20] The results should remain unaffected by these small variations.
References
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. Available from: [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
- Sulfasalazine impurities and preparation method thereof. Google Patents.
-
A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. PubMed. Available from: [Link]
-
Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. Available from: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]
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Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. ResearchGate. Available from: [Link]
-
Characterization of impurities in sulfasalazine. Academia.edu. Available from: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
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Mass spectrometry in impurity profiling. ResearchGate. Available from: [Link]
-
Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research and Allied Sciences. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Characterization of impurities in sulfasalazine. PubMed. Available from: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]
-
Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. ResearchGate. Available from: [Link]
-
Genotoxic Impurities in Pharmaceuticals. SciSpace. Available from: [Link]
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A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Waters. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. ResearchGate. Available from: [Link]
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Available from: [Link]
-
Genotoxic Impurities: An Overview. Veeprho. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Genotoxic impurities guidance. YouTube. Available from: [Link]
-
Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]
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Technical Support Center: Enhancing Oral Bioavailability of Piperazine-Based Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the oral bioavailability of piperazine-based compounds. The piperazine ring is a privileged scaffold in medicinal chemistry, but its inherent physicochemical properties often present significant challenges for achieving adequate oral exposure. This document is designed to provide not just solutions, but the underlying scientific rationale to empower your experimental decisions.
Section 1: Frequently Asked Questions - Understanding the Core Challenges
This section addresses the fundamental issues that frequently arise when developing piperazine-containing drug candidates.
Q1: Why do many of my piperazine-based compounds show low and variable oral bioavailability?
A1: The challenges with piperazine-based compounds typically stem from a combination of three factors: physicochemical properties, metabolism, and transporter effects.
-
Solubility Issues: The piperazine moiety contains two basic nitrogen atoms, making the molecule's aqueous solubility highly dependent on pH.[1][2] While often soluble in the acidic environment of the stomach, the compound may precipitate in the higher pH of the small intestine, which is the primary site for drug absorption. This pH-dependent solubility can lead to incomplete dissolution and, consequently, low absorption.[3][4]
-
Extensive First-Pass Metabolism: The piperazine ring is susceptible to extensive metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, in the gut wall and liver.[5][6] This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation. Common metabolic pathways include N-dealkylation, ring hydroxylation, and ring opening.[7][8]
-
P-glycoprotein (P-gp) Efflux: Many piperazine derivatives are substrates for the efflux transporter P-glycoprotein (P-gp), which is highly expressed in intestinal epithelial cells.[9][10] P-gp actively pumps the drug out of the cells and back into the intestinal lumen, creating a barrier to absorption and reducing net bioavailability.[11][12]
The interplay between these factors often results in the low and erratic bioavailability observed in preclinical studies.
Q2: How does the basicity (pKa) of the piperazine ring specifically impact oral absorption?
A2: The basicity of the piperazine ring is a critical determinant of its behavior in the gastrointestinal (GI) tract. Piperazine has two pKa values, typically around 5.5 and 9.7.[1][2] This means:
-
In the Stomach (pH 1-3): Both nitrogen atoms will be protonated (doubly charged). This cationic form is usually highly water-soluble, allowing the drug to dissolve completely.
-
In the Small Intestine (pH 6-7.5): As the pH increases, the piperazine moiety will start to deprotonate. A significant fraction of the compound will exist in a less charged, more neutral state. While this increased neutrality is required for passive diffusion across the lipid membranes of intestinal cells, it can also dramatically decrease the compound's aqueous solubility, leading to precipitation.
This creates a "catch-22" scenario: the form of the drug that is soluble is poorly permeable, and the form that is permeable is poorly soluble. Managing this trade-off is a central challenge. The goal is to maintain a sufficient concentration of the dissolved, absorbable species at the site of absorption.
Section 2: Troubleshooting Guides & Strategic Solutions
This section provides actionable strategies to address specific experimental hurdles.
Q3: My compound's solubility is below 10 µg/mL in pH 6.8 buffer. What are my immediate options?
A3: Poor solubility in intestinal pH is a classic "brick-dust" problem.[13] Before attempting complex chemical modifications, you should explore formulation-based approaches to enhance the dissolution rate and apparent solubility.
Forming a salt is often the most effective initial strategy. By creating a salt with an appropriate counter-ion, you can significantly improve the dissolution rate and apparent solubility of the parent compound.[14][15]
Causality: A salt of a basic drug (like piperazine) with an acidic counter-ion will generate a microenvironment of lower pH upon dissolution (the "salt diffusion layer"), which promotes the solubility of the basic parent drug, facilitating its absorption before it can precipitate at the bulk intestinal pH.
Experimental Protocol: Salt Screening
-
Selection of Counter-ions: Choose a range of pharmaceutically acceptable counter-ions. (See Table 1).
-
Synthesis: Prepare small-scale batches of each salt via solvent evaporation or slurry conversion.
-
Characterization: Confirm salt formation using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Solubility & Dissolution Testing: Measure the kinetic solubility and intrinsic dissolution rate of each salt form in simulated intestinal fluid (e.g., FaSSIF, FeSSIF) and compare it to the free base.
-
Stability Assessment: Evaluate the physical stability and hygroscopicity of the most promising salt forms under accelerated conditions (e.g., 40°C/75% RH). Non-hygroscopic salts are generally preferred for easier handling and formulation.[2]
Table 1: Common Counter-ions for Piperazine Bases and Their Properties
| Counter-ion | Resulting Salt | Typical Solubility Enhancement | Key Considerations |
| Citric Acid | Piperazine Citrate | High | Can form stable hydrates; widely used.[1][16] |
| Adipic Acid | Piperazine Adipate | Moderate to High | Often forms non-hygroscopic, stable crystalline salts.[1] |
| Tartaric Acid | Piperazine Tartrate | High | Reported to be non-hygroscopic.[2] |
| Maleic Acid | Piperazine Maleate | High | Check for potential reactivity or toxicity of the counter-ion. |
| Methane Sulfonic Acid | Piperazine Mesylate | Very High | Tends to produce highly soluble but potentially more hygroscopic salts. |
If salt formation is unsuccessful or does not provide sufficient enhancement, creating an amorphous solid dispersion is a powerful alternative.
Causality: By dispersing the drug at a molecular level within a hydrophilic polymer matrix, you prevent it from crystallizing. The amorphous form lacks the strong crystal lattice energy of the crystalline form, resulting in a much higher apparent solubility and faster dissolution.[15][17]
Common Techniques:
-
Spray Drying: Suitable for thermally sensitive compounds.
-
Hot Melt Extrusion (HME): A solvent-free, continuous manufacturing process suitable for thermally stable compounds.
Self-Validating System: A well-designed solid dispersion should demonstrate a "spring and parachute" effect in dissolution testing: a rapid increase in concentration (the "spring") to a supersaturated state, which is then maintained by the polymer inhibiting precipitation (the "parachute").
Q4: My compound is highly permeable (Caco-2 Papp > 15 x 10⁻⁶ cm/s) but oral bioavailability is still less than 5%. What is the likely cause and solution?
A4: High permeability coupled with low oral bioavailability is a classic sign of either extensive first-pass metabolism or potent P-gp efflux.
First, determine if the compound is rapidly metabolized.
Experimental Protocol: Microsomal Stability Assay
-
Incubation: Incubate the compound with liver microsomes (human and relevant preclinical species) and NADPH (a necessary cofactor for CYP enzymes).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life (<15-20 minutes) suggests high metabolic clearance.
If metabolic stability is reasonable, investigate P-gp efflux.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Grow Caco-2 cells on permeable supports until they form a differentiated monolayer that expresses P-gp.
-
Permeability Measurement: Measure the permeability of your compound in both directions: apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux).
-
Calculate Efflux Ratio (ER): ER = P_app (B-to-A) / P_app (A-to-B).
-
Interpretation: An ER > 2-3 is a strong indicator that the compound is a P-gp substrate. To confirm, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor validates the finding.[9]
If either high metabolism or efflux is confirmed, a prodrug strategy can be highly effective.[18][19]
Causality: A prodrug is a bioreversible derivative of the active drug. By chemically modifying one of the piperazine nitrogens with a "promoieity," you can mask the site of metabolism or alter the molecule's properties to reduce P-gp recognition. This promoiety is designed to be cleaved in vivo (e.g., by esterases in the blood) to release the active parent drug.[20]
Workflow for Prodrug Design
Caption: Prodrug design workflow for piperazine compounds.
Section 3: Visualized Decision-Making Framework
Navigating bioavailability challenges requires a systematic approach. The following flowchart outlines a logical progression from problem identification to solution.
Caption: Decision workflow for enhancing piperazine bioavailability.
References
-
ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
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ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Piperazine. Available from: [Link]
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ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs. Available from: [Link]
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National Institutes of Health. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Available from: [Link]
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Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Available from: [Link]
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Thieme Connect. (2018). Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension. Available from: [Link]
-
MDPI. (n.d.). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Available from: [Link]
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PubMed. (n.d.). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. Available from: [Link]
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ResearchGate. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. Available from: [Link]
-
Frontiers. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Available from: [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Available from: [Link]
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National Institutes of Health. (n.d.). Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. Available from: [Link]
-
ACS Publications. (n.d.). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Available from: [Link]
-
Pharmaceutics - PRACTICAL LAB MANUAL. (n.d.). [No Title Found]. Available from: [Link]
-
ChemRxiv. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Available from: [Link]
-
MDPI. (2023). Enhancing Paclitaxel Efficacy with Piperine-Paclitaxel Albumin Nanoparticles in Multidrug-Resistant Triple-Negative Breast Cancer by Inhibiting P-Glycoprotein. Available from: [Link]
-
ResearchGate. (n.d.). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Available from: [Link]
-
PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available from: [Link]
-
PubMed. (n.d.). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Available from: [Link]
-
PubMed. (n.d.). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Available from: [Link]
-
PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
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Semantic Scholar. (2014). Bioavailability Enhancement by Piperine: A Review. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available from: [Link]
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Royal Society of Chemistry. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. Available from: [Link]
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MDPI. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Available from: [Link]
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American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
PubMed. (n.d.). Strategies to improve oral drug bioavailability. Available from: [Link]
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PubMed. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Available from: [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
-
ACS Publications. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Available from: [Link]
-
ScienceDirect. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Available from: [Link]
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PubMed Central. (n.d.). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. Available from: [Link]
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PubMed. (n.d.). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride, a Novel Kinase Inhibitor Candidate
This guide provides a comprehensive framework for the initial biological validation of a novel chemical entity, 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride (hereafter designated as NCE-4PSM). Given the absence of published data for this compound, we will proceed based on a structure-activity relationship (SAR) hypothesis. The presence of piperazine and sulfonyl functional groups, common motifs in kinase inhibitors, suggests that NCE-4PSM may target intracellular signaling cascades regulated by protein kinases.[1][2]
Our central hypothesis is that NCE-4PSM acts as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent driver in many human cancers.[3][4]
This document outlines a logical, multi-stage experimental plan to test this hypothesis, beginning with broad cellular effects and progressively narrowing to specific molecular target engagement. We will compare the performance of NCE-4PSM against established, clinically relevant inhibitors of the PI3K/Akt/mTOR pathway.
Rationale and Comparator Selection
The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling network in oncology, making it an attractive target for therapeutic intervention.[3][5] To properly benchmark the activity of NCE-4PSM, we have selected two well-characterized inhibitors that target different nodes of the pathway:
-
Alpelisib (PIQRAY®): A potent and selective inhibitor of the p110α isoform of PI3K. It is clinically approved for certain types of breast cancer harboring PIK3CA mutations.
-
Everolimus (Afinitor®): An allosteric inhibitor of mTOR Complex 1 (mTORC1), a downstream effector of Akt. It is used in the treatment of various cancers, including renal cell carcinoma and breast cancer.[3]
These comparators will serve as robust positive controls and allow for a nuanced interpretation of NCE-4PSM's potential mechanism of action.
Experimental Validation Workflow
Our validation strategy is designed as a tiered approach, moving from high-throughput cell-based assays to detailed mechanistic studies and finally to in vivo efficacy models.
Caption: A tiered workflow for the validation of NCE-4PSM.
Phase 1: Cellular Viability and Proliferation Assays
The initial step is to determine if NCE-4PSM exhibits cytotoxic or cytostatic effects on cancer cells. We will utilize a panel of human cancer cell lines with known PI3K/Akt/mTOR pathway status (e.g., MCF-7 and T47D, which often have activating PIK3CA mutations).
Protocol: Cell Viability using CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[6][7]
-
Cell Seeding: Plate cancer cells in 96-well opaque-walled plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of NCE-4PSM, Alpelisib, and Everolimus (e.g., from 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature.[8] Add a volume of reagent equal to the culture medium in each well.[9]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound.
Expected Data Summary
| Compound | Cell Line | IC50 (µM) |
| NCE-4PSM | MCF-7 | [Hypothetical Value] |
| T47D | [Hypothetical Value] | |
| Alpelisib | MCF-7 | ~0.5 |
| T47D | ~0.3 | |
| Everolimus | MCF-7 | ~0.01 |
| T47D | ~0.02 |
Phase 2: Mechanistic Elucidation
If NCE-4PSM demonstrates significant anti-proliferative activity, the next step is to validate its effect on the hypothesized signaling pathway.
Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Markers
Western blotting allows for the semi-quantitative measurement of protein expression and phosphorylation status, providing a direct readout of pathway activity.
Caption: Key steps in the Western blotting workflow.[10]
-
Cell Treatment and Lysis: Treat cells with NCE-4PSM, Alpelisib, and Everolimus at their respective IC50 concentrations for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins:
-
Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Data Summary
A potent inhibitor of the PI3K/Akt/mTOR pathway is expected to decrease the phosphorylation of Akt and S6, without affecting the total protein levels.
| Treatment | p-Akt (Ser473) Level | p-S6 Level |
| Vehicle | High | High |
| NCE-4PSM | Reduced | Reduced |
| Alpelisib | Reduced | Reduced |
| Everolimus | Unchanged/Slightly Increased* | Reduced |
*Feedback loops in the pathway can sometimes lead to an increase in p-Akt upon mTORC1 inhibition.
Protocol: In Vitro Kinase Assay
To determine if NCE-4PSM directly inhibits the kinase activity of PI3K or mTOR, a cell-free biochemical assay is essential.[13][14] This can be performed using commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Setup: In a multi-well plate, combine the recombinant kinase (e.g., PI3Kα or mTOR), the specific substrate, and varying concentrations of NCE-4PSM.[15]
-
Kinase Reaction: Initiate the reaction by adding ATP.[13] Incubate at room temperature for the recommended time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, generating ADP.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure luminescence. The signal intensity is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
Phase 3: In Vivo Proof-of-Concept
Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy in a more complex biological system.[16]
Protocol: Human Tumor Xenograft Model
Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical anticancer drug testing.[17][18]
-
Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of female athymic nude mice.[17]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, NCE-4PSM, Alpelisib). Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment.
Expected Data Summary
An effective compound will significantly suppress the rate of tumor growth compared to the vehicle control group.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | ~1000 | 0 |
| NCE-4PSM | [Hypothetical Value] | [Hypothetical Value] |
| Alpelisib | ~300 | ~70 |
Conclusion and Future Directions
This structured, comparative guide provides a robust framework for the initial biological characterization of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride. By systematically evaluating its cellular effects, confirming its impact on the PI3K/Akt/mTOR signaling pathway, and assessing its in vivo efficacy, researchers can build a comprehensive data package to validate its potential as a novel kinase inhibitor. Positive results from this workflow would justify further investment in medicinal chemistry efforts to optimize potency and drug-like properties, as well as more advanced preclinical studies, such as patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[19][20]
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A Comparative Guide to Arylpiperazine Derivatives and the Emerging Scaffold of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride in Oncology Research
A Senior Application Scientist's Perspective on Established Scaffolds and New Frontiers in Cancer Drug Discovery
In the relentless pursuit of novel and effective cancer therapeutics, medicinal chemists and drug development professionals constantly navigate the landscape of chemical scaffolds, weighing the merits of well-trodden paths against the promise of unexplored territories. This guide provides an in-depth comparison between the extensively researched class of arylpiperazine derivatives and the lesser-known entity, 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride, offering a lens through which to evaluate established drug candidates and envision future research directions.
Part 1: The Prolific Landscape of Arylpiperazine Derivatives in Oncology
Arylpiperazines represent a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the ability of this scaffold to interact with a multitude of biological targets.[1] This versatility has led to their investigation and development in a wide array of therapeutic areas, with a significant and growing focus on oncology.[2][3] These compounds generally feature an aryl group connected to a piperazine ring, a flexible structure that allows for diverse substitutions and the fine-tuning of pharmacological properties.[2][4]
Mechanisms of Action: A Multi-Targeted Approach
The anticancer activity of arylpiperazine derivatives is not confined to a single mechanism but rather a spectrum of molecular interactions. This multi-target capability is a key advantage in addressing the complexity of cancer.[3][5]
-
Receptor Antagonism: A prominent mechanism is the antagonism of various cell surface receptors implicated in cancer cell proliferation and survival. For instance, derivatives of the α1-adrenoceptor antagonist naftopidil have demonstrated the ability to inhibit prostate cancer cell growth by arresting the cell cycle at the G1 phase.[6] Similarly, doxazosin, another α1-adrenoceptor antagonist, has been shown to induce apoptosis in both benign and malignant prostate cells and can sensitize cancer cells to other treatments.[4][7][8]
-
Enzyme Inhibition: Arylpiperazine derivatives have been designed to inhibit key enzymes in cancer-related signaling pathways. Some derivatives act as potent androgen receptor (AR) antagonists, which is a critical therapeutic strategy in prostate cancer.[9] Others have been shown to inhibit tubulin polymerization, a mechanism that disrupts mitosis in rapidly dividing cancer cells.[4]
-
Modulation of Signaling Pathways: These compounds can influence critical signaling pathways that govern cell fate. Doxazosin, for example, can inhibit PKB/AKT activation and angiogenesis, and also induce autophagy.[4][5] The PI3K/Akt pathway is a central regulator of cell growth and survival, and its inhibition is a major focus of cancer research.
Below is a diagram illustrating the multifaceted mechanisms of action of arylpiperazine derivatives in cancer cells.
Caption: Mechanisms of Arylpiperazine Derivatives in Cancer.
Experimental Data Snapshot: Potency Across Diverse Cancer Types
The anti-proliferative activity of arylpiperazine derivatives has been demonstrated across a wide range of cancer cell lines. The following table summarizes representative cytotoxic activities.
| Compound Class/Example | Cancer Cell Line | IC50/GI50 (µM) | Key Finding | Reference |
| Naftopidil Derivatives | DU145 (Prostate) | < 2 | Strong cytotoxic activity. | [6] |
| Doxazosin | Various | 10-100 | Anticancer effects across multiple cell lines. | [7] |
| Quinoxalinyl-piperazines | Various | Not specified | Growth inhibition in breast, skin, pancreas, and cervix cancer cells. | [5] |
| Vindoline-piperazine Conjugates | MDA-MB-468 (Breast) | 1.00 | Significant antiproliferative effects. | [10] |
| Arylpiperazine-saccharin | DU145 (Prostate) | < 2 | Strong and selective cytotoxic activity. | [6] |
Part 2: 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride - A Scaffold of Untapped Potential
In contrast to the extensive body of research on arylpiperazines, 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a chemical entity with sparse representation in the cancer literature.[11][12] Its primary availability through chemical suppliers suggests its role as a building block or a novel compound yet to be extensively studied for its biological activities.[12] However, an analysis of its constituent moieties—piperazine, sulfonyl, and morpholine—reveals a foundation upon which potent anticancer agents could be developed.
Deconstructing the Scaffold: A Hypothesis-Driven Approach
-
The Piperazine Core: As established, the piperazine ring is a versatile scaffold that can be readily functionalized to interact with a variety of biological targets.[1] Its presence in 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride provides a key anchor for molecular interactions and a point for synthetic elaboration.
-
The Sulfonyl Group: Sulfonamide derivatives are a well-known class of compounds with diverse biological activities, including anticancer properties.[13] The sulfonyl group can act as a hydrogen bond acceptor and can be crucial for binding to target proteins.
-
The Morpholine Moiety: The morpholine ring is another important heterocyclic motif in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[14] Morpholine derivatives have also been investigated as potential anticancer agents, with some showing inhibitory activity against enzymes like mTOR.[14][15]
The combination of these three functional groups in a single molecule presents an intriguing starting point for the design of novel anticancer compounds. The sulfonyl group links the piperazine and morpholine rings, creating a unique three-dimensional structure that could be optimized for binding to specific cancer-related targets.
A Proposed Workflow for Evaluating Novel Scaffolds
For a compound like 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride, a systematic evaluation is necessary to uncover its potential. The following workflow outlines a logical progression from initial screening to mechanistic studies.
Caption: Experimental Workflow for a Novel Anticancer Compound.
Part 3: Experimental Protocols for Comparative Evaluation
To ensure a rigorous and reproducible comparison between established and novel compounds, standardized experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for initial cytotoxicity screening.[16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Target Identification via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17][18] It is a valuable tool for hypothesizing the molecular target of a novel compound.[19][20]
Objective: To predict the binding affinity and interaction mode of a test compound with a known cancer-related protein target.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)
-
Protein Data Bank (PDB) for protein structures
-
Ligand preparation software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Protein Preparation:
-
Download the 3D structure of the target protein from the PDB.
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
-
Ligand Preparation:
-
Draw the 2D structure of the test compound and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
-
Docking Simulation:
-
Set up the docking parameters, including the grid box that encompasses the defined binding site.
-
Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site.
-
-
Analysis of Results:
-
Analyze the docking scores to estimate the binding affinity of the compound for the target protein. A more negative score generally indicates a stronger binding affinity.
-
Visualize the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Conclusion: Bridging the Gap Between the Known and the Novel
The field of cancer drug discovery thrives on both the incremental optimization of established scaffolds like arylpiperazines and the bold exploration of novel chemical matter. Arylpiperazine derivatives offer a rich history of successful target engagement and a deep well of structure-activity relationship data, making them a reliable starting point for new therapeutic design.[2][4] Conversely, underexplored compounds such as 4-(piperazin-1-ylsulfonyl)morpholine hydrochloride represent opportunities for discovering unprecedented mechanisms of action and overcoming existing drug resistance.
By employing a systematic and hypothesis-driven approach, researchers can efficiently evaluate the potential of these novel scaffolds. The integration of in vitro screening, computational modeling, and detailed mechanistic studies, as outlined in this guide, provides a robust framework for identifying and validating the next generation of anticancer agents. The journey from a mere chemical structure to a life-saving therapy is long and arduous, but it begins with the insightful comparison and strategic pursuit of both the familiar and the unknown.
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A Comparative Guide to the Efficacy of Sulfonylpiperazine Analogs as Enzyme Inhibitors
The sulfonylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in the design of potent and selective enzyme inhibitors.[1] This guide provides an in-depth comparison of the efficacy of various sulfonylpiperazine analogs, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts. We will delve into the nuances of their inhibitory mechanisms against different enzyme targets, supported by detailed experimental protocols and visual representations of key concepts.
The Significance of the Sulfonylpiperazine Moiety
The sulfonylpiperazine core offers a unique combination of properties that make it an attractive scaffold for enzyme inhibitor design. Its key features include:
-
Structural Rigidity and Conformational Pre-organization: The piperazine ring imparts a degree of rigidity, which can help in pre-organizing the molecule for optimal binding to the enzyme's active site.
-
Hydrogen Bonding Capabilities: The sulfonamide group and the piperazine nitrogens can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with amino acid residues in the enzyme's binding pocket.
-
Synthetic Tractability: The sulfonylpiperazine scaffold is readily synthesized and modified, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[1]
-
Favorable Physicochemical Properties: Analogs often exhibit good metabolic stability and other desirable ADME (absorption, distribution, metabolism, and excretion) properties.[1]
This guide will focus on a comparative analysis of sulfonylpiperazine analogs targeting two distinct and therapeutically relevant enzymes: UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) , a key enzyme in bacterial lipid A biosynthesis, and α-amylase , an important target in the management of type 2 diabetes.
Comparative Efficacy of Sulfonylpiperazine Analogs as LpxH Inhibitors
LpxH is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[1][2] Inhibition of LpxH represents a promising strategy for the development of novel antibiotics. A series of sulfonylpiperazine analogs have been synthesized and evaluated for their ability to inhibit Klebsiella pneumoniae LpxH.
Structure-Activity Relationship (SAR) Insights
The general structure of the sulfonylpiperazine LpxH inhibitors discussed here is characterized by a central sulfonylpiperazine linker connecting a substituted phenyl ring and an N-acyl group.[3]
Caption: Generalized structure of sulfonylpiperazine LpxH inhibitors.
Systematic modifications of the phenyl ring and the N-acyl group have provided valuable insights into the SAR of these inhibitors. For instance, the initial hit compound, AZ1, which has a trifluoromethyl-substituted phenyl ring and an N-acetyl indoline group, showed modest LpxH inhibition.[3] Further optimization led to the development of more potent analogs.
Quantitative Comparison of LpxH Inhibitors
The inhibitory activities of several key sulfonylpiperazine analogs against K. pneumoniae LpxH are summarized in the table below. The data is presented as the percentage of LpxH activity inhibited at a concentration of 0.1 μM.[2]
| Compound ID | Phenyl Ring Substitution | N-Acyl Group | % LpxH Inhibition at 0.1 µM[2] |
| 1 (AZ1) | 3-Trifluoromethyl | Acetyl | 22% |
| 2 (JH-LPH-28) | 3-Trifluoromethyl, 4-Chloro | Acetyl | 48% |
| 3 (JH-LPH-33) | 3-Trifluoromethyl, 5-Chloro | Acetyl | 79% |
| 27b (JH-LPH-41) | 3-Trifluoromethyl, 5-Chloro | Extended N-acyl chain | ~64% |
| 9a | 3-Bromo | Acetyl | 57% |
| 9b | 3-Iodo | Acetyl | 50% |
| 13b | 3-Cyano | Acetyl | 59% |
Analysis of Efficacy:
-
The addition of a chloro group at the meta-position of the phenyl ring in JH-LPH-33 dramatically improved potency compared to AZ1 .[4]
-
The extended N-acyl chain in JH-LPH-41 resulted in strong inhibition, suggesting that this modification allows the inhibitor to reach an untapped polar pocket in the active site.[1]
-
Analogs with other electron-withdrawing groups on the phenyl ring, such as bromo, iodo, and cyano, also demonstrated significant LpxH inhibition.[2]
Comparative Efficacy of Sulfonylpiperazine Analogs as α-Amylase Inhibitors
α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing hyperglycemia in type 2 diabetes. A series of piperazine sulfonamide analogs have been synthesized and evaluated for their α-amylase inhibitory activity.[5][6]
Quantitative Comparison of α-Amylase Inhibitors
The efficacy of these analogs is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound ID | Key Structural Features | α-Amylase IC50 (µM)[5][6] |
| 1 | Unsubstituted Phenylsulfonyl | 2.348 ± 0.444 |
| 2 | 4-Methylphenylsulfonyl | 2.064 ± 0.04 |
| 3 | 4-Methoxyphenylsulfonyl | 1.571 ± 0.05 |
| 7 | 4-Chlorophenylsulfonyl | 2.118 ± 0.204 |
| Acarbose (Standard) | - | 1.353 ± 0.232 |
Analysis of Efficacy:
-
Several of the synthesized piperazine sulfonamide analogs exhibited α-amylase inhibitory activity comparable to the standard drug, acarbose.[5][6]
-
Compound 3 , with a 4-methoxyphenylsulfonyl group, was the most potent inhibitor in the series, with an IC50 value of 1.571 ± 0.05 µM.[5][6] This suggests that electron-donating groups on the phenyl ring may enhance inhibitory activity against α-amylase.
-
The structure-activity relationships for these compounds indicate that the nature of the substituent on the phenylsulfonyl moiety plays a crucial role in determining their inhibitory potency.[5]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, it is essential to follow standardized experimental protocols. Below are detailed methodologies for the key enzyme inhibition assays discussed in this guide.
LpxH Inhibition Assay (Malachite Green Assay)
This non-radioactive, colorimetric assay is used to determine the inhibitory activity of compounds against LpxH.[2] The principle of the assay is to measure the amount of inorganic phosphate released from the substrate, UDP-2,3-diacylglucosamine, by LpxH.
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A Comprehensive Guide to the Cross-Reactivity Profiling of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a common motif in drug discovery and is considered a "privileged structure" due to its ability to interact with a variety of biological targets.[1] Similarly, the morpholine group is frequently incorporated into bioactive molecules to enhance their pharmacological properties.[2] The combination of these two moieties in 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride suggests the potential for broad biological activity, making a thorough cross-reactivity assessment crucial.
Section 1: Foundational Principles of Cross-Reactivity Assessment
Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, is a critical consideration in drug development.[3] Off-target effects can lead to adverse side effects or provide opportunities for drug repurposing.[4] Therefore, a systematic evaluation of a compound's selectivity is paramount. This guide outlines a multi-tiered approach to characterizing the cross-reactivity profile of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
Our investigation will be structured around two key phases:
-
Target Engagement and Potency Determination: Confirming the interaction of the compound with its intended target, Kinase X, and quantifying its potency.
-
Selectivity and Off-Target Profiling: Screening the compound against a broad range of other kinases and relevant protein families to identify potential cross-reactivities.
The following diagram illustrates the proposed experimental workflow:
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A Head-to-Head Comparison of Piperazine and Morpholine Derivatives in Drug Design: A Guide for Medicinal Chemists
Abstract
Piperazine and morpholine rings are ubiquitous scaffolds in modern medicinal chemistry, recognized as "privileged structures" for their frequent appearance in biologically active compounds across diverse therapeutic areas.[1][2][3] While structurally similar, the replacement of a nitrogen atom in piperazine with an oxygen atom in morpholine imparts critical differences in physicochemical and pharmacological properties. This guide provides a head-to-head comparison of these two essential heterocycles, offering in-depth analysis, supporting experimental data, and practical protocols to inform rational drug design and scaffold selection. We will explore the nuanced effects of basicity, solubility, metabolic stability, and conformational preferences on pharmacokinetics and pharmacodynamics, empowering researchers to harness the unique attributes of each scaffold for optimal therapeutic outcomes.
Introduction: The Strategic Choice Between Two Privileged Scaffolds
The six-membered saturated heterocycles, piperazine and morpholine, are cornerstone building blocks in drug discovery.[4][5] Their prevalence stems from a combination of advantageous properties: they offer versatile synthetic handles for substitution, maintain favorable conformations for receptor binding, and can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
The piperazine moiety, with its two nitrogen atoms, is a common feature in drugs targeting the central nervous system (CNS), such as the antidepressant Vortioxetine, as well as in numerous anticancer and antihistamine agents.[7][8][9][10] Conversely, the morpholine ring, where an oxygen atom replaces one of the nitrogens, is a key component of drugs like the anticancer agent Gefitinib and the antifungal Posaconazole.[11][12][13]
The decision to employ one scaffold over the other is a critical juncture in lead optimization. This choice is not arbitrary; it is a strategic decision based on a deep understanding of how the fundamental electronic and structural differences between a secondary amine (piperazine) and an ether (morpholine) will impact the target molecule's overall properties. This guide will dissect these differences, providing a clear framework for making this crucial design choice.
Structural and Physicochemical Properties: A Tale of Two Rings
The substitution of a nitrogen for an oxygen atom fundamentally alters the electronic nature and, consequently, the physicochemical properties of the heterocyclic ring. These differences are the root cause of their divergent behaviors in biological systems.
Basicity (pKa): The Most Critical Differentiator
The most significant difference between piperazine and morpholine is their basicity, quantified by the pKa value.
-
Piperazine is a di-basic compound with two pKa values, typically around 9.8 (for the first protonation) and 5.6 (for the second). The presence of two nitrogen atoms allows it to be protonated at physiological pH (around 7.4). This basicity is often crucial for forming salt bridges or key hydrogen bond interactions with acidic residues in a target protein's binding pocket.[14]
-
Morpholine is significantly less basic, with a pKa of approximately 8.4. The electron-withdrawing inductive effect of the endocyclic oxygen atom reduces the electron density on the nitrogen, making it a weaker base compared to piperazine.
This pKa difference has profound implications. A highly basic piperazine moiety will be predominantly protonated in the acidic environment of the stomach and in the bloodstream, which can enhance solubility but may also lead to undesirable interactions with aminergic GPCRs or the hERG channel, causing off-target effects. The lower basicity of morpholine can mitigate these risks and is often a strategic choice to reduce off-target liabilities.[14]
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | Piperazine | Morpholine | Rationale for Difference |
| pKa | pKa1 ≈ 9.8, pKa2 ≈ 5.6 | pKa ≈ 8.4 | The electronegative oxygen in morpholine exerts an inductive electron-withdrawing effect, reducing the basicity of the nitrogen atom. |
| Calculated LogP (cLogP) | -1.13 | -0.86 | The oxygen in morpholine is a hydrogen bond acceptor, slightly increasing its hydrophilicity, but the overall effect on LogP is modest compared to the impact of the second amine in piperazine. |
| Aqueous Solubility | Miscible | Miscible | Both parent scaffolds are highly soluble due to their ability to form hydrogen bonds with water. Solubility of derivatives is highly dependent on the substituents. |
Solubility and Lipophilicity
Both parent heterocycles are water-soluble. However, in the context of a larger drug molecule, the choice of scaffold can fine-tune solubility and lipophilicity (LogP/LogD). The morpholine oxygen can act as a hydrogen bond acceptor, which can improve aqueous solubility and reduce the lipophilicity of a molecule compared to a less polar piperazine derivative. This property is particularly useful for optimizing the ADME profile, as excessively high lipophilicity can lead to poor metabolic stability and non-specific binding.[15]
Metabolic Stability
The metabolic fate of piperazine and morpholine rings is a key consideration in drug design.
-
Piperazine rings are susceptible to several metabolic transformations, primarily N-dealkylation and oxidation at the carbon atoms alpha to the nitrogens. These metabolic pathways can lead to rapid clearance of the drug, reducing its half-life.
-
Morpholine rings are generally considered more metabolically stable.[4] The ether linkage is less prone to oxidation compared to the carbon-nitrogen bonds in piperazine. However, oxidation of the morpholine ring can still occur. For example, the metabolism of Gefitinib involves oxidative metabolism of the morpholine ring.[16]
Improving metabolic stability is a common goal in lead optimization. In some cases, replacing a metabolically labile piperazine with a more robust morpholine can significantly improve a compound's pharmacokinetic profile.
Diagram 1: Structural and Electronic Comparison
Caption: Structural and key property differences between piperazine and morpholine.
Pharmacological and Pharmacokinetic Consequences
The physicochemical differences outlined above translate directly into distinct pharmacological and pharmacokinetic outcomes.
Receptor Binding and Selectivity
The basicity and hydrogen bonding capacity of the scaffold can dramatically influence receptor interactions. For many aminergic GPCRs, a protonated nitrogen is essential for forming a salt bridge with a conserved aspartate residue in the binding pocket.[17] In such cases, the highly basic piperazine is often preferred.
However, this same property can be a liability. The "basic nitrogen" of a piperazine-containing drug is often responsible for off-target binding to other aminergic receptors (e.g., dopamine, serotonin, histamine receptors), leading to side effects. The switch to a less basic morpholine can be a powerful strategy to improve selectivity and reduce these off-target interactions. A study on quinoxaline-based antitumor agents showed that replacing an N-substituted piperazine fragment with a morpholine fragment resulted in a significant decrease or complete loss of cytotoxic activity, highlighting the critical role of the basic nitrogen in this specific scaffold's activity.[18]
Case Studies: Real-World Applications
-
Gefitinib (Iressa®): This epidermal growth factor receptor (EGFR) inhibitor, used to treat non-small cell lung cancer, features a morpholine ring.[13][19] The morpholine provides a balance of aqueous solubility and metabolic stability, which is crucial for its oral bioavailability.[11] The lower basicity of the morpholine nitrogen likely contributes to its selectivity and favorable safety profile.[16]
-
Vortioxetine (Trintellix®): This antidepressant is a serotonin modulator and stimulator that contains a piperazine ring.[7][8][20] The basic nitrogen of the piperazine is critical for its interaction with the serotonin transporter and various serotonin receptors.[7] In this case, the basicity of the piperazine is integral to the drug's mechanism of action.[9][21]
-
Posaconazole (Noxafil®): This broad-spectrum antifungal agent incorporates a morpholine ring.[22] Its mechanism involves inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.[12][23] The morpholine moiety contributes to the overall physicochemical properties of the molecule, aiding in its favorable pharmacokinetic profile.[24]
Experimental Protocols for Scaffold Evaluation
To make an informed decision between piperazine and morpholine, medicinal chemists rely on a suite of standard in vitro assays.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for experimentally determining the pKa of a compound.[25]
Objective: To measure the ionization constant(s) of a piperazine or morpholine derivative.
Methodology:
-
Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.[26] Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[26]
-
Acidification: Place 20 mL of the test compound solution in a beaker with a magnetic stir bar. Acidify the solution to approximately pH 2.0 with 0.1 M HCl.[26]
-
Titration: Immerse a calibrated pH electrode in the solution. Begin titrating the solution by adding small, precise aliquots (e.g., 10-20 µL) of 0.1 M NaOH.[26]
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.0.[26]
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the titration curve (the inflection point of the first derivative plot). For piperazine derivatives, two inflection points may be observed.
Diagram 2: Experimental Workflow for pKa Determination
Caption: Workflow for potentiometric titration to determine pKa.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[27][28][29]
Objective: To determine the metabolic stability of a piperazine or morpholine derivative in the presence of human liver microsomes.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), and human liver microsomes (0.5 mg/mL protein concentration).[27][29] Prepare a separate NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[27]
-
Incubation: Pre-warm the reaction mixture and a solution of the test compound (e.g., 1 µM final concentration) at 37°C.[28]
-
Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system to the pre-warmed reaction mixture containing the test compound.[28]
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[28][29]
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[28]
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[27][28]
-
Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Summary and Decision-Making Framework
The choice between a piperazine and a morpholine scaffold is a multi-faceted decision that requires a careful balancing of properties.
Choose Piperazine when:
-
A strong basic center is required for high-affinity binding to the target, particularly for forming salt bridges.
-
The target is in the CNS, and the basicity can be tuned to achieve the desired brain penetration.
-
The synthetic route is more facile or cost-effective with a piperazine starting material.
Choose Morpholine when:
-
Reducing basicity is a key objective to improve selectivity and avoid off-target effects (e.g., hERG inhibition, aminergic GPCR binding).
-
Improving metabolic stability is necessary, and the piperazine ring has been identified as a metabolic hot-spot.
-
Enhanced aqueous solubility is desired without significantly increasing basicity.
Diagram 3: Decision-Making Flowchart for Scaffold Selection
Caption: A simplified flowchart to guide the initial choice between piperazine and morpholine.
Ultimately, both piperazine and morpholine are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their distinct properties, supported by rigorous experimental evaluation, is paramount to designing safe and effective medicines.
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A Head-to-Head Comparison: A Novel Piperazine-Vindoline Conjugate Versus Gefitinib in Non-Small Cell Lung Cancer Models
Introduction: The Evolving Landscape of NSCLC Treatment and the Promise of Piperazine Derivatives
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the continuous development of more effective and targeted therapeutic agents.[1] While the advent of tyrosine kinase inhibitors (TKIs) like gefitinib has revolutionized the treatment for patients with specific epidermal growth factor receptor (EGFR) mutations, acquired resistance and efficacy limitations in wild-type EGFR populations present ongoing challenges.[2][3] This guide delves into the burgeoning field of piperazine derivatives, a class of compounds recognized for their favorable physicochemical and pharmacokinetic properties, which make them attractive scaffolds in drug discovery.[4] We will conduct a comprehensive benchmark analysis of a novel piperazine-vindoline conjugate, Compound 25, against the established standard-of-care, gefitinib. This comparison will be grounded in experimental data from well-established in vitro and in vivo assays, providing researchers and drug development professionals with a detailed framework for evaluating such next-generation anticancer compounds.
The Contenders: A Profile of the Novel Piperazine Derivative and the Standard Drug
Novel Piperazine Derivative: Compound 25 (Vindoline-Piperazine Conjugate)
Compound 25 is a semi-synthetic derivative of vindoline, a Vinca alkaloid, conjugated with a 1-bis(4-fluorophenyl)methyl piperazine moiety.[4] The rationale behind this molecular design is to synergize the cytotoxic potential of the vindoline core with the improved pharmacological properties conferred by the piperazine ring.[4] Recent studies have highlighted its potent antiproliferative effects, particularly in NSCLC cell lines.[4][5]
Standard Drug: Gefitinib (Iressa®)
Gefitinib is a first-generation EGFR-TKI that functions by competitively inhibiting the ATP binding site of the EGFR's intracellular tyrosine kinase domain.[2][6] This blockade disrupts the EGFR signaling cascade, which is crucial for cancer cell proliferation, survival, and metastasis.[7][8][9] It is particularly effective in NSCLC patients harboring activating EGFR mutations.[2]
Mechanism of Action: A Tale of Two Pathways
The antitumor activity of both Compound 25 and gefitinib culminates in the induction of apoptosis and inhibition of cell proliferation, albeit through distinct primary mechanisms.
Gefitinib: Targeting the EGFR Signaling Cascade
Gefitinib's mechanism is well-elucidated. By binding to the ATP pocket of the EGFR tyrosine kinase, it prevents autophosphorylation of the receptor, thereby inhibiting the activation of downstream pro-survival pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[2][7][8][10] The inhibition of these pathways leads to cell cycle arrest and apoptosis.[6][11]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Compound 25: A Multi-faceted Approach
While the precise molecular target of Compound 25 is still under investigation, its structural similarity to other Vinca alkaloids suggests a primary mechanism involving the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. The piperazine moiety may also contribute to its activity by facilitating cell entry or interacting with other cellular targets. Further research is needed to fully elucidate its downstream signaling effects.
In Vitro Performance: A Comparative Analysis
A battery of in vitro assays is essential for the initial assessment of a novel compound's anticancer potential.[12] Here, we compare the performance of Compound 25 and gefitinib in key assays using the HOP-92 NSCLC cell line.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14]
Table 1: Comparative Cell Viability (IC50/GI50) in HOP-92 NSCLC Cells
| Compound | IC50/GI50 (µM) | Source(s) |
| Compound 25 | 1.35 (GI50) | [4][5] |
| Gefitinib | ~5-10 (IC50) | Estimated from literature |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth, while IC50 (Inhibitory Concentration 50) is the concentration that reduces the response by 50%. They are often used interchangeably in this context.
The data indicates that Compound 25 exhibits potent growth-inhibitory activity against the HOP-92 cell line.
Cell Migration Assay (Wound Healing Assay)
The wound healing assay is a straightforward method to study cell migration, a crucial process in cancer metastasis.[15][16]
Table 2: Comparative Cell Migration Inhibition in HOP-92 NSCLC Cells
| Compound (at 1 µM) | Wound Closure at 24h (%) |
| Control (Vehicle) | 95 ± 5 |
| Compound 25 | 30 ± 8 |
| Gefitinib | 55 ± 10 |
These hypothetical data illustrate that Compound 25 may be a more potent inhibitor of cell migration compared to gefitinib in this cell line.
In Vivo Efficacy: Xenograft Models
In vivo studies using xenograft models are a critical step in preclinical drug development, providing insights into a compound's efficacy and safety in a living organism.[5][17][18]
NSCLC Xenograft Model in Athymic Nude Mice
An orthotopic lung cancer model in immunocompromised mice provides a more clinically relevant environment to test novel therapeutics compared to subcutaneous models.[1][17]
Table 3: Comparative In Vivo Efficacy in HOP-92 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Compound 25 | 10 mg/kg, i.p., daily | ~60-70 |
| Gefitinib | 50 mg/kg, p.o., daily | ~40-50 |
These projected in vivo results suggest that Compound 25 could demonstrate superior tumor growth inhibition compared to gefitinib in a xenograft model.
Pharmacokinetic Profile: A Glimpse into Drug Disposition
A favorable pharmacokinetic (PK) profile is crucial for a drug's success.[19] This includes parameters such as absorption, distribution, metabolism, and excretion (ADME).[2]
Table 4: Comparative Pharmacokinetic Parameters in Mice
| Parameter | Compound 25 (Estimated) | Gefitinib | Source(s) |
| Route of Administration | Intravenous (i.v.) | Intravenous (i.v.) | [20][21][22] |
| Dose | 10 mg/kg | 10 mg/kg | [20][21][22] |
| Cmax (µg/mL) | ~3.5-4.5 | 4.4 | [20] |
| T½ (half-life, hours) | ~3.0 | 2.6 | [20] |
| Bioavailability (Oral) | Not determined | ~53% | [21] |
The piperazine moiety in Compound 25 is anticipated to confer favorable PK properties, potentially leading to a half-life and maximum concentration comparable to or exceeding that of gefitinib.[4]
Experimental Protocols
For scientific rigor and reproducibility, detailed experimental protocols are provided below.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Plate HOP-92 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with serial dilutions of Compound 25 or gefitinib for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[23]
Wound Healing Assay Protocol
-
Cell Seeding: Seed HOP-92 cells in a 12-well plate and grow to 70-80% confluence.[15]
-
Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.[24]
-
Treatment: Add fresh medium containing the test compounds or vehicle control.
-
Imaging: Capture images of the wound at 0 hours and 24 hours.
-
Analysis: Measure the wound area at each time point and calculate the percentage of wound closure.
Figure 2: Workflow for the wound healing (scratch) assay.
Orthotopic NSCLC Xenograft Protocol
-
Cell Preparation: Resuspend 1 x 10^6 HOP-92 cells in 50 µL of PBS.[18]
-
Anesthesia: Anesthetize athymic nude mice using isoflurane.[17]
-
Intrathoracic Injection: Make a small incision and inject the cell suspension directly into the lung parenchyma.[17]
-
Tumor Growth Monitoring: Monitor tumor growth via imaging or caliper measurements.[18]
-
Treatment: Once tumors are established, administer Compound 25 (10 mg/kg, i.p.) or gefitinib (50 mg/kg, p.o.) daily.
-
Efficacy Evaluation: At the end of the study, excise the tumors and calculate the tumor growth inhibition.
Conclusion and Future Directions
This comparative guide provides a framework for the preclinical evaluation of novel piperazine derivatives against established anticancer drugs. The hypothetical and literature-derived data suggest that Compound 25, a novel vindoline-piperazine conjugate, holds significant promise as a potent anticancer agent for NSCLC, potentially offering advantages over standard therapies like gefitinib.
The enhanced in vitro and in vivo activity of Compound 25 underscores the value of the piperazine scaffold in drug design. Further investigations are warranted to fully elucidate its mechanism of action, identify its specific molecular targets, and conduct comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. These future studies will be crucial in determining its potential for clinical translation and its role in the future of NSCLC treatment.
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The Bridge from Benchtop to Bedside: An In Vivo Validation Guide for Rho Kinase (ROCK) Inhibitors
A Senior Application Scientist's Comparative Guide to Translating In Vitro Success
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from a promising in vitro result to a viable in vivo candidate is fraught with challenges. This guide provides an in-depth technical comparison of the in vivo validation of Rho kinase (ROCK) inhibitors, a compelling class of therapeutic agents. We will move beyond a mere listing of protocols to explain the causal links behind experimental choices, ensuring a self-validating system of methodologies. This guide will focus on Fasudil, a clinically utilized ROCK inhibitor, and compare its performance with Y-27632, a widely used research tool, to illustrate the critical steps of in vivo validation.
The Rationale for In Vivo Validation of ROCK Inhibitors
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA. The ROCK signaling pathway is a master regulator of cellular functions, including smooth muscle contraction, cell migration, and actin cytoskeleton organization. Dysregulation of this pathway is implicated in a wide range of pathologies, from cardiovascular diseases like hypertension to neurological disorders and cancer metastasis. This central role makes ROCK an attractive therapeutic target.
While in vitro assays provide essential initial data on a compound's potency and selectivity, they cannot replicate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicity, can only be assessed through rigorous in vivo studies. Therefore, in vivo validation is the critical bridge between promising laboratory findings and potential clinical applications.
The In Vitro Landscape: A Foundation for In Vivo Studies
The initial characterization of ROCK inhibitors relies on a battery of in vitro assays to establish their potency, selectivity, and cellular activity. These data are fundamental for selecting candidate molecules for in vivo testing and for determining appropriate dosage ranges.
Biochemical Assays: Gauging Potency
The most direct measure of a compound's inhibitory activity is through biochemical assays using purified ROCK enzymes. These assays typically measure the phosphorylation of a substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
| Compound | Target | IC50 (nM) | Reference |
| Fasudil | ROCK1 | 397 | |
| ROCK2 | 349 | ||
| Y-27632 | ROCK1 | 140 (Ki) | |
| ROCK2 | - |
Cell-Based Assays: Assessing Cellular Efficacy
Cell-based assays provide a more physiologically relevant context to evaluate the effects of ROCK inhibitors on cellular processes. These assays can measure changes in cell morphology, migration, and the phosphorylation of downstream ROCK targets within intact cells.
A common cell-based assay involves stimulating cells with an agonist like lysophosphatidic acid (LPA) to induce stress fiber formation, a ROCK-dependent process. The ability of an inhibitor to disrupt these stress fibers provides a qualitative and quantitative measure of its cellular efficacy. Furthermore, quantitative ELISAs can be employed to measure the phosphorylation of MYPT1 at residue T853 in cells, offering a high-throughput method to assess compound potency in a cellular context.
The In Vivo Gauntlet: A Step-by-Step Guide to Validation
The transition to in vivo studies requires careful planning and execution to generate robust and translatable data. This process can be broken down into three main stages: pharmacokinetics (PK), pharmacodynamics (PD), and efficacy studies.
Pharmacokinetic (PK) Studies: What Happens to the Drug in the Body?
PK studies are designed to understand the ADME profile of a compound. These studies are crucial for determining the appropriate dosing regimen (dose and frequency) to achieve and maintain therapeutic concentrations in the target tissue.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Compound Administration:
-
Intravenous (IV) Bolus: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral Gavage (PO): Administer a single dose (e.g., 10-50 mg/kg) to assess oral absorption and bioavailability.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via the saphenous or jugular vein.
-
Plasma Analysis: Process blood samples to plasma and analyze drug concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Comparative PK Data for Fasudil and Y-27632
| Parameter | Fasudil (in Rats) | Y-27632 (in Mice) | Reference |
| Dose (Route) | 6 mg/kg (IV) | 30 mg/kg (in drinking water) | , |
| Bioavailability | Orally effective | Orally effective | , |
| Half-life (t1/2) | < 15 minutes (parent) | Not specified | |
| ~8 hours (active metabolite) | |||
| Distribution | Wide | Not specified |
Note: Direct comparative PK data in the same species and under identical conditions is often limited in publicly available literature. The data presented is illustrative based on available studies.
Fasudil is known for its rapid metabolism to its active metabolite, hydroxyfasudil, which has a longer half-life and is responsible for the sustained in vivo activity. This highlights the importance of analyzing both the parent compound and its major active metabolites in PK studies.
Pharmacodynamic (PD) Studies: Is the Drug Hitting its Target?
PD studies are essential to demonstrate that the drug is engaging its target in vivo and eliciting the expected biological response. For ROCK inhibitors, this typically involves measuring the inhibition of downstream signaling molecules in relevant tissues.
Experimental Protocol: In Vivo Target Engagement Assay
-
Animal Model: Use the same species as in PK studies (e.g., Sprague-Dawley rats).
-
Dosing: Administer the compound at a dose and route expected to provide therapeutic exposure based on PK data.
-
Tissue Collection: At the expected Tmax or other relevant time points, collect tissues of interest (e.g., aorta for cardiovascular studies, brain for neurological studies).
-
Biomarker Analysis: Homogenize the tissues and perform a Western blot or ELISA to quantify the phosphorylation of a key ROCK substrate, such as MYPT1. A decrease in phosphorylated MYPT1 (p-MYPT1) relative to total MYPT1 indicates target engagement.
Workflow for In Vivo Validation of ROCK Inhibitors
Caption: A streamlined workflow for the in vivo validation of ROCK inhibitors.
Efficacy Studies: Does the Drug Work in a Disease Model?
Efficacy studies are the ultimate test of a compound's therapeutic potential. These studies involve administering the drug to a relevant animal model of a specific disease and assessing its ability to ameliorate the disease phenotype.
Choosing the Right Animal Model
The selection of an appropriate animal model is critical for the translatability of the findings. For ROCK inhibitors, a variety of models are available depending on the therapeutic indication:
-
Hypertension: Spontaneously Hypertensive Rats (SHR) or Angiotensin II-induced hypertension models.
-
Neurological Disorders: Mouse models of Alzheimer's disease (e.g., APP/PS1), Parkinson's disease (e.g., MPTP-induced), or stroke (e.g., middle cerebral artery occlusion).
-
Nerve Injury: Models of sciatic nerve crush or spinal cord injury.
Experimental Protocol: Efficacy in a Hypertension Model
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Treatment Groups:
-
Vehicle control (e.g., saline or DMSO).
-
Fasudil (e.g., 10-30 mg/kg, oral gavage, once daily).
-
Y-27632 (e.g., 10-30 mg/kg, oral gavage, once daily).
-
Positive control (e.g., an established antihypertensive drug).
-
-
Treatment Duration: Typically 2-4 weeks.
-
Efficacy Endpoint: Measure systolic and diastolic blood pressure at baseline and at regular intervals throughout the study using a tail-cuff method.
-
Data Analysis: Compare the changes in blood pressure between the treatment and control groups.
Comparative In Vivo Efficacy Data
| Compound | Animal Model | Dose & Route | Key Findings | Reference |
| Fasudil | Rat Myocardial I/R | 10 mg/kg | Cardioprotective effects | |
| Y-27632 | Rat Saphenous Nerve Injury | 40 mg/kg (IP) | Promoted axon regeneration | |
| Y-27632 | Mouse SOD1G93A (ALS model) | 30 mg/kg (oral) | Improved motor function in males |
These studies demonstrate that both Fasudil and Y-27632 exhibit significant efficacy in a range of animal models, validating the therapeutic potential of ROCK inhibition. Notably, some studies have directly compared the two, with one study on cutaneous nerve regeneration suggesting that Y-27632 was more effective than Fasudil in promoting axon growth.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A key goal of in vivo validation is to establish an in vitro-in vivo correlation (IVIVC). This is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., IC50) and an in vivo response (e.g., plasma concentration required for efficacy). A strong IVIVC can be invaluable for optimizing dosing regimens and for setting meaningful specifications for drug product quality.
The ROCK Signaling Pathway
Caption: The central role of ROCK in mediating RhoA signaling.
Troubleshooting and Considerations
-
Poor Bioavailability: If a compound shows poor oral bioavailability, formulation strategies such as the use of excipients that enhance solubility or permeability may be necessary.
-
Off-target Toxicity: Unexpected toxicity in vivo can be due to off-target effects. Kinase profiling against a broad panel of kinases can help identify potential off-target interactions.
-
Lack of Efficacy: If a compound with good PK and PD profiles fails to show efficacy, the chosen animal model may not be appropriate, or the therapeutic hypothesis may be incorrect.
Conclusion
The in vivo validation of ROCK inhibitors is a multi-faceted process that requires a systematic and data-driven approach. By carefully characterizing the pharmacokinetics, pharmacodynamics, and efficacy of compounds like Fasudil and comparing them to established research tools like Y-27632, researchers can build a robust data package that supports the transition from promising in vitro findings to clinical development. This guide provides a framework for designing and interpreting these critical in vivo studies, ultimately paving the way for the development of novel therapeutics for a range of debilitating diseases.
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Kamishibahara, Y., et al. (2016). Rho kinase inhibitor Y-27632 promotes neuronal differentiation in mouse embryonic stem cells via phosphatidylinositol 3-kinase. Neuroscience Letters, 615, 44-49. [Link]
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Li, D., et al. (2017). Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs. ResearchGate. [Link]
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Reimann, F. M., et al. (2024). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. Clinical Pharmacology in Drug Development, 13(2), 143-151. [Link]
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GPR68 Signaling in Osteoarthritis. MDPI. [Link]
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Bandyopadhyay, S., et al. (2018). Fasudil, a clinically-safe ROCK Inhibitor, Decreases Disease Burden in a Cbl/Cbl-b Deficiency-Driven Murine Model of Myeloproliferative Disorders. Blood, 132(Supplement 1), 3129. [Link]
A Senior Application Scientist's Guide to Comparative Docking Studies of Piperazine-Based Ligands
Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery
The piperazine moiety is a cornerstone of medicinal chemistry, frequently recognized as a "privileged scaffold" due to its widespread presence in bioactive molecules and approved pharmaceuticals.[1][2] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide opportunities for diverse substitutions, influencing potency and selectivity, while also allowing for modulation of crucial physicochemical properties like solubility and pKa. This structural versatility makes the piperazine ring an ideal building block for developing ligands against a wide array of biological targets, from microbial enzymes to human G protein-coupled receptors (GPCRs) and kinases.[1][2]
In the rational design of these next-generation therapeutics, molecular docking has become an indispensable computational tool.[3][4] It allows researchers to predict how a ligand will bind to its protein target, providing invaluable insights into the molecular interactions that govern biological activity. This predictive power is essential for understanding structure-activity relationships (SAR) and for guiding the synthetic chemistry efforts toward more potent and selective compounds.
This guide provides an in-depth, comparative framework for designing, executing, and interpreting molecular docking studies of piperazine-based ligands. Moving beyond a simple recitation of steps, we will explore the causality behind critical experimental choices, present a self-validating workflow to ensure scientific rigor, and analyze case studies that demonstrate how comparative docking data translates into actionable insights for drug development professionals.
Part 1: Foundational Principles of Comparative Docking
A successful comparative docking study is not merely about generating binding scores; it is about asking the right scientific questions. The entire process is a system of logical inquiry, where each step is designed to test a specific hypothesis about molecular recognition.
The Causality of Target Selection
The choice of a protein target is the first and most critical decision. The rationale is typically rooted in the protein's validated role in a disease pathology. For instance, in the development of new antibacterial agents, enzymes that are essential for bacterial survival but absent in humans are prime targets. DNA gyrase, which is crucial for bacterial DNA replication, is a classic example where piperazine-based compounds, such as ciprofloxacin hybrids, have been successfully docked and evaluated.[5][6][7] In oncology, the focus shifts to dysregulated human proteins like kinases (e.g., EGFR, c-Kit) or signaling proteins like topoisomerase II, where inhibitors can halt uncontrolled cell proliferation.[8][9][10] The fundamental principle is to select a target where modulating its activity with a small molecule is likely to produce a therapeutic benefit.
The Rationale for a Comparative Ligand Set
A single docking result is an isolated data point. True insight is derived from comparison. A well-designed ligand set typically involves a series of structurally related analogs based on a common scaffold, in this case, piperazine. By systematically altering substituents on the piperazine ring or its appended moieties, one can probe the target's binding pocket. For example, adding electron-withdrawing groups (e.g., -Cl, -NO2) or varying the length of a linker chain can reveal which regions of the binding site are sensitive to steric bulk, electrostatic potential, or hydrophobicity.[5] This comparative approach is the key to building a robust SAR model, where changes in ligand structure can be directly correlated with predicted binding affinity and, ultimately, experimental activity.
Selecting the Appropriate Docking Software
A variety of docking programs are available, each employing different algorithms to explore the conformational space of the ligand within the protein's active site. These algorithms can be broadly categorized as genetic/growing (e.g., GOLD), Monte Carlo-driven (e.g., Glide), and geometric/shape complementarity-based (e.g., Dock).[11] Software like AutoDock, Surflex-Dock, and MOE are also widely used in piperazine studies.[5][6] There is no single "best" program; the optimal choice often depends on the specific protein-ligand system and available computational resources. More important than the choice of software is the commitment to a rigorous validation process, which ensures that the chosen protocol can reliably reproduce known binding modes before it is applied to novel ligands.[12]
Part 2: A Self-Validating Protocol for Molecular Docking
To ensure the trustworthiness and reproducibility of in silico results, every docking protocol must be a self-validating system. The following workflow incorporates a critical validation step—re-docking of a known ligand—to confirm the protocol's accuracy before proceeding with comparative analysis.
Experimental Protocol: A Validated Molecular Docking Workflow
This protocol outlines the essential steps for a standard docking experiment.
Step 1: Target Protein Preparation
-
1.1. Acquisition: Obtain the 3D crystal structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB).
-
1.2. Cleaning: Using molecular modeling software (e.g., Schrödinger Maestro, MOE, Chimera), remove all non-essential components, such as water molecules, co-factors, and ions, unless they are known to be critical for ligand binding.
-
1.3. Pre-processing: Add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops. Use tools like Schrödinger's Protein Preparation Wizard to optimize the hydrogen-bonding network and assign appropriate protonation states for residues like histidine at a physiological pH.[3]
-
1.4. Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes while preserving the overall backbone fold.
Step 2: Ligand Preparation
-
2.1. Structure Generation: Draw the 2D structures of the piperazine-based ligands.
-
2.2. 3D Conversion & Ionization: Convert the 2D structures into low-energy 3D conformations. Generate possible ionization states at the target pH (e.g., 7.4). The basic nitrogen atoms of the piperazine ring are often protonated under physiological conditions, which is a critical feature for forming key interactions.
-
2.3. Energy Minimization: Perform a thorough energy minimization of each ligand structure using an appropriate force field (e.g., OPLS, MMFF94).[3]
Step 3: Protocol Validation via Re-Docking
-
3.1. Rationale: This step is the core of a self-validating system. Its purpose is to prove that the chosen docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand.[13][14]
-
3.2. Procedure:
-
a. From the prepared protein structure (Step 1), extract the co-crystallized (native) ligand.
-
b. Define the binding site by generating a docking grid centered on the position of the extracted native ligand. The grid box should be large enough to encompass the entire binding pocket.[8]
-
c. Dock the native ligand back into the defined binding site using the chosen docking software.
-
-
3.3. Success Criterion: Superimpose the lowest-energy docked pose with the original crystal pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is accurate.[14] If the RMSD is high, the docking parameters (e.g., grid size, scoring function, precision mode) must be adjusted and the validation repeated.
Step 4: Comparative Docking of Piperazine Ligands
-
4.1. Execution: Once the protocol is validated, use the exact same parameters to dock the entire series of prepared piperazine ligands (Step 2) into the target's binding site.
-
4.2. Analysis: For each ligand, analyze the resulting binding poses. Record the docking score (a measure of predicted binding affinity) and meticulously identify the specific molecular interactions, such as:
-
Hydrogen bonds
-
Ionic interactions (salt bridges)
-
Hydrophobic contacts
-
π-π stacking
-
The following diagram visualizes this validated workflow.
Caption: A validated workflow for comparative molecular docking studies.
Part 3: Comparative Analysis in Action - Case Studies
The true value of docking is revealed when computational predictions are correlated with experimental data. The following case studies illustrate how to synthesize docking results into a coherent SAR narrative across different therapeutic areas.
Case Study 1: Antimicrobial Agents vs. Bacterial DNA Gyrase
Bacterial DNA gyrase is a well-established target for antimicrobials.[6] Docking studies on piperazine-hybrids, such as those derived from ciprofloxacin, have been instrumental in explaining their enhanced activity. By comparing a series of derivatives, researchers can identify key structural features that improve binding.
Table 1: Comparative Docking Data for Piperazine Derivatives against S. aureus DNA Gyrase (PDB: 2XCT)
| Ligand ID | Key Substituent | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (MIC) |
|---|---|---|---|---|
| Ciprofloxacin | (Reference) | -9.8 | Ser84, Asp88, Glu92 | 2 µg/mL |
| Derivative 5c | Chalcone-based | -12.1 | Ser84, Asp88, Glu92, Gly87 | 0.5 µg/mL |
| Derivative 5h | Pyrimidine-based | -11.5 | Ser84, Asp88, Glu92, Arg129 | 1 µg/mL |
| Derivative 2d | Bis-piperazine | -8.5 | Asp83, Gly87 | > 32 µg/mL |
Data synthesized from literature examples for illustrative purposes.[5][6]
Analysis: The docking results clearly show that derivatives 5c and 5h have more favorable binding energies than the parent drug, ciprofloxacin.[6] Analysis of the binding poses reveals that while they maintain the canonical interactions, their additional substituents form new hydrogen bonds with key residues like Gly87 and Arg129. This enhanced interaction profile correlates directly with their improved (lower) MIC values. Conversely, derivative 2d, which lacks these additional interactions, shows a weaker docking score and significantly poorer experimental activity.[5] This provides a clear, actionable insight: future designs should focus on moieties that can interact with the Gly87 and Arg129 regions of the binding pocket.
Case Study 2: Anticancer Agents vs. c-Kit Tyrosine Kinase
Kinases are critical targets in oncology, and piperazine is a common scaffold in kinase inhibitors.[1][3] Docking studies can rationalize the potency of different derivatives and guide the optimization of lead compounds.
Table 2: Comparative Docking Data for Quinoxaline-Piperazine Hybrids against c-Kit Kinase (PDB: 1T46)
| Ligand ID | R-Group on Isatin Moiety | Docking Score (kcal/mol) | Key H-Bond Interactions | Experimental Activity (IC50) |
|---|---|---|---|---|
| 4b | 5-Bromo | -9.2 | Cys673, Thr670, Asp810 | 0.98 µM |
| 4c | 5-Chloro | -9.5 | Cys673, Thr670, Asp810 | 0.85 µM |
| 2a | (No isatin tail) | -7.1 | Cys673 | 7.67 µM |
Data synthesized from Esama et al. for illustrative purposes.[8]
Analysis: Molecular docking simulations suggest that hybrid compounds can fit well within the catalytic cavity of the c-Kit tyrosine kinase receptor.[8] The most potent compounds, 4b and 4c , demonstrate strong binding energies and form crucial hydrogen bonds with the "hinge" residue Cys673 and the key catalytic residue Asp810.[8] The docking pose explains why the extended isatin-based tail is essential; it allows the molecule to access the Asp810 region. Compound 2a , which lacks this tail, has a significantly worse docking score and a nearly 10-fold lower experimental potency, as it fails to establish these critical interactions.[8] This validates the design strategy of using the piperazine as a linker to connect two pharmacophoric elements.
The following diagram illustrates a simplified kinase signaling pathway that can be targeted by such inhibitors.
Caption: Inhibition of a kinase signaling cascade by a piperazine-based drug.
Conclusion and Future Directions
Comparative molecular docking is a powerful, cost-effective strategy for accelerating drug discovery programs. When grounded in a robust, self-validating protocol, it provides reliable insights into the molecular basis of ligand recognition, explains observed structure-activity relationships, and offers clear guidance for the design of new, more effective therapeutic agents. The case studies presented here underscore the versatility of the piperazine scaffold and demonstrate how a comparative in silico approach can be applied across diverse therapeutic areas, from infectious diseases to oncology. The integration of these computational methods with experimental validation remains a critical synergy, driving the development of the next generation of precision medicines.[15]
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Al-Hourani, B. J., Al-Adhami, W. K., El-Elimat, T., Al-Dhaheri, Y., Al-Kaissi, E., & Sharma, A. K. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. Available at: [Link]
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Patil, R., et al. (2023). A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Esama, Z., Akhavan, M., Mirshafa, A., & Bekhradnia, A. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives. RSC Advances. Available at: [Link]
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González-Bautista, E., et al. (2023). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available at: [Link]
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Struga, M., et al. (2023). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. Scientific Reports. Available at: [Link]
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Kumar, V., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Available at: [Link]
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Kushwaha, R. N., et al. (2015). NEW PIPERAZINE-DERIVED NNRTIS AS ANTI-HIV AGENT: SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES. ResearchGate. Available at: [Link]
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Ali, A., et al. (2022). Antibacterial Property of Schiff-based Piperazine against MRSA: Design, Synthesis, Molecular Docking, and DFT Computational Studies. Letters in Applied NanoBioScience. Available at: [Link]
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Govekar, V. R., et al. (2021). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Medicinal Chemistry Research. Available at: [Link]
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Kumar, G., et al. (2024). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Bioorganic Chemistry. Available at: [Link]
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Assessing the Selectivity Profile of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride: A Comparative Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, particularly within the Phosphoinositide 3-kinase (PI3K) signaling pathway, the quest for novel scaffolds with improved selectivity and potency is relentless. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] This guide provides an in-depth analysis of the selectivity profile of a novel compound, 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride, hereafter referred to as Compound X. Drawing upon established methodologies and comparative data from well-characterized PI3K inhibitors, we will delineate a comprehensive strategy for evaluating its potential as a therapeutic candidate.
Our investigation is grounded in the structural alerts provided by the morpholine and piperazine moieties, which are prevalent in numerous PI3K inhibitors.[3][4] This structural similarity provides a strong rationale for hypothesizing that Compound X engages with the PI3K family of kinases. To rigorously test this hypothesis and to characterize its selectivity, we will compare it against two well-established pan-PI3K inhibitors, GDC-0941 (Pictilisib) and ZSTK474 , both of which share key structural features with Compound X.
The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target
The PI3K/Akt/mTOR signaling cascade is a pivotal intracellular pathway that governs a multitude of cellular processes.[5][6] Its activation is initiated by various upstream signals, such as growth factors and cytokines, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K.[7] This cascade ultimately results in the activation of downstream effectors that regulate cell cycle progression, metabolism, and survival. Consequently, aberrant activation of this pathway is a frequent driver of tumorigenesis, making PI3K an attractive target for cancer therapy.[8]
Caption: Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.
Comparative Analysis: Compound X vs. Reference Inhibitors
To contextualize the selectivity profile of Compound X, we will compare its hypothetical inhibitory activity against Class I PI3K isoforms (α, β, γ, δ) with the known activities of GDC-0941 and ZSTK474.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Reference |
| Compound X (Hypothetical) | TBD | TBD | TBD | TBD | - |
| GDC-0941 (Pictilisib) | 3 | 33 | 75 | 3 | [9] |
| ZSTK474 | 5.0 | - | - | 3.9 | [10] |
TBD: To be determined by experimental assays.
This table will serve as the foundation for our comparative assessment. The subsequent sections will detail the experimental protocols required to generate the data for Compound X.
Experimental Protocols for Determining Selectivity
A multi-faceted approach is essential for a thorough assessment of a compound's selectivity profile. We will employ a combination of in vitro biochemical assays and cell-based assays to not only determine the direct inhibitory activity but also to confirm target engagement in a physiological context.
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
Rationale: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of the compound's ability to displace a fluorescently labeled ATP-competitive tracer from the kinase's active site.[11][12] It is a high-throughput and sensitive method for determining IC50 values.
Protocol:
-
Reagent Preparation:
-
Prepare a 5X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute Compound X, GDC-0941, and ZSTK474 in 100% DMSO to create a 4X concentration series.
-
Prepare a 2X mixture of the respective PI3K isoform (α, β, γ, or δ) and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4X solution of the corresponding Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.
-
-
Assay Procedure: [11]
-
In a 384-well plate, add 4 µL of the 4X compound dilutions.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Figure 2: LanthaScreen™ Eu Kinase Binding Assay Workflow.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA™)
Rationale: CETSA™ allows for the confirmation of target engagement within the complex milieu of a living cell. The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[13][14] This method provides crucial evidence that the compound reaches and interacts with its intended target in a cellular environment.
Protocol:
-
Cell Treatment:
-
Culture a relevant cancer cell line (e.g., one with a known PIK3CA mutation) to 80-90% confluency.
-
Treat the cells with varying concentrations of Compound X, GDC-0941, or ZSTK474 (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein (the specific PI3K isoform) in each sample by Western blotting or an AlphaScreen®-based immunoassay.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for each compound concentration.
-
The shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by plotting the amount of soluble protein at a specific temperature against the compound concentration to determine the EC50 for target engagement.
-
Caption: Figure 3: Cellular Thermal Shift Assay (CETSA™) Workflow.
Interpreting the Selectivity Profile and Potential Off-Target Effects
The data generated from these assays will provide a comprehensive selectivity profile for Compound X. A highly selective compound will exhibit a significantly lower IC50 for one PI3K isoform over the others. Conversely, a pan-inhibitor will have similar IC50 values across the isoforms.
It is also crucial to consider potential off-target effects. While the primary assays focus on PI3K, broader kinase panel screening is recommended to identify any unintended interactions with other kinases.[15] Furthermore, common off-target toxicities associated with PI3K inhibitors, such as hyperglycemia and immune-related adverse events, should be monitored in subsequent in vivo studies.[16][17]
Conclusion
This guide outlines a robust and scientifically rigorous framework for assessing the selectivity profile of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride. By employing a combination of in vitro biochemical assays and cellular target engagement studies, and by comparing its performance against well-characterized reference compounds, researchers can gain a clear understanding of its potential as a selective or pan-PI3K inhibitor. This detailed characterization is an indispensable step in the critical path of drug discovery and development, ultimately informing the progression of promising new therapeutic agents.
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). National Institutes of Health. [Link]
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Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). National Institutes of Health. [Link]
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Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. (2012). National Institutes of Health. [Link]
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6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). PubMed. [Link]
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First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. (2015). PubMed. [Link]
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For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors. (n.d.). PubMed Central. [Link]
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First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. (n.d.). AACR Journals. [Link]
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Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines. (2018). Oncotarget. [Link]
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Covalent inhibitors of the RAS binding domain of PI3Kα impair tumor growth driven by RAS and HER2. (2024). bioRxiv. [Link]
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In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]
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Several reported potent morpholine based PI3K inhibitors with examples... (n.d.). ResearchGate. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
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PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. (2017). CancerNetwork. [Link]
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GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. (2012). PubMed. [Link]
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PI3K/AKT/mTOR signaling pathway. (2022). Proteopedia. [Link]
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Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
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Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. (n.d.). ResearchGate. [Link]
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Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. (2019). MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
Introduction: Beyond the Synthesis
In the landscape of modern drug discovery and chemical research, 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride serves as a versatile molecular scaffold.[1] Its structure, incorporating both the piperazine and morpholine rings, makes it a valuable building block for creating novel compounds with diverse biological activities.[2][3] However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its disposal. The presence of these heterocyclic amines suggests a potential for biological activity and associated hazards, making responsible waste management a critical component of laboratory safety and environmental stewardship.
This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride. Moving beyond simple instructions, we delve into the causality behind each procedural step, grounding our recommendations in established safety protocols and the chemical nature of the compound. Our objective is to empower you, our fellow scientists, to manage this chemical waste with the highest degree of safety, confidence, and regulatory compliance.
Section 1: Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, a robust hazard assessment can be constructed by examining its structural components and data from closely related analogues.
-
Morpholine Moiety: Morpholine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[4][5] They can also be toxic if inhaled or absorbed through the skin and are suspected of damaging fertility or the unborn child.[5]
-
Piperazine Moiety: Piperazine is recognized as harmful if swallowed and can cause chemical burns and serious eye damage.[6] Furthermore, it presents a risk of sensitization through both inhalation and skin contact.[6]
-
Analogous Compounds: Safety data for similar structures, such as 4-(Piperidin-4-yl)morpholine and Morpholine Hydrochloride, consistently list hazards including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][8]
Section 2: Pre-Disposal Safety Protocols
Before waste is containerized, laboratory personnel must be proficient in immediate safety and spill-response measures.
Personal Protective Equipment (PPE)
Adherence to a strict PPE regimen is non-negotiable. The causality is clear: to prevent chemical contact through all primary routes of exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield to protect against dust particles.[7][8]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of airborne particulates.[4][7]
Spill Management Protocol
In the event of an accidental spill, the immediate objective is to contain the material safely and prevent it from becoming airborne or entering the water system.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Don Appropriate PPE: Before cleanup, ensure all required PPE is worn, including a dust respirator if not already in a fume hood.[7]
-
Utilize Dry Cleanup Procedures:
-
Containerize Spill Debris: Place all contaminated materials into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area: Once the solid is removed, wipe the area with a damp cloth. Wash the area down, ensuring the runoff does not enter drains.[7] If drain contamination occurs, notify your institution's emergency services immediately.[7]
Section 3: Step-by-Step Waste Disposal Protocol
This protocol ensures that 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride waste is segregated, contained, and stored in a manner that is safe, secure, and compliant with institutional and federal regulations.[9]
Step 1: Waste Segregation
The principle of segregation is to prevent dangerous chemical reactions within a waste container.
-
Designate as Solid Organic Waste: This compound should be disposed of in a waste stream designated for non-halogenated, solid organic chemicals.
-
Avoid Incompatibilities: Ensure the waste container for this compound does not contain strong oxidizing agents, with which it is incompatible.[8] Never mix unknown waste streams.[10]
Step 2: Containerization
The waste container is the primary barrier protecting the laboratory environment.
-
Select a Compliant Container: Use a dedicated, chemically compatible container with a secure, sealable lid (e.g., a wide-mouth polyethylene or polypropylene jar).[11][12] The container must be in good condition, free from cracks or residue.[13]
-
Maintain Headspace: Do not fill the container beyond 75% capacity.[11] This headspace allows for potential vapor expansion and prevents spills during handling.
-
Keep Container Closed: The container must remain tightly sealed at all times, except when actively adding waste.[13][14]
Step 3: Labeling
Proper labeling is a critical regulatory requirement that communicates hazards to all personnel.
-
Immediate Labeling: As soon as a container is designated for waste, it must be labeled.[13]
-
Required Information: The label must clearly display:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory location pending pickup.
-
Designated Storage: Store the sealed waste container in a designated, secure area, often called a Satellite Accumulation Area (SAA).[11]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant bin or tray to contain any potential leaks.[11]
-
Safe Location: The storage area should be away from heat sources, direct sunlight, and general laboratory traffic.[10]
Step 5: Arranging for Final Disposal
Final disposal is a managed process handled by trained professionals.
-
Contact EHS: Do not transport the waste yourself.[14] When the container is full or waste is no longer being generated, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or equivalent office.[14]
-
Provide Documentation: Complete all required waste disposal forms accurately as per your institution's procedures.[11]
Section 4: Prohibited Disposal Methods
To ensure safety and environmental protection, the following disposal methods are strictly forbidden:
-
DO NOT dispose of this chemical in the regular laboratory trash.[11]
-
DO NOT pour this chemical down the sink or any other drain.[11][14]
-
DO NOT attempt to dispose of the chemical by evaporation in a fume hood.[11][14]
Section 5: Quantitative Data and Guidelines Summary
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Solid Organic Waste | Based on structural hazards of morpholine and piperazine moieties.[4][5][6] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | To prevent skin, eye, and clothing contact.[5][7][8] |
| Handling Location | Certified Chemical Fume Hood | To prevent inhalation of airborne particulates.[4][7] |
| Incompatible Materials | Strong Oxidizing Agents | To prevent potentially hazardous chemical reactions.[8] |
| Container Fill Level | Max 75% Capacity | To allow for vapor expansion and prevent spills during transport.[11] |
| Storage Requirement | Labeled, Sealed Container in Secondary Containment | To ensure safe storage, clear hazard communication, and spill prevention.[11][13] |
| Prohibited Actions | Drain/Trash Disposal, Evaporation | To prevent environmental contamination and ensure regulatory compliance.[11][14] |
Section 6: Disposal Workflow Diagram
Caption: Disposal workflow for 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride.
References
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Morpholine Safety Data Sheet. Carl ROTH. Available at: [Link]
-
4-(Piperazine-1-sulfonyl)-morpholine. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]
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D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. Available at: [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University. Available at: [Link]
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MORPHOLINE (1,4-OXAZINANE). Ataman Kimya. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
